Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
Description
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Properties
IUPAC Name |
(3S)-4-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-10(8-13(19)20)6-9-4-5-11(16)12(17)7-9/h4-5,7,10H,6,8H2,1-3H3,(H,18,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGBRONJONQTTA-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001139799 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270063-54-2 | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270063-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3,4-difluorobenzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001139799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Fluorinated β-Amino Acid Intermediates in Drug Discovery: The Case of Boc-(S)-3-Amino-4-(phenyl)-butyric Acid Derivatives
Introduction
In modern medicinal chemistry, the incorporation of fluorinated moieties and non-natural amino acids into drug candidates is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. Among these, protected β-amino acids such as Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid represent a critical class of building blocks. While a specific, dedicated CAS number for this exact 3,4-difluoro (S)-enantiomer is not prominently cataloged in major chemical databases, its structural analogs are of immense industrial and academic importance.
This guide will focus on a closely related and extensively documented analog, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (CAS Number: 486460-00-8) .[1] This compound is a pivotal intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1] The principles, synthesis, and applications discussed for this trifluoro-analog provide a robust technical framework applicable to the broader class of fluorinated phenyl β-amino acids.
Physicochemical and Structural Characteristics
The defining features of this class of molecules are the N-terminal tert-butyloxycarbonyl (Boc) protecting group, the chiral β-amino center, and the fluorinated phenyl ring. The Boc group provides stability under various reaction conditions while allowing for easy, acid-labile deprotection. The fluorination pattern on the phenyl ring is crucial for tuning electronic properties and metabolic stability, which can enhance binding affinity to the target enzyme and improve the drug's overall profile.
Table 1: Physicochemical Properties of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
| Property | Value | Source |
| CAS Number | 486460-00-8 | [1] |
| Molecular Formula | C₁₅H₁₈F₃NO₄ | |
| Molecular Weight | 333.30 g/mol | |
| Appearance | White to yellow solid | [1] |
| Melting Point | 130-136 °C | |
| Solubility | Soluble in methanol, chloroform, DMSO, ethyl acetate | |
| Storage | 2-8°C |
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an essential tool in peptide and organic synthesis. Its primary function is to "mask" the reactivity of the amine group, preventing it from participating in unwanted side reactions during subsequent chemical transformations, such as amide bond formation.
Key Advantages of Boc Protection:
-
Stability: The Boc group is stable to a wide range of non-acidic reagents, including bases and nucleophiles, making it compatible with many standard synthetic steps.
-
Orthogonality: It can be selectively removed under mild acidic conditions (e.g., using trifluoroacetic acid, TFA, or HCl in an organic solvent) without cleaving other common protecting groups like Fmoc or Cbz.
-
Improved Handling: The Boc group often increases the crystallinity and solubility of amino acid intermediates in organic solvents, simplifying purification and handling.
The deprotection mechanism involves the protonation of the carbonyl oxygen, followed by the elimination of carbon dioxide and the stable tert-butyl cation, which is typically scavenged by the solvent or an added scavenger.
Caption: Boc group removal via acid-catalyzed elimination.
Asymmetric Synthesis Protocol
The stereospecific synthesis of the chiral β-amino acid core is the most critical aspect of producing these intermediates. One of the most elegant and industrially adopted methods involves the asymmetric hydrogenation of a prochiral enamine. This approach, developed for the synthesis of Sitagliptin, showcases the power of transition-metal catalysis.
Experimental Workflow: Asymmetric Synthesis of Sitagliptin Intermediate
This process involves the creation of a β-keto ester, which is then converted to an enamine and subsequently hydrogenated with a chiral catalyst to set the desired stereocenter.
Step-by-Step Methodology:
-
Keto Ester Formation: Start with the reaction of a Meldrum's acid derivative with 2,4,5-trifluorophenylacetic acid to form a key β-keto ester intermediate. This reaction is typically carried out in the presence of a coupling agent like carbonyldiimidazole.
-
Enamine Formation: The resulting β-keto ester is not isolated but is directly reacted with ammonia or an ammonia source (e.g., ammonium acetate) to form the corresponding prochiral enamine.
-
Asymmetric Hydrogenation: The enamine is hydrogenated under pressure using a chiral rhodium catalyst. A commonly used ligand is a ferrocene-based phosphine ligand like JOSIPHOS. This step is highly enantioselective and establishes the (R)-stereochemistry at the C3 position.
-
Boc Protection: The resulting chiral β-amino ester is then protected with a Boc group using a reagent like di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.
-
Saponification: The ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide (LiOH), followed by an acidic workup to yield the final product, Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid.
Caption: Workflow for asymmetric synthesis of the title compound's analog.
Application in Drug Development: DPP-4 Inhibition
Fluorinated β-amino acids are premier building blocks for Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).
Mechanism of Action:
-
Incretin Release: After a meal, the gut releases incretin hormones (GLP-1 and GIP).
-
Insulin Stimulation: Incretins stimulate the pancreas to release insulin in a glucose-dependent manner and suppress glucagon secretion, thereby lowering blood glucose levels.
-
DPP-4 Inactivation: DPP-4 rapidly degrades these incretin hormones, terminating their action.
-
DPP-4 Inhibition: By inhibiting DPP-4, drugs like Sitagliptin prevent the breakdown of GLP-1 and GIP. This prolongs their activity, leading to increased insulin secretion and improved glycemic control in patients with type 2 diabetes.
The Boc-protected amino acid is a key fragment that, after deprotection and coupling with the other half of the molecule (the triazolopiperazine moiety in the case of Sitagliptin), forms the final active pharmaceutical ingredient (API). The fluorophenyl group sits in a key binding pocket of the DPP-4 enzyme, contributing significantly to the drug's potency and selectivity.
Sources
An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid is a chiral amino acid derivative of significant interest in medicinal chemistry. Its structural similarity to key intermediates in the synthesis of modern pharmaceuticals, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors like sitagliptin, positions it as a valuable building block for drug discovery and development. This technical guide provides a comprehensive overview of the known and extrapolated properties of this compound, detailed synthetic and purification strategies, and its potential applications, with a focus on providing practical insights for researchers in the field.
Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] When integrated into amino acid scaffolds, these effects are amplified, offering a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of peptide-based and small molecule therapeutics.[2]
(S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid belongs to this important class of molecules. The presence of the 3,4-difluorophenyl moiety is particularly notable. This substitution pattern is a bioisosteric replacement for other halogenated phenyl groups and can modulate electronic properties and metabolic pathways in predictable ways. The Boc (tert-butoxycarbonyl) protecting group, a staple in peptide synthesis, ensures the stability of the amine functionality during coupling reactions and can be removed under mild acidic conditions.[3][]
While specific experimental data for the 3,4-difluoro derivative is not extensively available in public literature, its properties and reactivity can be reliably inferred from closely related and well-characterized analogs, such as the 2,4,5-trifluorophenyl and various monofluorophenyl derivatives.[5][6] These analogs are critical intermediates in the synthesis of sitagliptin, a widely used treatment for type 2 diabetes.[5][6] This guide will leverage the extensive knowledge of these related compounds to provide a robust technical overview of the title compound.
Physicochemical Properties and Characterization
Direct experimental data for (S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid is limited. However, we can extrapolate its likely properties based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
| Property | Predicted Value/State | Rationale/Comparison with Analogs |
| Molecular Formula | C15H19F2NO4 | Based on chemical structure. |
| Molecular Weight | 315.31 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Analogs like the 2,4,5-trifluoro derivative are white to yellow solids.[5] |
| Melting Point | Likely in the range of 130-145 °C | The melting point of the analogous Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is 136-138 °C.[6] The specific difluoro substitution pattern may slightly alter the crystal lattice energy and thus the melting point. |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like methanol, ethanol, DMSO, and ethyl acetate. | The Boc group and the difluorophenyl ring contribute to its lipophilicity. Analogs show slight solubility in chloroform, DMSO, ethyl acetate, and methanol.[6] |
| pKa | Estimated around 4.0-4.5 | The carboxylic acid moiety will have a pKa in this range, similar to other N-protected amino acids. The electron-withdrawing fluorine atoms may slightly increase the acidity compared to the non-fluorinated analog. |
Spectroscopic Characterization (Expected)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), the diastereotopic protons of the methylene group adjacent to the phenyl ring, the methine proton of the stereocenter, and the methylene protons of the butyric acid backbone. The aromatic protons will appear as a complex multiplet in the aromatic region, with splitting patterns influenced by fluorine-proton coupling.
-
¹³C NMR: The carbon NMR will display signals for the carbonyl carbons of the Boc group and the carboxylic acid, the carbons of the tert-butyl group, the carbons of the butanoic acid backbone, and the aromatic carbons. The signals for the aromatic carbons will be split due to carbon-fluorine coupling.
-
¹⁹F NMR: The fluorine NMR will show two distinct signals for the two non-equivalent fluorine atoms on the phenyl ring, with characteristic splitting patterns due to fluorine-fluorine and fluorine-proton coupling.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion corresponding to [M-H]⁻.
Synthesis and Purification
A robust and scalable synthesis of (S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid is crucial for its application in drug discovery. The most logical and widely practiced approach involves the Boc protection of the corresponding free amino acid, (S)-3-amino-4-(3,4-difluorophenyl)butanoic acid.
Synthetic Workflow
The synthesis can be conceptualized as a two-step process: first, the synthesis of the chiral amino acid core, followed by the protection of the amino group.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Boc Protection
This protocol is adapted from established procedures for analogous compounds.[7]
Materials:
-
(S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous solvent (e.g., Toluene, Dichloromethane, or a mixture like aqueous dioxane)
-
Deionized water
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve (S)-3-amino-4-(3,4-difluorophenyl)butanoic acid in the chosen anhydrous solvent.
-
Base Addition: Add triethylamine (approximately 2-3 equivalents) to the solution and stir until the amino acid is fully dissolved and the solution is homogeneous.
-
Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.5 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
If a water-miscible solvent was used, remove it under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Strategy
The crude (S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid can be purified by one of the following methods:
-
Crystallization: This is the preferred method for large-scale purification. A suitable solvent system (e.g., ethyl acetate/hexanes, diethyl ether/petroleum ether) should be identified to induce crystallization.
-
Column Chromatography: For smaller scales or if crystallization is challenging, purification can be achieved using silica gel column chromatography with a gradient elution of ethyl acetate in hexanes.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Caption: Analytical workflow for product characterization.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for assessing the purity of the final product.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Detection: UV at 254 nm.
-
Expected Retention Time: The retention time will depend on the specific gradient and flow rate but will be longer than the de-protected amino acid due to the lipophilic Boc group.
Chiral HPLC
To determine the enantiomeric purity, a chiral HPLC method is necessary. A chiral stationary phase (e.g., a polysaccharide-based column) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol) would be employed.
Applications in Drug Development
The primary application of (S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid is as a chiral building block in the synthesis of bioactive molecules, particularly as a precursor to sitagliptin analogs and other DPP-4 inhibitors.[5][6]
Role in the Synthesis of Sitagliptin Analogs
Sitagliptin is a potent and selective inhibitor of DPP-4, an enzyme involved in glucose metabolism.[6] The synthesis of sitagliptin involves the coupling of a chiral β-amino acid derivative with a triazolopiperazine moiety.[8][9] (S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid can be used in place of the 2,4,5-trifluoro analog to generate novel sitagliptin derivatives with potentially altered pharmacokinetic or pharmacodynamic properties.
The general synthetic scheme involves the activation of the carboxylic acid of the title compound, followed by amide bond formation with the heterocyclic amine.
Caption: General scheme for the synthesis of sitagliptin analogs.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[10] Use in a well-ventilated area or a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(S)-3-(Boc-amino)-4-(3,4-difluorophenyl)butanoic acid is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug development. Its synthesis and purification can be reliably achieved through established methods for analogous fluorinated amino acids. The insights provided in this guide, based on the well-documented chemistry of its close relatives, offer a solid foundation for researchers to incorporate this compound into their synthetic strategies for developing novel therapeutics. Further research into the specific properties and biological activities of compounds derived from this building block is warranted and holds promise for the discovery of new and improved pharmaceutical agents.
References
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: (S)-Boc-β-Phe(3-F)-OH. Retrieved from [Link]
-
PubChem. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. Retrieved from [Link]
- Google Patents. (2012, December 6). WO2012099381A2 - Preparation method of intermediate of sitagliptin.
-
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
- Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
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Quick Company. (n.d.). Process For The Preparation Of Sitagliptin, Its Pharmaceutically Acceptable Salts Or Hydrates Thereof. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-3-(4-fluorophenyl)butanoic acid hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
-
MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0170444). Retrieved from [Link]
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ResearchGate. (n.d.). Scheme. Synthesis of b-Amino Acid 14. Retrieved from [Link]
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Chromatography Online. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]
-
Fisher Scientific. (n.d.). (S)-3-(Boc-amino)-4-phenylbutyric acid, 95%. Retrieved from [Link]
-
ResearchGate. (2021, June 7). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]
-
PubMed. (n.d.). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID. Retrieved from [Link]
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- 1. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]
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A Researcher's Guide to Procuring and Applying Boc-Protected Difluorophenyl Amino Acids
A Senior Application Scientist's Perspective on Navigating Supply, Quality Control, and Synthesis of Fluorinated Building Blocks
Abstract
The strategic incorporation of fluorinated amino acids into peptides and small molecules is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, modulated bioavailability, and unique conformational properties.[1][][3][4] Among these, difluorophenyl amino acids are particularly valuable building blocks. This in-depth guide provides researchers, scientists, and drug development professionals with a technical framework for the procurement, in-house quality verification, and application of N-α-tert-butyloxycarbonyl (Boc)-protected difluorophenyl amino acids. It moves beyond a simple supplier list to offer a robust methodology for supplier selection, detailed protocols for quality control, and field-proven insights into their use in solid-phase peptide synthesis (SPPS).
Introduction: The Power of Fluorine in Peptide Chemistry
The substitution of hydrogen with fluorine in amino acid side chains can dramatically alter the physicochemical properties of peptides and proteins.[1][5] The high electronegativity and small size of fluorine can influence pKa, lipophilicity, and conformational preferences, leading to improved proteolytic resistance and binding affinity.[1][6][7] Difluorophenylalanines and their analogues, in particular, have been successfully incorporated into therapeutic peptides to enhance their pharmacological profiles.[8] The choice of protecting group is critical for the successful incorporation of these unnatural amino acids into complex molecules.
The Indispensable Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for the α-amino function of amino acids.[9] Its utility lies in its stability to a broad range of reaction conditions, including the basic conditions often used for peptide coupling, and its clean, orthogonal removal with acids like trifluoroacetic acid (TFA).[9][10][11] This allows for precise, stepwise construction of peptide chains without compromising the integrity of other protecting groups on the amino acid side chains.
Supplier Landscape and Rigorous Selection Criteria
The quality of the starting materials is paramount for the success of any synthesis. For specialized reagents like Boc-protected difluorophenyl amino acids, a thorough evaluation of potential suppliers is essential. While numerous chemical companies offer these products, their quality and documentation can vary significantly. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate lot-to-lot consistency.
Key Supplier Evaluation Metrics:
| Parameter | Importance | Acceptable Range/Criteria | Rationale |
| Chemical Purity (HPLC) | Critical | >98% (ideally >99%) | Ensures that the desired amino acid is the primary component, minimizing side reactions from impurities. |
| Enantiomeric Purity (e.e.) | Critical | >99% | Prevents the incorporation of the incorrect stereoisomer, which can drastically alter the biological activity of the final peptide.[12] |
| Certificate of Analysis (CoA) | Essential | Must be provided for each lot | Provides a summary of the quality control testing performed by the supplier, including purity and identity confirmation. |
| Spectroscopic Data (¹H, ¹³C, ¹⁹F NMR) | Highly Recommended | Should be available upon request | Allows for independent verification of the chemical structure and purity of the compound. |
| Supplier Reputation & Specialization | Important | Look for suppliers specializing in amino acids and peptide reagents | Specialized suppliers often have more robust quality control systems and technical support for these specific product classes.[13][14][15] |
Major Supplier Categories:
-
Large Chemical Conglomerates: (e.g., Sigma-Aldrich/MilliporeSigma, Thermo Fisher Scientific) Offer a wide range of products with generally reliable quality, though they may not specialize in unnatural amino acids.
-
Specialty Peptide and Amino Acid Suppliers: (e.g., Bachem, CPC Scientific, WuXi TIDES) Focus on reagents for peptide synthesis and often provide higher purity grades and more extensive documentation.[14][15]
-
Boutique and Custom Synthesis Houses: (e.g., Enamine) Can provide a vast array of unique structures and may offer custom synthesis services for novel derivatives.[13]
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Protocol 3: SPPS Coupling of Boc-Difluorophenylalanine
Objective: To incorporate a Boc-difluorophenylalanine residue into a peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
Boc-difluorophenylalanine (3-5 equivalents relative to resin loading).
-
Coupling reagent, e.g., HBTU/HOBt or HATU (3-5 equivalents).
-
Base, e.g., N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).
-
Solvents: N,N-dimethylformamide (DMF), dichloromethane (DCM).
-
Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM. [16] Methodology:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes, followed by DMF. [17]2. Boc Deprotection: Treat the resin with the deprotection solution for 1-2 minutes, drain, and then treat again for 20-30 minutes to remove the N-terminal Boc group. [16]3. Washing: Wash the resin thoroughly with DCM, followed by a neutralization wash with a solution of 5-10% DIPEA in DMF, and finally with DMF to remove excess base.
-
Amino Acid Activation: In a separate vessel, dissolve the Boc-difluorophenylalanine and the coupling reagent (e.g., HBTU) in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-4 hours. The increased steric hindrance of the difluorophenyl group may require longer coupling times or the use of a more potent coupling reagent like HATU.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Repeat the cycle of deprotection, washing, and coupling for the subsequent amino acids in the sequence.
Conclusion
Boc-protected difluorophenyl amino acids are powerful tools for enhancing the properties of synthetic peptides. A successful research outcome, however, is critically dependent on the quality of these starting materials. By implementing a rigorous supplier evaluation process, conducting thorough in-house quality control, and optimizing synthesis protocols to account for the unique characteristics of these unnatural amino acids, researchers can confidently incorporate these valuable building blocks into their drug discovery and development programs. This systematic approach ensures reproducibility and provides a solid foundation for the synthesis of novel, high-quality peptide-based therapeutics.
References
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Awad, L., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1093. [Link]
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Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Al-Masum, M., & Al-Mughaid, H. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23945–23949. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 12). The Role of Fluorine in Peptide Design: Insights with Fmoc-D-3,5-Difluorophenylalanine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancements in Peptide Synthesis with Fluorinated Amino Acids. Retrieved from [Link]
-
Gómez-Pinto, I., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. Scientific Reports, 6, 27285. [Link]
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Al-Saeed, H., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances, 11(34), 20974-20984. [Link]
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Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
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AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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Marsh, E. N. G. (2014). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences, 111(37), 13298–13303. [Link]
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Oh, D., et al. (2011). Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. RSC Advances. [Link]
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Mizohata, E., et al. (2018). Fluorinated Protein and Peptide Materials for Biomedical Applications. Materials, 11(11), 2195. [Link]
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Buer, B. C., & Koksch, B. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 41(9), 3567-3579. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 25). The Critical Role of BOC Protecting Groups in Drug Synthesis. Retrieved from [Link]
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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An In-depth Technical Guide to the Asymmetric Synthesis of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract and Significance
Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a critical chiral building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The most prominent example is Sitagliptin, where this β-amino acid fragment constitutes the core of the pharmacophore. The precise stereochemical configuration at the C-3 position is paramount for the drug's efficacy and selectivity. Consequently, robust, scalable, and highly enantioselective synthetic routes to this intermediate are of immense industrial and academic importance. This guide provides a detailed examination of a field-proven, state-of-the-art asymmetric synthesis, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.
Strategic Approach: Asymmetric Hydrogenation of a Prochiral Enamine
Among the various strategies developed for the synthesis of chiral β-amino acids, the asymmetric hydrogenation of a prochiral enamine or enamide stands out for its efficiency, atom economy, and high stereoselectivity.[1] This approach directly establishes the required stereocenter in a single, catalyst-controlled step.
The chosen strategy commences with readily available starting materials, 3,4-difluorobenzaldehyde and Meldrum's acid, and proceeds through a key β-keto ester intermediate. This intermediate is then converted to a prochiral enamine, which undergoes a highly enantioselective hydrogenation reaction catalyzed by a chiral rhodium or ruthenium complex to set the (S)-stereocenter. Subsequent hydrolysis and Boc-protection afford the final product.
Overall Synthetic Workflow
The multi-step synthesis is designed for efficiency and scalability, minimizing complex purification steps where possible.
Caption: Simplified view of the chiral catalyst guiding hydrogenation.
Experimental Protocol:
-
In a high-pressure autoclave purged with argon, charge the enamine substrate (1.0 eq) and degassed methanol (10 vol).
-
In a separate vial, dissolve the rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄, 0.002 eq) and the chiral ligand (e.g., (R,S)-tBu-JOSIPHOS, 0.0022 eq) in degassed methanol and stir for 15 minutes to allow for pre-formation of the active catalyst.
-
Transfer the active catalyst solution to the autoclave via cannula.
-
Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 100-150 psi (7-10 bar) of H₂.
-
Heat the reaction to 40-50 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction by HPLC for conversion and enantiomeric excess (e.e.).
-
Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Concentrate the reaction mixture in vacuo to provide the crude methyl (S)-3-amino-4-(3,4-difluorophenyl)butanoate.
Step 5 & 6: Saponification and Boc-Protection
Causality: The final steps involve converting the methyl ester to a carboxylic acid and protecting the free amine. Saponification with a base like lithium hydroxide (LiOH) hydrolyzes the ester. Following hydrolysis, the reaction is acidified, and the amino group is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final, stable product.
Experimental Protocol:
-
Dissolve the crude amino ester from the previous step in a mixture of THF (5 vol) and water (5 vol).
-
Add LiOH·H₂O (1.5 eq) and stir at room temperature for 2-4 hours until ester hydrolysis is complete (monitor by TLC/LCMS).
-
Cool the mixture in an ice bath and carefully acidify to pH ~5-6 with 1 M HCl.
-
Add Boc₂O (1.2 eq) followed by dropwise addition of 1 M NaOH solution to maintain a pH of 9-10.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with methyl tert-butyl ether (MTBE) (2 x 5 vol) to remove unreacted Boc₂O and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 10 vol).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to yield high-purity this compound.
Data Summary and Characterization
The following table summarizes typical outcomes for this synthetic route. Actual results may vary based on specific reagents, equipment, and scale.
| Step | Transformation | Key Reagents | Typical Yield | Purity / e.e. |
| 1 & 2 | Condensation/Methanolysis | NH₄OAc, Methanol | 85-95% | >95% (by NMR) |
| 3 | Enamine Formation | NH₄OAc, Methanol | 90-98% | >98% (by NMR) |
| 4 | Asymmetric Hydrogenation | [Rh]-JOSIPHOS, H₂ | 95-99% | >99% e.e. |
| 5 & 6 | Hydrolysis/Protection | LiOH, Boc₂O | 88-95% | >99% (by HPLC) |
| Overall | - | - | ~65-80% | >99% e.e. |
Characterization: The final product and key intermediates should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess of the final product.
-
Melting Point: As a measure of purity.
Conclusion
The synthesis of this compound via asymmetric hydrogenation of a prochiral enamine represents a highly efficient, robust, and scalable process. The key to success lies in the catalyst-controlled hydrogenation step, which reliably installs the required stereocenter with exceptional enantioselectivity. This guide outlines a field-tested pathway, providing the necessary procedural details and mechanistic rationale for researchers and developers in the pharmaceutical industry. The described route avoids hazardous reagents and complex chromatographic purifications, making it suitable for large-scale manufacturing.
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Hansen, K. B., Hsiao, Y., Xu, F., et al. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804. [Link]
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Berthold, D., & Breit, B. (2021). Synthesis of (−)‐(R)‐Sitagliptin by RhI‐Catalyzed Asymmetric Hydroamination. European Journal of Organic Chemistry, 2021(46), 6247–6249. [Link]
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Kim, J., Khobragade, T. P., et al. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. Frontiers in Bioengineering and Biotechnology, 9, 725103. [Link]
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Tang, W., & Zhang, X. (2018). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 118(18), 8436-8485. [Link]
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Zhu, G., Chen, Z., & Zhang, X. (1999). Asymmetric Rhodium-Catalyzed Hydrogenation of Enamides with a New Chiral Diphosphine Ligand. The Journal of Organic Chemistry, 64(19), 6907–6910. [Link]
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Koç, A., Gündoğdu, Ö., Aktaş, D., Fıstıkçı, M., Altundaş, R., Seçen, H., & Kara, Y. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-266. [Link]
- Patent CN102115450A. Preparation method for 4-amino-3-phenylbutyric acid.
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Physicochemical properties of fluorinated butyric acid derivatives
The strategic fluorination of butyric acid provides medicinal chemists with a powerful toolkit to overcome its inherent pharmacokinetic liabilities. By understanding the predictable, position-dependent effects of fluorine on pKa, logP, and metabolic stability, researchers can rationally design derivatives with optimized properties. A lower pKa can alter solubility and interactions, modulated lipophilicity can improve membrane transit, and enhanced metabolic stability can increase bioavailability and half-life. The application of robust, self-validating experimental protocols is paramount to generating the high-quality data needed to guide these design efforts, ultimately accelerating the development of safer and more effective therapeutics. [4]
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An In-Depth Technical Guide to Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, a chiral building block of significant interest to researchers, scientists, and professionals in the field of drug development. Its unique structural features, combining a difluorinated phenyl ring and a protected amino acid backbone, make it a valuable intermediate in the synthesis of complex pharmaceutical agents. This document will delve into its chemical structure, physicochemical properties, synthesis methodologies, and critical applications, with a particular focus on its role in the development of novel therapeutics.
Introduction: The Significance of Fluorinated Amino Acid Derivatives
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, amino acids and their derivatives are fundamental scaffolds in a vast number of pharmaceuticals.[1] The convergence of these two motifs in molecules like this compound has led to the development of highly effective and targeted therapies. This particular compound serves as a crucial precursor for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.[3][4]
Structural Elucidation and Physicochemical Properties
The precise three-dimensional arrangement of atoms in this compound is central to its utility as a chiral building block. The "(S)" designation indicates the stereochemistry at the chiral center, which is crucial for its biological activity in the final drug product. The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for further synthetic manipulations.[5]
Caption: 2D representation of the molecular structure.
A summary of the key physicochemical properties is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific compound is not widely published. Data for the closely related and well-studied trifluoro-analogue, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, is included for comparison.[3][4][6]
| Property | Value (Difluoro-analogue) | Value (Trifluoro-analogue) |
| CAS Number | 269396-58-9 | 486460-00-8[4] |
| Molecular Formula | C₁₅H₁₉F₂NO₄ | C₁₅H₁₈F₃NO₄[4][7] |
| Molecular Weight | 315.31 g/mol | 333.30 g/mol [7] |
| Appearance | White to off-white solid | White crystalline powder[6] |
| Melting Point | Not available | 136-138 °C[3][4][6] |
| Boiling Point (Predicted) | Not available | 443.1 ± 45.0 °C at 760 mmHg[3][4] |
| Solubility | Not available | Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[3] |
| pKa (Predicted) | Not available | 4.30 ± 0.10[3] |
Synthesis Methodologies: Achieving Chirality and Purity
A common retrosynthetic approach involves the asymmetric hydrogenation of a suitable prochiral precursor to install the chiral center, followed by functional group manipulations to yield the final product.[9]
Caption: A generalized workflow for the asymmetric synthesis.
Experimental Protocol: A Representative Synthesis
The following protocol is adapted from established methods for the synthesis of similar chiral β-amino acids and serves as a guiding framework.[9]
Step 1: Synthesis of the Prochiral Intermediate
-
To a solution of 3,4-difluorobenzaldehyde in a suitable solvent (e.g., toluene), add a source of the two-carbon acid synthon, such as a malonic acid half-ester, in the presence of a base like piperidine and a catalyst like acetic acid.
-
Heat the reaction mixture to reflux with azeotropic removal of water.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture and perform an aqueous workup.
-
Purify the crude product by recrystallization or column chromatography to yield the prochiral α,β-unsaturated acid derivative.
Causality: The Knoevenagel condensation is a reliable method for forming the carbon-carbon double bond, creating the prochiral substrate for the key asymmetric step. The choice of solvent and the removal of water drive the reaction to completion.
Step 2: Asymmetric Hydrogenation
-
In a high-pressure reactor, dissolve the prochiral intermediate from Step 1 in a degassed solvent such as methanol.
-
Add a chiral rhodium or ruthenium catalyst with a suitable chiral phosphine ligand (e.g., a derivative of BINAP or DuPhos).
-
Pressurize the reactor with hydrogen gas to the recommended pressure.
-
Stir the reaction at a controlled temperature until hydrogen uptake ceases.
-
Carefully vent the reactor and remove the solvent under reduced pressure.
-
The resulting chiral ester is typically used in the next step without further purification.
Causality: The chiral catalyst coordinates to the double bond in a specific orientation, directing the hydrogen addition to one face of the molecule, thereby establishing the desired (S)-stereochemistry with high enantioselectivity.
Step 3: Boc Protection and Saponification
-
Dissolve the chiral ester from Step 2 in a suitable solvent like tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium bicarbonate) to the solution.
-
Stir the reaction at room temperature until the protection of the amino group is complete.
-
Add an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide, to hydrolyze the ester.
-
Monitor the saponification by TLC or LC-MS.
-
Once complete, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.
Causality: The Boc group is introduced to protect the amine during subsequent synthetic steps in the preparation of the final drug substance. The final hydrolysis step converts the ester to the carboxylic acid, which is the desired functionality for the building block.
Applications in Drug Development: The Synthesis of Sitagliptin
The primary and most significant application of this compound and its analogues is as a key intermediate in the synthesis of sitagliptin.[3][10] Sitagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[3]
Caption: The role of Sitagliptin in glucose homeostasis.
DPP-4 is responsible for the rapid degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-4, sitagliptin increases the levels of active incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, leading to improved glycemic control in patients with type 2 diabetes.[3]
The this compound is coupled with the heterocyclic amine portion of the sitagliptin molecule, followed by deprotection of the Boc group, to form the final active pharmaceutical ingredient. The specific stereochemistry and the difluorinated phenyl ring of this building block are essential for the high potency and selectivity of sitagliptin for the DPP-4 enzyme.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is often recommended.[3]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
Conclusion
This compound stands as a testament to the power of rational drug design, where the strategic combination of a chiral amino acid scaffold and fluorine substitution leads to a highly valuable building block for modern therapeutics. Its critical role in the synthesis of the DPP-4 inhibitor sitagliptin highlights its importance in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is essential for researchers and scientists working to develop the next generation of innovative medicines. As the field of medicinal chemistry continues to evolve, the demand for such precisely engineered chiral intermediates is only expected to grow.
References
- BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)
- BOC-(S)-3-AMINO-4-(4-FLUORO-PHENYL)
- 3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate.
- Preparation of sitagliptin intermediate.
- Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)
- Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)
- (PDF) Synthesis of Sitagliptin.
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Unnatural amino acid with Boc and difluorophenyl groups
An In-Depth Technical Guide to N-α-Boc-Difluorophenylalanine Isomers: Synthesis, Properties, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction: The Strategic Value of Fluorinated Unnatural Amino Acids
In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy, stability, and specificity is relentless. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, allowing for the rational design of peptides and small molecules with properties unattainable with the canonical 20 amino acids.[1][] Among the vast array of UAAs, those bearing fluorine atoms have garnered significant attention. The strategic incorporation of fluorine, the most electronegative element, can profoundly modulate a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity.[3][4] This guide provides a comprehensive technical overview of a particularly valuable class of these building blocks: N-α-Boc-protected difluorophenylalanine isomers. We will delve into their synthesis, unique characteristics, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
I. The Molecular Architecture: Understanding the Core Components
The unnatural amino acids at the heart of this guide are derivatives of phenylalanine, featuring two key modifications: a difluorinated phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group.
-
The Difluorophenyl Moiety: The position of the two fluorine atoms on the phenyl ring is not trivial; it significantly influences the electronic and steric properties of the amino acid. Common isomers include 2,4-, 3,4-, and 3,5-difluorophenylalanine. This fluorination can enhance binding interactions through novel electronic contacts and improve metabolic stability by blocking sites susceptible to enzymatic degradation.[5][6]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[7][8] Its popularity stems from its stability under a wide range of conditions and its facile removal under acidic conditions, which allows for the controlled and sequential formation of peptide bonds.[9][10]
II. Synthesis of N-α-Boc-Difluorophenylalanines: A Practical Guide
The synthesis of N-α-Boc-difluorophenylalanines can be approached through several strategic routes. The choice of method often depends on the desired stereochemistry, the specific difluoro-substitution pattern, and the scale of the synthesis.
A. Key Synthetic Strategies
-
Asymmetric Hydrogenation of Dehydroamino Acid Precursors: This is a powerful method for establishing the desired chirality. The synthesis typically begins with a difluorinated benzaldehyde, which is converted to a dehydroamino acid derivative. Asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand, then yields the enantiomerically enriched amino acid.[11]
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, offer a versatile approach. This method involves the coupling of an organozinc reagent derived from a protected iodoalanine with a difluorinated aryl halide.[12]
-
Enzymatic Synthesis: Biocatalytic methods provide an environmentally friendly and highly selective alternative for producing chiral amino acids.[13][14] Enzymes like aminoacylases can be used for the kinetic resolution of racemic N-acyl-difluorophenylalanines.[1]
B. Generalized Synthetic Workflow
The following diagram illustrates a common synthetic pathway for preparing N-α-Boc-difluorophenylalanine, starting from a commercially available difluorobenzaldehyde.
Caption: Generalized Synthetic Workflow for N-α-Boc-Difluorophenylalanine.
C. Experimental Protocols
Protocol 1: Boc Protection of Difluorophenylalanine
This protocol describes a general procedure for the N-terminal protection of a difluorophenylalanine amino acid.
-
Dissolution: Dissolve the difluorophenylalanine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Basification: Add sodium hydroxide (2.2 eq) to the solution and stir until the amino acid is fully dissolved.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted (Boc)₂O.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a 10% solution of hydrochloric acid. Extract the product into an organic solvent such as ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-α-Boc-difluorophenylalanine.
Protocol 2: Boc Deprotection
The removal of the Boc group is a critical step in peptide synthesis to allow for chain elongation.
-
Dissolution: Dissolve the N-α-Boc-protected amino acid or peptide in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Acid Treatment: Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (e.g., 4M HCl in dioxane).[15] The reaction is usually performed at room temperature.
-
Reaction: Stir the mixture for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Product Isolation: The deprotected amine is typically obtained as its corresponding salt (e.g., hydrochloride or trifluoroacetate salt). It can often be precipitated by the addition of a non-polar solvent like diethyl ether.
III. Physicochemical Properties and Their Implications
The incorporation of a difluorophenyl group imparts unique properties that are highly advantageous in drug design.
| Property | Impact of Difluorination | Rationale and Advantage in Drug Discovery |
| Lipophilicity | Increased | Enhances membrane permeability and can improve oral bioavailability. The specific isomerism of the fluorine atoms allows for fine-tuning of this property.[16] |
| Metabolic Stability | Increased | The strong carbon-fluorine bond is resistant to enzymatic cleavage by cytochrome P450 enzymes, leading to a longer in-vivo half-life of the drug.[17] |
| Binding Affinity | Modulated | The electron-withdrawing nature of fluorine can alter the electronics of the aromatic ring, potentially leading to stronger and more specific interactions with target proteins through hydrogen bonds or dipole-dipole interactions.[6][18] |
| Conformation | Influenced | The steric and electronic effects of fluorine can influence the conformational preferences of peptides, which can be crucial for biological activity.[17] |
IV. Applications in Drug Discovery and Peptide Science
N-α-Boc-difluorophenylalanine and its derivatives are invaluable building blocks in several areas of pharmaceutical research.
-
Peptide and Peptidomimetic Therapeutics: The enhanced stability and modified binding properties of peptides containing difluorophenylalanine make them promising candidates for a wide range of therapeutic targets.[19][20]
-
Enzyme Inhibitors: The unique electronic properties of the difluorophenyl ring can be exploited to design potent and selective enzyme inhibitors. For example, fluorinated phenylalanine analogs have been used in the development of inhibitors for dipeptidyl peptidase-4 (DPP-4), a target for type 2 diabetes.[12]
-
Probing Protein-Protein Interactions: The incorporation of fluorinated amino acids allows for the use of ¹⁹F NMR spectroscopy to study protein structure and dynamics, as well as protein-ligand and protein-protein interactions.[12]
-
PET Imaging: Radiofluorinated versions of these amino acids can be synthesized for use as tracers in Positron Emission Tomography (PET), a powerful in-vivo imaging technique.[19]
The following diagram illustrates the central role of N-α-Boc-difluorophenylalanine in the drug discovery pipeline.
Caption: Role of N-α-Boc-Difluorophenylalanine in Drug Discovery.
N-α-Boc-difluorophenylalanine isomers represent a powerful class of unnatural amino acids that offer significant advantages for the design and development of novel therapeutics. Their synthesis, while requiring careful control of stereochemistry, is accessible through established chemical and enzymatic methods. The unique properties conferred by the difluorophenyl moiety—enhanced metabolic stability, modulated lipophilicity, and altered binding interactions—provide medicinal chemists with a versatile tool to overcome many of the challenges associated with peptide and small molecule drug discovery. As our understanding of the subtle yet profound effects of fluorination continues to grow, the importance of these building blocks in the pharmaceutical and biotechnology industries is set to expand even further.
References
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-
Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]
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PubMed. (n.d.). Enzymatic synthesis of peptides containing unnatural amino acids. [Link]
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Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed, 32509033. [Link]
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-
ACS Publications. (2019). Synthesis of Chiral Spin-Labeled Amino Acids. [Link]
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RSC Publishing. (2021). Reprogramming natural proteins using unnatural amino acids. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
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-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
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PubMed. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. [Link]
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- Chem-Impex. (n.d.). Boc-3,4-difluoro-L-phenylalanine.
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PubChem. (n.d.). Boc-3,5-difluoro-D-phenylalanine. [Link]
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PubMed. (2020). Applications of fluorine-containing amino acids for drug design. [Link]
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An In-depth Technical Guide to Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid: Synthesis, Characterization, and Safe Handling
This guide provides a comprehensive technical overview of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, a key intermediate in the synthesis of innovative pharmaceuticals. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, detailed analytical protocols for quality control, safe handling procedures, and its critical role in modern medicine. The information presented herein is synthesized from established scientific literature and safety data for structurally related molecules to ensure a thorough and reliable resource.
Introduction: A Key Building Block in Pharmaceutical Synthesis
This compound is a chiral amino acid derivative that has garnered significant attention in the pharmaceutical industry. Its primary importance lies in its role as a crucial intermediate in the synthesis of Sitagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] The precise stereochemistry and the presence of the difluorinated phenyl ring are essential for the biological activity of the final active pharmaceutical ingredient (API).
The Significance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[] Its widespread use is attributed to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[4] This chemical orthogonality allows for the selective deprotection of the amino group without affecting other sensitive functionalities within a molecule, a critical aspect in the multi-step synthesis of complex drug molecules.[4]
Biological Context: The Role of Sitagliptin and DPP-4 Inhibition
Sitagliptin functions by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6] By blocking DPP-4, sitagliptin increases the levels of active incretins, which in turn enhances glucose-dependent insulin secretion and suppresses glucagon release.[7][8] This mechanism of action helps to regulate blood glucose levels in patients with type 2 diabetes.[9][10]
Physicochemical and Safety Data
Physicochemical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₁₅H₁₉F₂NO₄ | Calculated |
| Molecular Weight | 315.31 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | Not available. For the related Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid: 136-138 °C. | [1] |
| Boiling Point | Not available. Predicted for a related monofluorinated analog: 429.9±45.0 °C at 760 mmHg. | [11] |
| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Tetrahydrofuran (THF). Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol. | [1][4] |
| pKa | Not available. Predicted for the carboxylic acid group of a related trifluorinated analog: 4.30±0.10. The pKa of the α-carboxyl group of phenylalanine is ~1.83, and the α-ammonium ion is ~9.13. | [1] |
Hazard Identification and Safety Precautions
Based on the safety data for similar Boc-protected fluorinated amino acids, this compound is not classified as a hazardous substance. However, as with any chemical compound, appropriate safety precautions should be observed.
-
Hazard Statements: May cause skin and eye irritation.
-
Precautionary Statements:
-
Prevention: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust.
-
Response:
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
IF SWALLOWED: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 2-8°C.[1]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
Toxicological Information
Specific toxicological data for this compound is not available. However, the toxicology of fluorine-containing organic compounds is an active area of research. While the carbon-fluorine bond is generally stable, metabolism can in some cases lead to the release of fluoride ions or the formation of toxic metabolites.[12][13] Studies on various fluoroalkenes have shown a wide range of toxicities, with the kidney being a common target organ.[14][15] Given the presence of the difluorinated aromatic ring, it is prudent to handle this compound with care, minimizing exposure until more specific toxicological data becomes available.
Synthesis and Quality Control
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and the correct stereochemistry. Quality control is typically performed using a combination of chromatographic and spectroscopic techniques.
Synthetic Workflow
The synthesis of this key intermediate generally involves the protection of the amino group of the parent amino acid with a Boc group. A common method for Boc protection is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[16] The overall synthesis of the parent amino acid can be achieved through various routes, including asymmetric hydrogenation and stereoselective Hofmann rearrangement, starting from precursors like 2,4,5-trifluorobenzaldehyde for a similar trifluorinated analog.[2][17]
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols for Quality Control
NMR is a powerful tool for the structural elucidation and confirmation of Boc-protected amino acids.[18]
Protocol for ¹H NMR Characterization:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[18]
-
Instrument Setup:
-
Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for optimal homogeneity.[18]
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans (typically 8-16).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift axis using the residual solvent peak.
-
Expected Signals:
-
A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector, typically appearing around 1.4 ppm.[18][19]
-
Aromatic protons in the region of 7.0-7.5 ppm, showing splitting patterns consistent with a 3,4-disubstituted phenyl ring.
-
Multiplets for the diastereotopic methylene protons and the methine proton of the butyric acid backbone.
-
A broad singlet for the N-H proton of the carbamate.[18]
-
-
HPLC is the primary technique for assessing the purity and enantiomeric excess of the compound.[20][21]
Protocol for Purity Analysis by Reversed-Phase HPLC:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B) is commonly used.
-
A typical gradient might be: 5% B to 95% B over 20-30 minutes.
-
-
Run Parameters:
-
Flow rate: 1.0 mL/min.
-
Column temperature: 25-30 °C.
-
Detection wavelength: 220 nm.[20]
-
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5-1.0 mg/mL and filter through a 0.45 µm syringe filter.[20]
-
Data Analysis:
-
Integrate the peak areas to determine the percentage purity of the main compound and the relative amounts of any impurities.
-
Protocol for Chiral HPLC:
-
For determining the enantiomeric purity, a chiral stationary phase is required. Macrocyclic glycopeptide-based columns (e.g., Chirobiotic T or R) are often effective for the separation of N-blocked amino acids.[22] The mobile phase typically consists of a polar organic solvent system or a reversed-phase system with a suitable buffer.[22]
Caption: Quality control workflow for this compound.
Mass spectrometry is used to confirm the molecular weight of the compound.[] Electrospray ionization (ESI) is a suitable technique for this type of molecule.[]
Protocol for LC-MS Analysis:
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
LC Conditions: Use the same or similar conditions as for the HPLC purity analysis.
-
MS Conditions:
-
Acquire data in both positive and negative ion modes.
-
Expected Ions:
-
Positive mode: [M+H]⁺, [M+Na]⁺
-
Negative mode: [M-H]⁻
-
-
Handling, Storage, and Disposal
-
Handling: Handle in a well-ventilated area or in a chemical fume hood. Avoid generating dust. Take precautionary measures against static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is 2-8°C.[1]
-
Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge into sewer systems.
Conclusion
This compound is a vital building block in the synthesis of the antidiabetic drug Sitagliptin. Its synthesis and handling require a thorough understanding of its chemical properties and potential hazards. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this important pharmaceutical intermediate. As with all chemical reagents, adherence to safe laboratory practices is essential to minimize risk and ensure the integrity of research and development activities.
References
-
Dipeptidyl peptidase-4 inhibitor. In: Wikipedia. ; 2023. Accessed January 18, 2026. [Link]
-
DPP-4 inhibitors (gliptins). Diabetes UK. Accessed January 18, 2026. [Link]
-
What are DPP-4 Inhibitors (gliptins)? Patient Navigator - Diabetes. Published May 11, 2025. Accessed January 18, 2026. [Link]
-
Sitagliptin. In: Wikipedia. ; 2023. Accessed January 18, 2026. [Link]
-
What is the mechanism of Sitagliptin? Patsnap Synapse. Published July 17, 2024. Accessed January 18, 2026. [Link]
-
DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic. Published October 10, 2025. Accessed January 18, 2026. [Link]
-
Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In: StatPearls. National Center for Biotechnology Information; 2023. Accessed January 18, 2026. [Link]
-
What is the mechanism of action of Sitagliptin? Dr.Oracle. Published February 18, 2025. Accessed January 18, 2026. [Link]
-
Benefits of Sitagliptin Mechanism of action and dosage for diabetes. Enanti Labs. Accessed January 18, 2026. [Link]
-
Sitagliptin - Uses, How it Works and Side Effects. Diabetes UK. Accessed January 18, 2026. [Link]
-
Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Accessed January 18, 2026. [Link]
-
An effective organic solvent system for the dissolution of amino acids. PubMed. Accessed January 18, 2026. [Link]
-
3‐(tert‐Butoxycarbonylamino)‐4‐(2,4,5‐trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. ResearchGate. Accessed January 18, 2026. [Link]
-
Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. PMC. Published October 6, 2021. Accessed January 18, 2026. [Link]
-
Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. PubMed. Published May 15, 2020. Accessed January 18, 2026. [Link]
- Preparation of sitagliptin intermediate.
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Accessed January 18, 2026. [Link]
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Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Published January 29, 2021. Accessed January 18, 2026. [Link]
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Solubilities of Amino Acids in Different Mixed Solvents. Accessed January 18, 2026. [Link]
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High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. ResearchGate. Accessed January 18, 2026. [Link]
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Toxicology of Some Fluoro-Organic Compounds. DTIC. Published February 7, 1989. Accessed January 18, 2026. [Link]
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1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Accessed January 18, 2026. [Link]
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1.4.1 Acid-base Chemistry of Amino Acids. Chemistry LibreTexts. Published September 4, 2025. Accessed January 18, 2026. [Link]
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Metabolism and Toxicity of Fluorine Compounds. PMC. Published January 29, 2021. Accessed January 18, 2026. [Link]
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Determine the structure of Boc amino acids. Cheminfo.org. Accessed January 18, 2026. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. Accessed January 18, 2026. [Link]
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Toxicology of the fluoroalkenes: review and research needs. PubMed. Accessed January 18, 2026. [Link]
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pKa's of Amino and Carboxylic Groups of Amino Acids. Reddit. Published August 21, 2020. Accessed January 18, 2026. [Link]
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A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. Accessed January 18, 2026. [Link]
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Toxicology of fluorine-containing monomers. PubMed. Accessed January 18, 2026. [Link]
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Scholars Research Library. Der Pharma Chemica. Accessed January 18, 2026. [Link]
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Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry. Accessed January 18, 2026. [Link]
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Ch27 pKa and pI values. University of Calgary. Accessed January 18, 2026. [Link]
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pKa and pI values of amino acids. Peptideweb.com. Accessed January 18, 2026. [Link]
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The Strategic Incorporation of Fluorinated Amino Acids in Modern Drug Discovery: A Technical Guide
Introduction: The Fluorine Advantage in Medicinal Chemistry
The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with nearly 30% of all pharmaceuticals on the market today containing at least one fluorine atom.[1][2] This is no coincidence. The unique properties of fluorine—its small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—collectively impart significant advantages to a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] When incorporated into amino acids, the fundamental building blocks of life, these advantages are amplified, offering a powerful toolkit for researchers and drug development professionals.[5][6]
This guide provides an in-depth technical exploration of fluorinated amino acids (FAAs) in drug discovery. We will delve into the causality behind their strategic use, from modulating physicochemical properties to enhancing biological activity and stability. This document will serve as a comprehensive resource, detailing the synthesis, properties, and applications of these remarkable molecules, complete with experimental insights and visual aids to illuminate key concepts.
The Physicochemical Impact of Fluorination: A Game of Tug-of-War
The substitution of hydrogen with fluorine on an amino acid side chain initiates a cascade of changes in its physicochemical properties. Understanding these shifts is paramount to harnessing the full potential of FAAs in drug design.
Modulating Lipophilicity and Hydrophobicity
A common misconception is that fluorination uniformly increases lipophilicity. While highly fluorinated motifs can indeed be lipophilic, the reality is more nuanced. The introduction of a single fluorine atom or a trifluoromethyl group can have a "checkmark-shaped" effect on lipophilicity (logP), where initial fluorination can sometimes decrease lipophilicity before subsequent additions increase it.[7] This is due to the interplay between the hydrophobic nature of the C-F bond and the increased polarity it induces.[8][9]
Increased hydrophobicity is a frequently cited benefit of incorporating FAAs, influencing protein folding, stability, and protein-protein interactions.[8][10] This enhancement stems from the strong electron-withdrawing effect of fluorine, which lessens the side chain's capacity to form hydrogen bonds with water.[8]
Altering pKa and Electronic Properties
Fluorine's high electronegativity exerts a powerful inductive effect, withdrawing electron density from neighboring atoms. This can significantly lower the pKa of nearby acidic or basic groups.[11] For instance, fluorination of the amino acid backbone can increase the acidity of the carboxylic acid and decrease the basicity of the amino group. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to the target protein.[4]
Enhancing Metabolic Stability
One of the most significant advantages of incorporating FAAs is the enhancement of metabolic stability.[3][12] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[13][14] By strategically placing fluorine atoms at sites susceptible to metabolic oxidation, the bioavailability and half-life of a drug can be dramatically increased.[13]
| Property | Effect of Fluorination | Rationale | Citation(s) |
| Lipophilicity (logP) | Can increase or decrease depending on the degree and position of fluorination. | Interplay between the hydrophobic C-F bond and increased polarity. | [7][8] |
| pKa | Lowers the pKa of nearby acidic/basic groups. | Strong inductive electron-withdrawing effect of fluorine. | [4][11] |
| Metabolic Stability | Generally increases. | The high strength of the C-F bond resists enzymatic cleavage. | [3][12][13][14] |
| Conformation | Can induce specific conformational preferences. | Steric and electronic effects, including gauche effects and hyperconjugation. | [13][15] |
Controlling Molecular Architecture: The Conformational Effects of Fluorinated Amino Acids
Beyond modulating physicochemical properties, fluorine substitution offers a unique level of control over the three-dimensional structure of peptides and proteins.[13][16] This "tailoring" effect is a direct result of the steric and electronic influences of the fluorine atom.
For example, the polar C-F bond can participate in favorable electrostatic interactions, such as the gauche effect observed in N+–C–C–F moieties, which influences side-chain conformation.[13] In fluorinated proline derivatives, the stereochemistry of the fluorine atom can strongly influence the cis-trans isomerization of the preceding peptide bond, a critical determinant of protein folding and function.[15] This ability to pre-organize a peptide into a desired conformation can lead to enhanced binding affinity and biological activity.
Synthesis of Fluorinated Amino Acids: Building the Blocks of Innovation
The growing interest in FAAs has spurred the development of a diverse array of synthetic methodologies.[1][17] These can be broadly categorized into two main strategies: the use of fluorinated building blocks and the direct fluorination of amino acid precursors.[17]
Asymmetric Synthesis from Fluorinated Precursors
One common approach involves the use of chiral auxiliaries or catalysts to stereoselectively elaborate simple fluorinated starting materials into the desired amino acid.[11][18] Chiral Ni(II) complexes have emerged as powerful tools for the gram-scale asymmetric synthesis of a variety of FAAs, offering a uniform pathway to enantiopure products.[18][19][20][21]
Direct Fluorination Strategies
Direct fluorination methods introduce the C-F bond at a later stage of the synthesis. These can be further classified into nucleophilic and electrophilic fluorination.
-
Nucleophilic Fluorination : Reagents like DAST (diethylaminosulfur trifluoride) and its analogs are used to displace a hydroxyl group with fluorine.[11]
-
Electrophilic Fluorination : Reagents such as Selectfluor and N-fluorobenzensulfonimide (NFSI) are employed to deliver an electrophilic fluorine atom to an electron-rich center, such as an enolate or an aromatic ring.[11][13]
Enzymatic Resolution
For racemic mixtures of FAAs, enzymatic resolution offers an elegant method for separating the desired enantiomer.[22][23][24] Specific enzymes, such as amidases, can selectively hydrolyze one enantiomer of an amino acid amide, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.[22][25]
Experimental Protocol: Enzymatic Resolution of a Racemic Fluorinated Amino Acid Amide
This protocol provides a general workflow for the enzymatic resolution of a racemic FAA amide using an amidase.
-
Substrate Preparation : Dissolve the racemic FAA amide in a suitable buffer (e.g., phosphate buffer, pH 7.5) to a final concentration of 10-50 mM.
-
Enzyme Addition : Add the amidase (e.g., from Mycobacterium neoaurum or Ochrobactrum anthropi) to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle agitation.
-
Reaction Monitoring : Monitor the progress of the reaction by periodically taking aliquots and analyzing them by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the enantiomeric excess (ee) of the remaining substrate and the product.
-
Reaction Quenching : Once the desired conversion (typically ~50%) is reached, quench the reaction by adding a water-miscible organic solvent (e.g., acetonitrile) or by adjusting the pH to inactivate the enzyme.
-
Product Separation : Separate the unreacted (R)- or (S)-FAA amide from the hydrolyzed (S)- or (R)-FAA by extraction or chromatography.
-
Hydrolysis of Remaining Amide : The remaining enantiomerically pure FAA amide can be chemically hydrolyzed (e.g., using 6M HCl at elevated temperature) to obtain the corresponding enantiopure FAA.
Sources
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- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Coupling of Boc-Protected Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Expanding Role of Unnatural Amino Acids in Peptide Science
The incorporation of unnatural amino acids (UAAs) into peptide sequences is a cornerstone of modern drug discovery and chemical biology.[1][2][3] These non-proteinogenic building blocks offer a vast chemical space to modulate the pharmacological properties of peptides, leading to enhanced stability, increased potency, improved bioavailability, and novel biological activities.[2] The tert-butyloxycarbonyl (Boc) protecting group remains a widely utilized strategy for the α-amino protection of both natural and unnatural amino acids in solid-phase peptide synthesis (SPPS).[4][] Its acid-labile nature, in conjunction with more acid-stable side-chain protecting groups (typically benzyl-based), forms the basis of the Boc/Bzl protection scheme.[4]
This guide provides a comprehensive overview of the critical coupling step for Boc-protected unnatural amino acids. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to navigate the challenges associated with these often sterically hindered and electronically diverse building blocks. We will delve into the mechanistic underpinnings of various coupling reagents, present robust protocols, and offer troubleshooting strategies to ensure successful and high-fidelity peptide synthesis.
I. The Boc/Bzl Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Boc/Bzl strategy is a well-established method for the stepwise assembly of peptides on a solid support.[4] The synthesis cycle involves two key steps: the deprotection of the N-terminal Boc group and the subsequent coupling of the next Boc-protected amino acid.
Boc Deprotection and Neutralization: A Critical Prelude to Coupling
The Boc group is removed by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[4][6] This reaction proceeds via protonation of the Boc group's carbonyl oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to liberate the free amine.[6]
It is crucial to recognize that after deprotection, the newly formed N-terminal amine exists as a trifluoroacetate salt.[4][7] This salt must be neutralized to the free amine to enable its nucleophilic attack on the activated carboxyl group of the incoming amino acid.[4][7] This is typically achieved by washing the resin with a solution of a hindered tertiary base, such as N,N-diisopropylethylamine (DIEA), in DCM.[7] Incomplete neutralization is a common cause of failed or low-yield coupling reactions.
// Nodes Resin_Peptide_Boc [label="Resin-Peptide-NH-Boc", fillcolor="#F1F3F4", fontcolor="#202124"]; TFA_DCM [label="50% TFA in DCM", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin_Peptide_NH3_TFA [label="Resin-Peptide-NH3+ TFA-", fillcolor="#FBBC05", fontcolor="#202124"]; DIEA_DCM [label="5-10% DIEA in DCM", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Resin_Peptide_NH2 [label="Resin-Peptide-NH2\n(Ready for Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Resin_Peptide_Boc -> TFA_DCM [label="Deprotection", arrowhead=none, color="#5F6368"]; TFA_DCM -> Resin_Peptide_NH3_TFA [color="#5F6368"]; Resin_Peptide_NH3_TFA -> DIEA_DCM [label="Neutralization", arrowhead=none, color="#5F6368"]; DIEA_DCM -> Resin_Peptide_NH2 [color="#5F6368"]; }
Boc Deprotection and Neutralization Workflow.
II. A Deep Dive into Coupling Reagents and Mechanisms
The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid of the incoming amino acid.[8] A plethora of coupling reagents have been developed to achieve this activation efficiently and with minimal side reactions.[9] The choice of coupling reagent is paramount, especially when dealing with unnatural amino acids which may present challenges such as steric hindrance or unique side-chain functionalities.
Carbodiimides: The Classical Activators
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), were among the first coupling reagents used in SPPS and remain relevant today.[10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][10] This intermediate can then be attacked by the N-terminal amine of the peptide chain to form the desired amide bond.
However, the O-acylisourea intermediate is susceptible to two significant side reactions:
-
Racemization: The activated α-carbon is prone to deprotonation, leading to a loss of stereochemical integrity.[11][12]
-
N-acylurea Formation: An intramolecular rearrangement of the O-acylisourea can occur, forming a stable and unreactive N-acylurea byproduct.[10][11]
To mitigate these side reactions, carbodiimide couplings are almost always performed in the presence of an additive, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[11][13] These additives react with the O-acylisourea to form a more stable and less racemization-prone active ester, which then proceeds to react with the amine.
| Reagent | Byproduct | Solubility of Byproduct | Key Considerations |
| DCC | Dicyclohexylurea (DCU) | Insoluble in DCM/DMF | Byproduct precipitation can complicate purification.[8] |
| DIC | Diisopropylurea (DIU) | Soluble in DCM/DMF | Easier to remove during washes, making it suitable for automated SPPS.[10] |
| EDC | Ethyl-dimethylaminopropylurea | Water-soluble | Ideal for solution-phase couplings and bioconjugation.[8][9] |
Phosphonium and Aminium/Uronium Salts: The High-Efficiency Reagents
Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient coupling reagents that generate active esters in situ. These reagents are generally preferred for challenging couplings, including those involving sterically hindered unnatural amino acids.[14]
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP): A very effective reagent, but its use has declined due to the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[11]
-
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP): A safer alternative to BOP that does not produce HMPA.[11][15]
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU): A widely used and highly efficient coupling reagent that forms an HOBt active ester.[16]
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU): Generally considered more efficient than HBTU, especially for difficult couplings.[17][18][19] The 7-azabenzotriazole (HOAt) moiety forms a more reactive OAt-ester, leading to faster and more complete reactions.[17][18]
// Nodes Boc_UAA [label="Boc-Unnatural\nAmino Acid (R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling_Reagent [label="Coupling Reagent\n(e.g., HATU, HBTU, DIC)", fillcolor="#FBBC05", fontcolor="#202124"]; Activated_Ester [label="Activated Intermediate\n(e.g., OAt-ester)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resin_Peptide_NH2 [label="Resin-Peptide-NH2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; New_Peptide_Bond [label="Resin-Peptide-CO-NH-R", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Boc_UAA -> Activated_Ester [label="+ Coupling Reagent\n+ Base (DIEA)", color="#5F6368"]; Activated_Ester -> New_Peptide_Bond [label="+ Resin-Peptide-NH2", color="#5F6368"]; Resin_Peptide_NH2 -> New_Peptide_Bond [style=invis]; Coupling_Reagent -> Activated_Ester [style=invis]; }
General Mechanism of Peptide Coupling.
III. Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific unnatural amino acid and peptide sequence.
Protocol 1: Standard DIC/HOBt Coupling
This protocol is a reliable and cost-effective method for many standard couplings.
-
Resin Preparation: Swell the peptide-resin in DCM for 20-30 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times).
-
-
Neutralization:
-
Wash the resin with a solution of 5-10% DIEA in DCM (2 times, 2 minutes each).
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.
-
-
Coupling:
-
In a separate vessel, dissolve the Boc-protected unnatural amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add this solution to the neutralized resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines.[20] A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive, the coupling step may be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Protocol 2: High-Efficiency HATU Coupling for Sterically Hindered UAAs
This protocol is recommended for challenging couplings, such as those involving α,α-disubstituted or other sterically bulky unnatural amino acids.[14][17]
-
Resin Preparation, Boc Deprotection, and Neutralization: Follow steps 1-3 from Protocol 1. The in situ neutralization approach described in step 4b can also be used.[7]
-
Coupling (Pre-activation or In Situ):
-
In Situ Neutralization/Coupling:
-
In a separate vessel, dissolve the Boc-protected unnatural amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add this solution to the drained, TFA-salt form of the peptide-resin (after the DCM washes in step 2 of Protocol 1, but before neutralization).
-
Add DIEA (6 equivalents) to the resin slurry.
-
Agitate the reaction mixture at room temperature for 1-3 hours.
-
-
-
Monitoring and Washing:
-
Perform a Kaiser test.[20] For sterically hindered N-terminals, the Kaiser test may be unreliable; a chloranil or isatin test can be used as an alternative.[20]
-
If the coupling is incomplete, consider a second coupling cycle.
-
Once complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
-
| Parameter | Standard Coupling (DIC/HOBt) | High-Efficiency Coupling (HATU) |
| Amino Acid (equiv.) | 3.0 | 3.0 |
| Coupling Reagent (equiv.) | 3.0 (DIC) | 2.9 (HATU) |
| Additive (equiv.) | 3.0 (HOBt) | N/A |
| Base (equiv.) | 3.0 (for neutralization) | 6.0 (for in situ neutralization & activation) |
| Solvent | DMF | DMF |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Best Suited For | Standard UAAs | Sterically hindered UAAs |
IV. Troubleshooting Common Coupling Problems
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser Test after Coupling | Incomplete coupling due to steric hindrance; Incomplete deprotection or neutralization; Resin aggregation. | Double couple (repeat the coupling step); Switch to a more powerful coupling reagent like HATU[17]; Ensure complete deprotection and neutralization; Use a solvent mixture that disrupts aggregation (e.g., NMP/DMSO)[21]. |
| Low Yield of Final Peptide | Cumulative low efficiency in coupling steps; Premature chain termination. | Optimize coupling time and equivalents for each UAA; Consider capping unreacted amines with acetic anhydride after each coupling step to prevent the formation of deletion sequences[20]. |
| Presence of Deletion Sequences in HPLC/MS | Incomplete coupling at one or more steps. | Re-evaluate the coupling protocol for the specific amino acid that was deleted; Increase coupling time or use a stronger activation method. |
| Racemization Detected | Over-activation of the amino acid; Use of a strong base. | Add HOBt or Oxyma to carbodiimide couplings[11]; Use a weaker base like N-methylmorpholine (NMM) instead of DIEA, especially for sensitive amino acids[12]; Avoid prolonged pre-activation times. |
V. Monitoring and Analysis
Qualitative Monitoring on Resin
-
Kaiser Test: Detects free primary amines. A blue color indicates incomplete coupling.[22]
-
Chloranil or Isatin Test: Used for secondary amines (e.g., after coupling to proline) where the Kaiser test is unreliable.[20]
Quantitative Analysis of the Final Product
-
High-Performance Liquid Chromatography (HPLC): Essential for assessing the purity of the crude peptide after cleavage from the resin.[23]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired peptide and helps identify any side products or impurities.[23]
VI. Conclusion
The successful incorporation of Boc-protected unnatural amino acids into peptides is a highly achievable goal with a solid understanding of the underlying chemical principles and access to robust protocols. The choice of coupling reagent, proper execution of the deprotection and neutralization steps, and diligent monitoring of the reaction progress are all critical factors for success. While carbodiimide-based methods remain a workhorse for many applications, the superior efficiency of uronium/aminium reagents like HATU provides a powerful tool for overcoming the challenges posed by sterically demanding unnatural amino acids. By leveraging the information and protocols in this guide, researchers can confidently expand the chemical diversity of their synthetic peptides, paving the way for new discoveries in medicine and biology.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
- Sollner Dolenc, M. (2007). Recent Advances in the Synthesis of Unnatural α-Amino Acids. Current Organic Chemistry, 11(9), 801-832.
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Sanderson, J. M. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 533-541.
- Boc amino acid could, but doesn't, racemize. (1979). C&EN Global Enterprise, 57(36), 23.
- Zhang, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Analytical Methods for Solid Phase Peptide Synthesis. (2009). Letters in Peptide Science, 16(1), 1-12.
-
AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Peptide Synthesis: The Crucial Role of EDC HCl. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
-
AAPPTec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
- Forster, A. C., et al. (2003). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 125(23), 6806-6814.
-
Merck Millipore. Unnatural Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
- D'Hondt, M., et al. (2022). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 12(1), 1-20.
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Analytical Methods for Solid Phase Peptide Synthesis. (2009). Letters in Peptide Science, 16(1), 1-12.
- Kent, S. B. H. (2009). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 106(22), 8873-8878.
-
Merck Millipore. Novabiochem® Coupling reagents. Retrieved from [Link]
- Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8077-8080.
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Kun, S., et al. (2013). Yields of the peptide coupling reactions and comparison of HBTU and HATU. Monatshefte für Chemie - Chemical Monthly, 144(10), 1545-1555.
-
AAPPTec. Peptide Coupling Reagents. Retrieved from [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Retrieved from [Link]
- Bai, Y., et al. (2015). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 19(9), 1146-1153.
- Slaninova, J., et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 629-640.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research, 2(5), 1149-1162.
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Application Notes and Protocols: TFA Deprotection of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
<
Introduction: The Critical Role of Amine Deprotection in Pharmaceutical Synthesis
In the landscape of modern drug development, the synthesis of complex chiral molecules is a cornerstone of innovation. Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a key chiral building block, notably utilized in the synthesis of various pharmacologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group is a widely employed shield for amine functionalities due to its stability under numerous reaction conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of this group to reveal the primary amine is a pivotal step, enabling subsequent transformations in a synthetic route.
This guide provides a comprehensive technical overview and detailed protocols for the efficient and clean removal of the Boc protecting group from this compound using trifluoroacetic acid (TFA). The information presented herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights to ensure high-yield, high-purity outcomes.
Mechanistic Insights: The Chemistry of TFA-Mediated Boc Deprotection
The cleavage of the Boc group by TFA is a well-understood, acid-catalyzed process.[1][3] A thorough grasp of the mechanism is essential for troubleshooting and optimizing the reaction.
The process unfolds in a series of steps:
-
Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA.[3][4] This initial step activates the carbamate for cleavage.
-
Formation of a Tert-butyl Cation: The protonated carbamate becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][4]
-
Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[3][4][5] The evolution of CO2 gas is a visual indicator that the reaction is proceeding. It is crucial to perform this reaction in an open or well-vented system to prevent pressure buildup.[4][6]
-
Formation of the Amine Salt: In the acidic reaction medium, the newly liberated amine is immediately protonated by the excess TFA, yielding the corresponding trifluoroacetate salt.[3][4]
Caption: Mechanism of TFA-mediated Boc deprotection.
The Challenge of the Tert-Butyl Cation: The Role of Scavengers
A critical consideration in Boc deprotection is the fate of the highly reactive tert-butyl cation generated during the reaction.[7] This electrophile can lead to unwanted side reactions by alkylating nucleophilic sites on the desired product or other sensitive functional groups present in the molecule.[7][8] For substrates with electron-rich aromatic rings or other nucleophilic centers, the addition of a scavenger is highly recommended to trap the tert-butyl cation.[8][9]
Commonly used scavengers include:
-
Triisopropylsilane (TIS): Reacts with the tert-butyl cation to form isobutane and a stable silylium ion.
-
Water: Can quench the cation to form tert-butanol.
-
Thioanisole: An effective scavenger, particularly for protecting tryptophan and methionine residues in peptide synthesis.[8]
For the deprotection of this compound, the difluorophenyl ring is relatively electron-deficient, reducing the risk of alkylation. However, for complex substrates containing more sensitive functionalities, the use of scavengers should be considered. A common scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[8]
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, validated protocol for the TFA deprotection of this compound.
Materials and Equipment:
-
This compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
-
Ninhydrin stain
Safety Precautions:
Trifluoroacetic acid is a strong, corrosive acid.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11][12][13] An emergency shower and eyewash station should be readily accessible.[11]
Caption: Workflow for TFA deprotection.
Detailed Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for sensitive substrates to control the reaction rate.[3]
-
TFA Addition: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution, resulting in a 1:1 (v/v) mixture of TFA and DCM.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress should be monitored periodically.[14]
-
Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC). Spot the starting material, a co-spot, and the reaction mixture on a silica gel plate. A typical eluent system is 10% methanol in DCM. The product, being more polar, will have a lower Rf value than the starting material. Visualize the spots with a UV lamp and then stain with ninhydrin, which will develop a colored spot for the primary amine product.[3][15]
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]
-
To remove residual TFA, the resulting oil can be co-evaporated with toluene or DCM (2-3 times).[14]
-
The crude product, which is the TFA salt, can be precipitated by adding cold diethyl ether to the concentrated residue.[3]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
Alternative Work-up for the Free Amine:
If the free amine is required for the subsequent step, a basic work-up can be performed. However, care must be taken if other base-labile functional groups are present.[16]
-
After removing the volatiles, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).[15]
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate until CO2 evolution ceases.[3] This neutralizes the TFA salt to the free amine.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo to yield the deprotected free amine.[3][15]
Analytical Characterization: Validating Deprotection
Confirmation of successful Boc deprotection is crucial. A combination of analytical techniques should be employed for a comprehensive assessment.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Disappearance of the large singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[17] |
| ¹³C NMR | Structural Confirmation | Disappearance of the signals corresponding to the quaternary carbon (around 80 ppm) and the carbonyl carbon (around 155 ppm) of the Boc group.[18] |
| LC-MS | Purity Assessment & Mass Verification | A single major peak in the chromatogram with the expected mass-to-charge ratio (m/z) for the protonated deprotected amine.[19][20][21][22][23] |
| TLC | Reaction Monitoring | Disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) that is ninhydrin-positive.[15][24] |
¹H NMR Spectroscopy: The most definitive method for confirming Boc deprotection is ¹H NMR spectroscopy.[17] The disappearance of the characteristic singlet for the tert-butyl protons is a clear indication of successful reaction completion.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient TFA concentration or reaction time.- Low reaction temperature. | - Increase the concentration of TFA or prolong the reaction time.[3]- Allow the reaction to proceed at room temperature.[3] |
| Side Product Formation | - Alkylation by the tert-butyl cation. | - Add a scavenger such as triisopropylsilane (TIS) or water to the reaction mixture.[8][9] |
| Low Yield | - Product loss during work-up, especially if the product is water-soluble. | - For water-soluble products, avoid aqueous work-up. Precipitate the TFA salt with diethyl ether or use ion-exchange resins for purification.[16] |
| Broad NMR Signals | - Presence of the TFA salt, leading to proton exchange. | - This is often expected for the TFA salt. If a clean spectrum of the free amine is required, perform a basic work-up. Note that this may not be suitable for all molecules.[25] |
Conclusion
The TFA-mediated deprotection of this compound is a robust and reliable transformation critical for the advancement of synthetic routes in pharmaceutical development. By understanding the underlying mechanism, adhering to a well-defined protocol, and employing appropriate analytical controls, researchers can consistently achieve high yields of the desired deprotected amine. Careful consideration of potential side reactions and the implementation of scavengers when necessary will further enhance the purity and success of this essential synthetic step.
References
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Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [4]
-
Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. [3]
-
A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives - Benchchem. [17]
-
Safety Data Sheet: Trifluoroacetic acid (TFA) - Astech Ireland. [10]
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Common Name: TRIFLUOROACETIC ACID HAZARD SUMMARY - NJ.gov. [11]
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STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid AT AMHERST COLLEGE. [12]
-
Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) - Benchchem. [1]
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BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [7]
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Trifluoroacetic acid - SAFETY DATA SHEET. [13]
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Gaussian and linear deconvolution of LC-MS/MS chromatograms of the eight aminobutyric acid isomers - NIH. [19]
-
BOC Protection and Deprotection - J&K Scientific LLC. [6]
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A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis - Benchchem. [15]
-
Trifluoroacetic Acid Material Safety Data Sheet (MSDS) | Fisher Scientific. [26]
-
Amine Protection and Deprotection - Master Organic Chemistry. [5]
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How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. [16]
-
Boc Resin Cleavage Protocol - Sigma-Aldrich.
-
Technical Support Center: Scavengers for t-butyl Cation in Boc-Guanidine Deprotection - Benchchem. [8]
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed. [9]
-
SUPPORTING INFORMATION - The Royal Society of Chemistry. [27]
-
TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis | Organic Process Research & Development - ACS Publications. [28]
-
Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane | Journal of the American Society for Mass Spectrometry - ACS Publications. [20]
-
Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane - PubMed. [21]
-
TLC monitoring of N-Boc-D-proline protection and deprotection reactions. - Benchchem. [24]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. [29]
-
Boc Deprotection - TFA - Common Organic Chemistry. [30]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [18]
-
LC/MS Analysis of GABA (NH2P-40 2D) | Shodex HPLC Columns and Standards. [22]
-
Determination of γ-Aminobutyric Acid in Food Matrices by Isotope Dilution Hydrophilic Interaction Chromatography Coupled to Mass Spectrometry. [23]
-
TFA Deprotection | PDF | Chemistry | Physical Sciences - Scribd. [31]
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How to confirm BOC deprotection by TFA ? | ResearchGate. [32]
-
Application Notes and Protocols for t-Boc Deprotection with Trifluoroacetic Acid (TFA) - Benchchem. [14]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH. [2]
-
How to get pure nmr after deprotection ?of Boc by TFA? - ResearchGate. [25]
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- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 9. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 21. Enhanced LC-MS Detection of γ-Aminobutyric Acid via Trimethylation Enhancement Using Diazomethane - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 32. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporating Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric Acid into Bioactive Peptides
An Application Guide for Drug Discovery Professionals
Abstract
The strategic incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design, enabling the development of therapeutic peptides with enhanced stability, novel conformations, and improved biological activity. This guide provides a comprehensive technical overview and detailed experimental protocols for incorporating Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, a unique β-amino acid, into peptide sequences. We will explore the scientific rationale behind its use, focusing on how its distinct structural features—the β-amino acid backbone and difluorophenyl side chain—can be leveraged to overcome the inherent limitations of natural peptides. This document is intended for researchers, chemists, and drug development professionals seeking to harness the potential of this versatile building block.
Scientific Rationale: The Advantage of β-Fluorinated Amino Acids
The therapeutic potential of many native peptides is often hindered by their poor pharmacokinetic profiles, primarily due to rapid degradation by proteases. The introduction of non-natural amino acids is a proven strategy to mitigate these issues. This compound offers a dual-pronged approach to enhancing peptide properties.
-
The β-Amino Acid Backbone: Unlike α-amino acids, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor alteration renders the adjacent peptide bonds highly resistant to cleavage by common proteases, significantly increasing the in-vivo half-life of the resulting peptide.[1][2][3] Furthermore, the extended backbone of β-amino acids induces unique and stable secondary structures, such as various helices (10-, 12-, 14-helix) and turns, which can be used to mimic or stabilize bioactive conformations that are inaccessible to standard α-peptides.[4][5][6]
-
The 3,4-Difluorophenyl Side Chain: The incorporation of fluorine atoms into the phenyl ring profoundly alters its electronic properties. The high electronegativity of fluorine creates a strong electron-withdrawing effect, which can modulate key biological interactions like receptor binding and protein-protein interfaces.[7][8] Fluorination enhances the hydrophobicity of the side chain, which can influence peptide folding and membrane affinity.[7][9] Additionally, the presence of ¹⁹F atoms provides a valuable spectroscopic handle for NMR-based structural and binding studies.[]
Physicochemical Properties
A clear understanding of the building block's properties is essential for successful synthesis.
| Property | Value (Estimated) | Source/Justification |
| Chemical Formula | C₁₅H₁₉F₂NO₄ | Calculated |
| Molecular Weight | 315.31 g/mol | Calculated based on atomic weights. Similar to trifluoro analog (333.30 g/mol ).[11] |
| Appearance | White to off-white solid | Typical for protected amino acids. |
| Solubility | Soluble in DMF, DCM, NMP, DMSO | Common solvents for peptide synthesis. |
| Protection Group | tert-Butyloxycarbonyl (Boc) | Acid-labile group, central to Boc-based synthesis strategies.[12] |
| Chirality | (S)-configuration at C3 | Specified stereochemistry. |
Synthesis Strategies: Solid-Phase vs. Liquid-Phase
The choice between Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) depends on the desired scale, complexity, and purity requirements. SPPS is the dominant method for research and discovery due to its efficiency and amenability to automation, while LPPS is often favored for large-scale manufacturing.[13][14][15]
Solid-Phase Peptide Synthesis (SPPS)
SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[14] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a robust method well-suited for this purpose.
The synthesis follows a cyclical process of deprotection, washing, coupling, and further washing.
This protocol outlines a single coupling cycle for incorporating this compound on a 0.1 mmol scale using a Merrifield or PAM resin.
Materials:
-
Boc-protected peptide-resin
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 40-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Neutralization Solution: 10% DIPEA in DCM
Causality Behind Reagent Choices:
-
Coupling Reagent: The β-amino acid may exhibit some steric hindrance compared to standard α-amino acids. Uronium-based reagents like HBTU or HATU are highly efficient and rapid, making them ideal for overcoming such challenges.[16] HATU is generally considered more potent for particularly difficult couplings.[16]
-
Boc Deprotection: The Boc group is designed to be labile to moderate acid. A 40-50% solution of TFA in DCM is standard for selectively cleaving the Nα-Boc group without prematurely cleaving most benzyl-based side-chain protecting groups or the peptide from a PAM resin.[12][17]
Procedure:
-
Resin Swelling: Place the peptide-resin (0.1 mmol) in a reaction vessel. Wash and swell the resin with DCM (3 x 5 mL) and then DMF (3 x 5 mL).
-
Boc Deprotection: a. Add the 40-50% TFA/DCM solution (~10 mL/g of resin) to the vessel. b. Agitate gently for 2 minutes, drain, and repeat with fresh TFA/DCM solution for 20-30 minutes.[17] c. Drain the solution and wash the resin thoroughly with DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Neutralization: a. Add the 10% DIPEA/DCM solution to the resin and agitate for 2 minutes. b. Drain and repeat the neutralization step. c. Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL) to remove excess base. d. Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.
-
Amino Acid Activation & Coupling: a. In a separate vial, dissolve this compound (3 eq., 0.3 mmol, ~95 mg) and HBTU/HATU (2.9 eq., 0.29 mmol) in minimal DMF (~2 mL). b. Add DIPEA (6 eq., 0.6 mmol) to the activation mixture and vortex for 1-2 minutes. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered couplings, extended time or microwave assistance may be beneficial.[18]
-
Post-Coupling Wash: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL). c. Self-Validation: Perform a Kaiser test. A negative result (yellow/clear beads) indicates a complete coupling reaction. If the test is positive, repeat the coupling step.
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
-
Final Cleavage: Once the full peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a strong acid like anhydrous Hydrofluoric Acid (HF). This step requires specialized equipment and safety precautions.
Liquid-Phase Peptide Synthesis (LPPS)
LPPS is a classical method where reactions occur in a homogenous solution.[15] It avoids the use of solid supports and can be more scalable, but requires purification of the intermediate peptide after each coupling step.[13] Tag-assisted LPPS is a modern variant that simplifies purification.[19]
LPPS involves a linear progression with purification at each stage.
This protocol describes the formation of a dipeptide in solution.
Materials:
-
H-Gly-OMe·HCl (Glycine methyl ester hydrochloride)
-
This compound
-
Coupling Reagent: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC)[20]
-
Additive: 1-Hydroxybenzotriazole (HOBt)
-
Base: Triethylamine (TEA) or N-Methylmorpholine (NMM)
-
Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃, Saturated NaCl (Brine)
Causality Behind Reagent Choices:
-
Coupling Reagent: Carbodiimides like DCC or DIC are cost-effective and widely used in LPPS.[13]
-
Additive: The addition of HOBt is crucial when using carbodiimides. It acts as a racemization suppressant and improves coupling efficiency by forming a more reactive HOBt active ester.[20]
Procedure:
-
Free-Amine Preparation: Dissolve H-Gly-OMe·HCl (1 eq.) in DCM. Cool to 0°C in an ice bath. Add TEA (1.1 eq.) dropwise and stir for 30 minutes.
-
Coupling Reaction: a. In a separate flask, dissolve this compound (1 eq.) and HOBt (1.1 eq.) in DCM. b. Add this solution to the free-amine mixture from step 1. c. Add a solution of DCC or DIC (1.1 eq.) in DCM dropwise to the reaction mixture at 0°C. d. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: a. Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used). b. Transfer the filtrate to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. The resulting crude product, Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyryl-Gly-OMe, can be further purified by silica gel chromatography or crystallization.
-
Elongation: The purified dipeptide can be deprotected (using TFA) and then coupled with the next amino acid in the sequence using the same procedure.
Analysis and Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized peptide.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity Assessment | A single major peak indicating >95% purity. The retention time will be longer than the non-fluorinated analog due to increased hydrophobicity.[9] |
| Mass Spectrometry | Identity Confirmation | The observed mass should match the calculated molecular weight of the target peptide. ESI-MS or MALDI-TOF are standard methods.[21] |
| NMR Spectroscopy | Structural Confirmation | ¹H NMR will confirm the presence of all protons. ¹⁹F NMR will show signals corresponding to the two fluorine atoms on the phenyl ring, providing a clean probe for structural analysis.[] |
Applications and Expected Impact
The incorporation of this compound can profoundly impact the therapeutic potential of a peptide.
-
Enhanced Proteolytic Stability: The β-amino acid linkage is expected to confer significant resistance to enzymatic degradation, leading to a longer biological half-life.[4][6]
-
Modulation of Receptor Binding: The difluorophenyl moiety can alter π-π or cation-π stacking interactions within a receptor's binding pocket, potentially increasing affinity and selectivity.[22][23]
-
Improved Pharmacokinetics: Increased hydrophobicity and stability can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide, potentially improving oral bioavailability or tissue penetration.[7]
By following the protocols and understanding the principles outlined in this guide, researchers can effectively utilize this powerful building block to design and synthesize novel peptide-based therapeutics with superior pharmacological properties.
References
-
Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
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Gomila, A. M. J., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
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Gervay, J., et al. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed. [Link]
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ResearchGate. (2025). Beta-amino acids: versatile peptidomimetics. [Link]
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Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. ACS Publications. [Link]
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Azzarito, V., et al. (2005). Beta-amino acids: versatile peptidomimetics. PubMed. [Link]
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Wikipedia. Beta-peptide. [Link]
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Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. ETH Zürich. [Link]
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Horne, W. S., et al. (2009). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. PubMed Central. [Link]
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ResearchGate. (2018). A schematic representation of peptide synthesis using Boc protected.... [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
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Waingeh, V., et al. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. SCIRP. [Link]
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ResearchGate. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]
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Ruiz-Gómez, G., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. PubMed. [Link]
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Lee, K., et al. (2004). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. ACS Publications. [Link]
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CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
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Neuland Labs. (2025). What Is Liquid Phase Peptide Synthesis? Methods & Uses. [Link]
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Veranova. Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. [Link]
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Vapourtec. (2025). Liquid phase peptide synthesis (LPPS) in flow. [Link]
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The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
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Griffin, W. C., et al. (2024). β-Amino Acids Reduce Ternary Complex Stability and Alter the Translation Elongation Mechanism. ACS Central Science. [Link]
-
CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. [Link]
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Fields, G. B. (2007). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. SpringerLink. [Link]
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Lee, K., et al. (2004). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. ACS Publications. [Link]
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Gillis, E. P., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]
-
PubChem. Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. [Link]
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ResearchGate. Chapter 4. Fluorinated Amino Acids, Peptides, and Proteins. [Link]
-
Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PubMed Central. [Link]
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Application Notes & Protocols: Enhancing Peptide Therapeutics with Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
Abstract
Peptide therapeutics offer high specificity and potency but are often limited by poor metabolic stability and short in-vivo half-lives.[1] The incorporation of unnatural amino acids is a powerful strategy to overcome these limitations.[2][3] This guide provides a comprehensive overview and detailed protocols for the use of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, a novel building block designed to enhance the pharmacokinetic properties of therapeutic peptides. We will explore the rationale for its use, protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization and stability analysis of the resulting modified peptides.
Introduction: The Rationale for Modification
The therapeutic potential of peptides is often hindered by rapid degradation by endogenous proteases.[4][5] Strategic chemical modifications can shield the peptide backbone from enzymatic cleavage. This compound offers a dual-pronged approach to enhancing peptide stability:
-
β-Amino Acid Backbone: As a β-amino acid, it introduces an extra carbon into the peptide backbone. This altered spacing disrupts the canonical α-amino acid structure recognized by proteases, thus sterically hindering enzymatic cleavage at or near the modification site.
-
Difluorophenyl Side Chain: The incorporation of fluorine atoms into organic molecules is a well-established medicinal chemistry strategy to improve metabolic stability.[4] The electron-withdrawing nature of the difluorophenyl group can alter the electronic properties of the adjacent amide bond, making it less susceptible to hydrolysis.[6] Furthermore, this bulky, hydrophobic side chain can act as a "shield," preventing the peptide from fitting into the active site of a protease.[4]
The combination of these features makes this building block an excellent candidate for rationally designing next-generation peptide therapeutics with improved in-vivo stability and potentially altered receptor-binding profiles.[1][7]
Synthesis Strategy: Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The most effective method for incorporating this compound into a peptide sequence is through Solid-Phase Peptide Synthesis (SPPS).[3][8] This guide focuses on the widely used Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.[9][10]
Key Materials and Reagents
| Reagent/Material | Purpose | Supplier Example |
| This compound | Unnatural Amino Acid | BOC Sciences |
| Rink Amide or Merrifield Resin | Solid support for peptide assembly | ChemPep, Inc.[11] |
| Boc-protected Amino Acids | Standard building blocks | AAPPTec[12] |
| HBTU/HATU | Coupling (activating) reagent | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | Activation Base | VWR |
| Trifluoroacetic Acid (TFA) | Boc deprotection & final cleavage | Sigma-Aldrich[11] |
| Dichloromethane (DCM) & Dimethylformamide (DMF) | Wash and reaction solvents | Fisher Scientific |
| Piperidine (for Fmoc strategy) | Fmoc deprotection | Sigma-Aldrich |
| Cleavage Cocktail (e.g., TFA/TIPS/H₂O) | Final peptide cleavage from resin | N/A |
Workflow for Peptide Synthesis & Modification
The following diagram illustrates the overall workflow for creating and evaluating a modified peptide using this unnatural amino acid.
Caption: Workflow for synthesis, purification, and analysis of modified peptides.
Detailed Synthesis Protocol (Boc/Bzl Strategy)
This protocol outlines a single coupling cycle for incorporating an amino acid during manual SPPS on a 0.1 mmol scale.[2]
1. Resin Preparation: a. Place the appropriate amount of resin (e.g., Merrifield resin) in a reaction vessel. b. Swell the resin in Dichloromethane (DCM) for 30 minutes, then drain.[13]
2. Nα-Boc Deprotection: a. Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the resin.[11] b. Agitate the mixture for 2 minutes, drain, and repeat for 20 minutes.[11] c. Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual acid.
3. Neutralization: a. Add a solution of 10% N,N-Diisopropylethylamine (DIPEA) in DCM. b. Agitate for 5 minutes and drain. Repeat this step. c. Wash the resin with DCM (5x) to remove excess base.
4. Amino Acid Coupling (Standard Amino Acid): a. In a separate vial, dissolve the incoming Boc-protected amino acid (4 eq., 0.4 mmol) and HBTU (3.9 eq., 0.39 mmol) in DMF. b. Add DIPEA (6 eq., 0.6 mmol) to the vial to activate the amino acid. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate for 1-2 hours at room temperature. e. Self-Validation: Perform a Kaiser test to confirm complete coupling (a negative result, indicated by clear beads, is desired). If the test is positive, repeat the coupling step.
5. Coupling of this compound: Causality: Due to the steric hindrance of the β-amino acid and the bulky side chain, extended coupling times and stronger activation may be required. a. Follow the same procedure as step 4, but increase the coupling time to 4-6 hours or consider using a more potent coupling reagent like HATU. b. A double coupling (repeating the coupling step without an intermediate deprotection) is highly recommended to ensure maximum efficiency.
6. Washing: a. After a confirmed negative Kaiser test, drain the coupling solution. b. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents.
7. Repeat: a. Repeat steps 2 through 6 for each amino acid in the sequence.
8. Final Cleavage and Deprotection: a. After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail. A standard mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIPS) to act as a scavenger for reactive cations. c. Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide) and agitate for 2-4 hours at room temperature.[2] d. Filter the resin and collect the TFA solution containing the cleaved peptide. e. Precipitate the crude peptide by adding the TFA solution to a 10-fold volume of cold diethyl ether. f. Pellet the peptide via centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether to remove scavengers. g. Dry the crude peptide pellet under vacuum.
Purification and Characterization
Purification by Reverse-Phase HPLC (RP-HPLC)
The crude peptide must be purified to remove deletion sequences and byproducts from the synthesis and cleavage steps. RP-HPLC is the standard method for this process.[14][15]
Protocol:
-
Solubilization: Dissolve the crude peptide in a minimal amount of a suitable solvent, often a mixture of Solvent A and a small amount of organic solvent like acetonitrile or DMSO if solubility is poor.
-
Column: Use a preparative C18 column.[16]
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[17]
-
-
Gradient: Develop a gradient based on an initial analytical run. A typical gradient might be 5-65% Solvent B over 40 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.[18]
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool fractions with >95% purity.
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain a fluffy white powder.
Characterization by Mass Spectrometry (MS)
Mass spectrometry is essential to confirm the identity and purity of the final peptide by verifying its molecular weight.[19][20]
Caption: General workflow for peptide analysis by mass spectrometry.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified peptide (approx. 10-20 pmol/µL) in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer like a QTOF or Orbitrap.[21]
-
Acquisition: Acquire the mass spectrum in positive ion mode. The peptide will appear as a series of multiply charged ions ([M+nH]ⁿ⁺).
-
Data Analysis: Deconvolute the resulting charge state envelope to determine the monoisotopic molecular weight of the peptide.
-
Validation: Compare the experimentally determined mass to the theoretical mass calculated from the peptide's amino acid sequence. A match within a few ppm confirms the successful synthesis and incorporation of the modified amino acid.[20]
Application: Assessing Proteolytic Stability
A primary goal of incorporating this compound is to increase resistance to enzymatic degradation. This can be quantified with a proteolytic stability assay.[18]
Proteolytic Stability Assay Protocol
This protocol compares the degradation rate of the modified peptide against its unmodified (native) counterpart in the presence of a protease like trypsin or human serum.
1. Reagent Preparation:
-
Peptide Stocks: Prepare 1 mg/mL stock solutions of both the modified and native peptides in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzyme Solution: Prepare a working solution of the protease (e.g., Trypsin at 10 µg/mL in the same buffer) or use pooled human serum.
2. Digestion Reaction: a. Set up two sets of tubes, one for the native peptide and one for the modified peptide. b. To each tube, add the peptide stock to a final concentration of 100 µM. c. Initiate the reaction by adding the enzyme solution (or serum) to a final concentration of 1 µg/mL (or 50% v/v for serum). d. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture. e. Immediately quench the reaction by mixing the aliquot 1:1 with a quenching solution (e.g., 10% TFA) to denature the enzyme.
3. HPLC Analysis: a. Analyze each quenched time-point sample by analytical RP-HPLC using the same method developed for purity analysis. b. Quantify the amount of remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.[18]
4. Data Interpretation: a. Normalize the peak area at each time point to the peak area at T=0 (set to 100%). b. Plot the percentage of intact peptide remaining versus time for both the native and modified peptides. c. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the modified peptide demonstrates enhanced proteolytic stability.
| Peptide | Half-life (t₁/₂) in Human Serum (min) | Fold-Increase in Stability |
| Native Peptide (Example) | 25 | 1x |
| Modified Peptide (Example) | >240 | >9.6x |
Conclusion
This compound is a highly effective building block for enhancing the stability of peptide therapeutics. Its unique β-amino acid structure combined with a difluorinated phenyl side chain provides a robust defense against proteolytic degradation. The protocols outlined in this guide provide a clear and validated pathway for researchers to successfully incorporate this novel amino acid into their peptide candidates, perform the necessary purification and characterization, and confirm the desired enhancement in stability, thereby accelerating the development of more durable and effective peptide-based drugs.
References
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- BenchChem. (2025). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. BenchChem.
-
Kuster, B., et al. (2015). ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides. Molecular & Cellular Proteomics. [Link]
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Jäger, E., & Koksch, B. (2020). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. Chemistry – A European Journal. [Link]
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Gautam, A., et al. (2014). Mass Spectrometry-Based Detection and Assignment of Protein Posttranslational Modifications. ACS Chemical Biology. [Link]
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Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
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Salwiczek, M., et al. (2012). Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences. [Link]
- Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids.
-
Waters Corporation. (n.d.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Waters Corporation. [Link]
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Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology. [Link]
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Bilgiçer, B., & Kumar, K. (2002). Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues. PubMed. [Link]
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Huhmann, S., et al. (2018). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Corzo, D. S. I., et al. (2022). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. MDPI. [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
YMC. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. YMC. [Link]
-
MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]
-
Agilent Technologies. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent Technologies. [Link]
-
Pujals, M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3′,5′difluorophenyl)-alanine. Scientific Reports. [Link]
-
Noren, C. J., et al. (1998). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Springer Protocols. [Link]
-
Pujals, M., et al. (2016). Peptide aromatic interactions modulated by fluorinated residues: Synthesis, structure and biological activity of Somatostatin analogs containing 3-(3',5'difluorophenyl)-alanine. PubMed. [Link]
-
Schneider, P., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Harvard Apparatus. [Link]
-
Shaw, C. (1997). Peptide Purification by Reverse-Phase HPLC. Springer Nature Experiments. [Link]
-
Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Springer. [Link]
-
Sunresin Life Sciences. (n.d.). Peptide Synthesis by Boc Strategy. Sunresin Life Sciences. [Link]
-
AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis. AAPPTec. [Link]
-
Eisele, F., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
El-Gazzar, M. G., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances. [Link]
-
Battistella, E. J., et al. (2023). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. bioRxiv. [Link]
-
PubChem. (n.d.). Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. PubChem. [Link]
-
Kapadia, A., et al. (2020). Proteolytic stability study: (A) superimposed HPLC chromatograms of... ResearchGate. [Link]
-
Battistella, E. J., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
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Application Note & Protocol: Solution-Phase Synthesis Featuring Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Amino Acids in Medicinal Chemistry
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery, enabling the development of peptidomimetics with enhanced potency, stability, and pharmacokinetic profiles. Among these, fluorinated amino acids are of particular interest. The presence of fluorine atoms can induce favorable conformational changes, improve metabolic stability by blocking sites of enzymatic degradation, and enhance binding affinity through unique electronic interactions. Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a valuable building block in this context, offering a unique combination of a β-amino acid scaffold and a difluorinated phenyl ring, making it a key component in the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview and detailed protocols for the utilization of this compound in solution-phase peptide synthesis. As a senior application scientist, the following sections are designed to not only provide step-by-step instructions but also to elucidate the underlying chemical principles and rationale for the experimental choices, ensuring both technical accuracy and practical success.
Core Principles of Solution-Phase Synthesis with Boc-Protected Amino Acids
Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods for long peptides, offers significant advantages for the synthesis of short to medium-length peptides, complex peptide fragments, and when scaling up production.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group for the α-amino group is a classic and robust strategy.[3][4][5] The Boc group is stable under a wide range of reaction conditions but can be readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[3][6]
The Causality Behind Experimental Choices:
-
Boc Protection: The Boc group is selected for its ease of introduction and its acid-labile nature, which provides an orthogonal protecting group strategy when combined with base-labile (e.g., Fmoc) or hydrogenation-labile (e.g., Cbz) protecting groups for side chains or the C-terminus.[7]
-
Coupling Agents: The formation of a peptide bond requires the activation of the carboxylic acid moiety of the incoming amino acid.[8] This is achieved using coupling reagents that convert the carboxylic acid into a more reactive species, susceptible to nucleophilic attack by the free amine of the growing peptide chain.[2] The choice of coupling agent is critical to ensure high yields and minimize side reactions, particularly racemization.[8][9]
-
Solvent Selection: The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are commonly used solvents in peptide synthesis due to their inert nature and good solvating properties for protected amino acids and peptides.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Various vendors | >98% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | >98% |
| Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | >99% |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | >98% |
| Hydroxybenzotriazole (HOBt) | Sigma-Aldrich | >97% |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | >99.5% |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | >99% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |
| N,N-Dimethylformamide (DMF), anhydrous | Sigma-Aldrich | >99.8% |
| Ethyl acetate (EtOAc) | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Fisher Scientific | - |
| Brine (saturated aqueous NaCl) | Fisher Scientific | - |
Protocol 1: Peptide Coupling using DCC/NHS
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe).
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1.0 eq) and N-Hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DCM (10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous DCM (2 mL/mmol) dropwise to the cooled solution over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.[10]
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.2 eq) in anhydrous DCM (5 mL/mmol) and add N,N-Diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the salt. Stir for 15 minutes at room temperature.
-
Filter the DCU precipitate from the activated ester solution and add the filtrate to the neutralized amino acid ester solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off any further DCU precipitate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Diagram of the DCC/NHS Coupling Workflow:
Caption: Workflow for DCC/NHS mediated peptide coupling.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to liberate the free amine for the next coupling step.
Step-by-Step Methodology:
-
Deprotection Reaction:
-
Work-up:
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA in vacuo.
-
Co-evaporate the residue with toluene (3 x 10 mL) to ensure complete removal of TFA.
-
The resulting product is the TFA salt of the deprotected peptide, which can be used directly in the next coupling step after neutralization.
-
Diagram of the Boc Deprotection Mechanism:
Caption: Acid-catalyzed mechanism of Boc deprotection.
Self-Validating Systems and Trustworthiness
The protocols described above are designed to be self-validating. The progress of each reaction can be meticulously monitored by TLC. The formation of the DCU precipitate in the DCC coupling method is a visual indicator of reaction progression. Furthermore, the purity of the intermediates and the final product can be readily assessed by High-Performance Liquid Chromatography (HPLC) and characterized by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the desired structure and purity. The standard purification method for peptides is reversed-phase HPLC (RP-HPLC).[12][13]
Data Presentation: Expected Yields and Purity
| Step | Expected Yield | Typical Purity (Post-Purification) |
| Coupling | 70-90% | >95% (by HPLC) |
| Boc Deprotection | >95% (crude) | Used directly in the next step |
Authoritative Grounding and Comprehensive References
The protocols and mechanistic discussions presented are grounded in well-established principles of organic chemistry and peptide synthesis. The use of carbodiimides like DCC and EDC for amide bond formation is a widely accepted and extensively documented method.[2][9][10] The acid-catalyzed deprotection of the Boc group is a fundamental transformation in peptide chemistry.[6][14]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. Boc- Amino Acids | CymitQuimica [cymitquimica.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. bachem.com [bachem.com]
- 13. waters.com [waters.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
The Difluorophenyl Moiety: A Strategic Tool for Enhancing Receptor Binding Affinity
Application Note & Methodologies
Introduction: The Strategic Incorporation of Fluorine in Drug Design
In the landscape of modern medicinal chemistry, the deliberate introduction of fluorine atoms into lead compounds has become a cornerstone strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the difluorophenyl group stands out as a particularly versatile and impactful moiety for enhancing receptor binding affinity. Its unique electronic properties and steric profile allow it to engage in a range of non-covalent interactions within a receptor's binding pocket, often leading to significant improvements in potency and selectivity. This guide provides an in-depth exploration of the role of the difluorophenyl moiety in receptor binding, supported by detailed protocols for the experimental validation of its effects.
The rationale for incorporating a difluorophenyl group is multifaceted. The high electronegativity of the fluorine atoms creates a polarized C-F bond, which can participate in favorable electrostatic and multipolar interactions with polar residues in the receptor. Furthermore, the substitution of hydrogen with fluorine can modulate the pKa of nearby functional groups, influencing the ionization state of the molecule and its ability to form key hydrogen bonds.[1] The difluorophenyl moiety also increases lipophilicity, which can enhance hydrophobic interactions within the binding pocket and improve membrane permeability.[2] However, the effects of fluorination are not always predictable, making empirical testing essential.[3] This document will guide researchers through the theoretical considerations and practical methodologies for leveraging the difluorophenyl group in drug discovery.
Physicochemical Impact of the Difluorophenyl Moiety on Ligand-Receptor Interactions
The influence of the difluorophenyl moiety on receptor binding affinity is a result of a complex interplay of various physicochemical factors. Understanding these contributions is crucial for the rational design of potent and selective ligands.
1. Enhanced Non-Covalent Interactions:
-
Hydrogen Bonds and Polar Interactions: While the C-F bond is a poor hydrogen bond acceptor, the electron-withdrawing nature of the fluorine atoms can increase the acidity of adjacent C-H groups, enabling them to act as hydrogen bond donors. More significantly, the polarized C-F bond can engage in favorable orthogonal multipolar interactions with backbone carbonyls and other polar functionalities within the binding pocket.
-
Hydrophobic Interactions: The substitution of hydrogen with fluorine increases the lipophilicity of the aromatic ring. This enhancement of hydrophobicity can lead to stronger van der Waals and hydrophobic interactions with nonpolar residues in the receptor, contributing favorably to the overall binding energy.
-
π-Stacking and Aromatic Interactions: The electron-withdrawing fluorine atoms can modulate the quadrupole moment of the phenyl ring, influencing its ability to participate in π-stacking and other aromatic interactions with residues such as phenylalanine, tyrosine, and tryptophan.
2. Conformational Control and Metabolic Stability:
-
Conformational Restriction: The introduction of fluorine atoms can influence the preferred conformation of the ligand by creating steric constraints and engaging in intramolecular interactions. This pre-organization of the ligand into a bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes.[4] Introducing a difluorophenyl group can therefore block sites of metabolism, increasing the bioavailability and half-life of the drug candidate.
3. Solubility Considerations:
While increasing lipophilicity, the introduction of fluorine can sometimes present challenges with aqueous solubility.[5] Researchers must carefully consider the overall physicochemical profile of the molecule and may need to employ formulation strategies or introduce solubilizing groups elsewhere in the structure to ensure adequate solubility for biological assays and in vivo studies.[5]
Visualizing Ligand-Receptor Interactions
The following diagram illustrates the potential interactions of a difluorophenyl-containing ligand within a hypothetical receptor binding pocket.
Caption: Interactions of a difluorophenyl ligand in a receptor.
Quantitative Analysis of Binding Affinity
The following table provides a hypothetical example of how the introduction of a difluorophenyl moiety can impact the binding affinity of a compound for its target receptor, as measured by different techniques.
| Compound | Moiety | Radioligand Binding (Ki, nM) | SPR (KD, nM) | ITC (KD, nM) |
| Parent Compound | Phenyl | 150 | 180 | 175 |
| Analog 1 | 2,4-Difluorophenyl | 15 | 12 | 14 |
| Analog 2 | 3,4-Difluorophenyl | 25 | 28 | 26 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols for Assessing Receptor Binding Affinity
A critical step in drug discovery is the accurate determination of a compound's binding affinity for its target. The following are detailed protocols for three gold-standard techniques: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Protocol 1: Radioligand Binding Assay (Competition)
Radioligand binding assays are a robust and sensitive method for determining the affinity of an unlabeled test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.[6]
Objective: To determine the inhibition constant (Ki) of a difluorophenyl-containing compound for a target receptor.
Materials:
-
Membrane preparation containing the target receptor
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with known affinity (Kd)
-
Unlabeled test compound (with difluorophenyl moiety) and parent compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Microplate scintillation counter
-
FilterMate harvester or equivalent vacuum filtration manifold
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and the parent compound in the assay buffer. Typically, a 10-point concentration curve covering a 5-log unit range is sufficient.
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of receptor membrane preparation (3-120 µg protein, depending on receptor expression).[7]
-
50 µL of the competing test compound at various concentrations (or buffer for total binding, or a saturating concentration of a known non-radiolabeled ligand for non-specific binding).[7]
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).[7]
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters four times with ice-cold wash buffer to remove any unbound and non-specifically bound radioligand.
-
Drying and Counting: Dry the filters (e.g., 30 minutes at 50°C).[7] Place the dried filters into scintillation vials or a filter plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand used and Kd is its dissociation constant.[6]
-
Experimental Considerations for Difluorophenyl Compounds:
-
Solubility: Due to increased lipophilicity, ensure the compound is fully dissolved in the assay buffer. A small percentage of DMSO (e.g., <1%) may be required, but the same concentration must be present in all wells to avoid artifacts.
-
Non-Specific Binding: Highly lipophilic compounds can sometimes exhibit increased non-specific binding to the filters or the assay plate. It is crucial to accurately determine and subtract the non-specific binding for each compound.[8]
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the real-time binding of an analyte (e.g., the test compound) to a ligand (e.g., the receptor) immobilized on a sensor chip.[9] It provides kinetic data (association and dissociation rates) in addition to the equilibrium dissociation constant (KD).
Objective: To determine the KD, association rate (ka), and dissociation rate (kd) of a difluorophenyl-containing compound for its target receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, SA)
-
Purified receptor protein (ligand)
-
Test compound (analyte) and parent compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffers and reagents (e.g., EDC/NHS for amine coupling)
-
Regeneration solution (e.g., low pH glycine or high salt buffer)
Workflow Diagram:
Caption: Workflow for a Surface Plasmon Resonance (SPR) assay.
Procedure:
-
Ligand Immobilization: Immobilize the purified receptor onto the sensor chip surface using a suitable chemistry (e.g., amine coupling). Aim for a low to moderate immobilization level to minimize mass transport limitations. A reference flow cell should be prepared in parallel (e.g., activated and deactivated without protein) to subtract bulk refractive index changes.
-
Analyte Preparation: Prepare a series of dilutions of the test compound in the running buffer. The concentration range should ideally span from 0.1x to 10x the expected KD.
-
Binding Measurement:
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.
-
Monitor the binding response (in Resonance Units, RU) in real-time. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
-
Regeneration: After each analyte injection, inject the regeneration solution to remove all bound analyte and prepare the surface for the next cycle. It is crucial to establish a regeneration condition that completely removes the analyte without denaturing the immobilized ligand.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Perform a global fit of the sensorgrams from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Experimental Considerations for Difluorophenyl Compounds:
-
Solubility and DMSO: Ensure the compound is soluble in the running buffer. If DMSO is required, maintain a constant, low concentration across all analyte dilutions and in the running buffer to minimize bulk shift effects. A DMSO calibration may be necessary.
-
Non-Specific Binding: To minimize non-specific binding to the dextran matrix of the sensor chip, it is recommended to include a non-ionic surfactant like Tween-20 in the running buffer and potentially a carrier protein like BSA.
Protocol 3: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction in a single experiment.[10]
Objective: To obtain a complete thermodynamic profile of the binding of a difluorophenyl-containing compound to its target receptor.
Materials:
-
Isothermal titration calorimeter
-
Purified receptor protein
-
Test compound and parent compound
-
Dialysis buffer (e.g., PBS or HEPES)
Workflow Diagram:
Caption: Workflow for an Isothermal Titration Calorimetry (ITC) experiment.
Procedure:
-
Sample Preparation:
-
Extensively dialyze the purified protein against the final assay buffer to ensure a precise buffer match.
-
Dissolve the test compound in the final dialysis buffer. If a co-solvent like DMSO is necessary, ensure the exact same concentration is present in the protein solution in the cell.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 times more concentrated than the protein) into the injection syringe.
-
-
Titration:
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the ligand from the syringe into the protein solution in the sample cell.
-
-
Data Acquisition: The instrument measures the heat change (as a power differential) that occurs after each injection until the protein becomes saturated with the ligand.
-
Data Analysis:
-
Integrate the heat change for each injection peak to obtain the heat released or absorbed per mole of injectant.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a single set of identical sites) to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(1/KD) and ΔG = ΔH - TΔS .
-
Experimental Considerations for Difluorophenyl Compounds:
-
Solubility: This is a critical parameter for ITC, as high concentrations of both ligand and protein are often required. The solubility of the difluorophenyl compound in the aqueous buffer must be accurately determined to ensure reliable results.
-
Heat of Dilution: It is essential to perform a control experiment by injecting the ligand solution into the buffer alone to measure the heat of dilution. This value must be subtracted from the experimental data to isolate the heat of binding.
Conclusion
The difluorophenyl moiety is a powerful tool in the medicinal chemist's arsenal for enhancing receptor binding affinity. Its ability to modulate electronic and steric properties allows for the optimization of multiple ligand-receptor interactions simultaneously. However, the complexity of these interactions necessitates rigorous experimental validation. The protocols detailed in this guide for Radioligand Binding Assays, Surface Plasmon Resonance, and Isothermal Titration Calorimetry provide a robust framework for quantifying the impact of the difluorophenyl group and elucidating the thermodynamic and kinetic drivers of binding. By integrating rational design with precise empirical measurement, researchers can effectively harness the potential of the difluorophenyl moiety to develop novel therapeutics with improved potency and selectivity.
References
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
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- Navarro, A., & Serafim, R. A. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 868.
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- Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
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RCSB Protein Data Bank. (n.d.). 6QJ7: Difluorophenyl diacylhydrazides: Potent inhibitors of Serum- and Glucocorticoid-inducible Kinase 1 (SGK1). Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). 6LFL: Crystal structure of a class A GPCR. Retrieved from [Link]
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The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]
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Nuvisan. (n.d.). Isothermal titration calorimetry: the gold standard in ligand-binding analysis. Retrieved from [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved from [Link]
- Coric, P., & Malnar, M. (2018). Clinical perspective on antipsychotic receptor binding affinities. Irish journal of psychological medicine, 35(3), 245-246.
- Turnbull, A. P., Boyd, S. M., & Walse, B. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical biochemistry, 404(1), 71-79.
- Smola, M., Schultz, L., & Breiten, B. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(24), 5435-5446.
- Velazquez-Campoy, A., & Freire, E. (2008). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Methods in cell biology, 84, 79-113.
- Zhou, Y., & Li, Y. (2022). Roles of Fluorine in Drug Design and Drug Action. Current Organic Chemistry, 26(14), 1334-1350.
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from [Link]
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DailyMed. (n.d.). Diclofenac potassium tablets tablet, film coated. Retrieved from [Link]
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PDB-101. (n.d.). Learn: Structural Biology Highlights: G Protein-Coupled Receptors. Retrieved from [Link]
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PubChem. (n.d.). pan-RAF Inhibitor XP-102. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). PH-797804. Retrieved from [Link]
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ResearchGate. (2017, January 12). How would you set up a non-specific binding for a radioligand binding dissociation (kinetic) experiment?. Retrieved from [Link]
- Lounnas, V., Ritschel, T., & Kelder, J. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ASSAY and Drug Development Technologies, 11(1), 38-48.
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Celtarys Research. (2025, February 21). Radioligands vs. Fluorescent Ligands: Binding Assays. Retrieved from [Link]
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Promega Connections. (2025, March 6). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Retrieved from [Link]
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Schrödinger. (n.d.). Refining the route to solubility: Publication showcases a new FEP+ method to predict solubility prospectively in live drug discovery projects. Retrieved from [Link]
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Peak Proteins. (n.d.). Determination Of X-ray Crystal Structures Of ERAP1 Complexes. Retrieved from [Link]
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ResearchGate. (n.d.). Perspective diagrams of X-ray crystal structures of studied complexes with dfppy ligand. Retrieved from [Link]
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ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). 324 Ligand Summary Page. Retrieved from [Link]
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Frontiers. (2023, January 22). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Retrieved from [Link]
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ResearchGate. (n.d.). Crystal structures of representative GPCR-ligand complexes from classes.... Retrieved from [Link]
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Icahn School of Medicine at Mount Sinai. (n.d.). GPCR ligands | Research at Jian Jin Laboratory. Retrieved from [Link]
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RCSB Protein Data Bank. (n.d.). 6P9X: CRF1 Receptor Gs GPCR protein complex with CRF1 peptide. Retrieved from [Link]
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ACS Publications. (n.d.). Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects, Practical Considerations, and Range of Applicability. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Prediction of kinase-inhibitor binding affinity using energetic parameters. Retrieved from [Link]
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ACS Medicinal Chemistry Letters. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]
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Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]
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PubMed. (n.d.). Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. Retrieved from [Link]
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Bentham Science Publishers. (n.d.). Advances in the analysis of isothermal titration calorimetry data for ligand-DNA interactions. Retrieved from [Link]
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Vanderbilt University. (n.d.). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Retrieved from [Link]
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PubMed. (n.d.). X-ray crystallography of protein-ligand interactions. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Retrieved from [Link]
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ResearchGate. (n.d.). Investigation of Fluorine-18 Labelled Peptides for Binding to Cholecystokinin-2 Receptors with High Affinity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Surface Plasmon Resonance Biosensor for Analysis of Lipid Molecules. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Retrieved from [Link]
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Nature. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]
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University of Bristol. (n.d.). Surface plasmon resonance. Retrieved from [Link]
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Application Notes and Protocols: Automated Peptide Synthesis with Fluorinated Amino Acid Derivatives
<
Introduction: The Strategic Advantage of Fluorine in Peptide Therapeutics
The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern therapeutic peptide design. Among these, fluorinated amino acid (FAA) derivatives have emerged as a powerful tool for modulating the physicochemical and biological properties of peptides.[1][2] The unique characteristics of the fluorine atom—high electronegativity, small van der Waals radius, and the strength of the C-F bond—confer significant advantages. Strategically placed fluorine atoms can enhance metabolic stability by shielding susceptible peptide bonds from enzymatic degradation, a critical factor in extending a peptide's in vivo half-life.[1][3] Furthermore, the lipophilicity imparted by fluorine can influence a peptide's pharmacokinetic profile and its ability to cross cellular membranes.[1]
However, the very properties that make fluorine attractive also present unique challenges in standard automated solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of the amino acid, leading to poor coupling efficiencies and the potential for incomplete reactions.[4][5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on navigating the complexities of incorporating FAAs into peptide sequences using automated synthesis platforms. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer troubleshooting strategies to ensure the successful synthesis of high-purity fluorinated peptides.
The Mechanistic Challenge: Understanding Fluorine's Impact on SPPS
The success of Fmoc-based SPPS hinges on two critical, repeating steps: the complete removal of the N-terminal Fmoc protecting group and the efficient formation of a new amide bond. The introduction of fluorine, particularly on the α- or β-carbon of an amino acid, can disrupt both of these processes due to steric and electronic effects.
1. Diminished Nucleophilicity and Steric Hindrance in Coupling Reactions:
The primary challenge arises from the reduced reactivity of the FAA's amino group. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect, which decreases the nucleophilicity of the N-terminal amine of the growing peptide chain after the FAA has been incorporated. This makes the subsequent coupling reaction more difficult. Similarly, when coupling a fluorinated amino acid, the steric bulk of fluorine-containing side chains can physically obstruct the approach of the activated carboxyl group, further slowing down the reaction rate.[4][7] Standard coupling conditions that are sufficient for natural amino acids may prove inadequate, leading to deletion sequences and impure final products.
2. Altered Deprotection Kinetics:
While less pronounced than the effect on coupling, the electronic environment created by fluorine can also subtly influence the kinetics of the Fmoc deprotection step. This step, typically carried out with a piperidine solution in DMF, is a base-mediated β-elimination reaction.[8][9] While standard protocols are often robust enough, highly fluorinated sequences may require slight modifications to ensure complete and efficient Fmoc removal without side reactions.
To address these challenges, a systematic optimization of the SPPS protocol is necessary. This involves the careful selection of coupling reagents, adjustment of reaction times and temperatures, and potentially the use of double-coupling strategies.
Visualizing the Modified SPPS Workflow
The following diagram illustrates the key decision points and modified steps within an automated SPPS cycle when incorporating a fluorinated amino acid.
Caption: Modified SPPS cycle for incorporating fluorinated amino acids.
Core Protocols for Automated Synthesis
These protocols are designed for standard automated peptide synthesizers utilizing Fmoc/tBu chemistry.[10][11][12] They serve as a robust starting point and should be optimized based on the specific FAA and peptide sequence.
PART 1: Reagent Preparation and Instrument Setup
-
Resin Selection: Choose a resin appropriate for your C-terminal amino acid (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).
-
Solvents: Use high-purity, peptide synthesis-grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[8][13] Ensure the solution is fresh (less than one week old) to avoid oxidation byproducts.
-
Amino Acid Solutions: Prepare 0.2 M solutions of standard Fmoc-protected amino acids in DMF. For fluorinated amino acids, which may be more expensive or less soluble, a 0.2 M concentration is a good starting point, but solubility should be confirmed visually.
-
Activator Solutions:
-
Standard Activation: Prepare a 0.5 M solution of Diisopropylcarbodiimide (DIC) in DMF and a 1 M solution of OxymaPure® in DMF.[14]
-
Enhanced Activation for FAAs: Prepare a 0.5 M solution of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.[7][14]
-
-
Base Solution: Prepare a 2 M solution of N,N-Diisopropylethylamine (DIPEA) in DMF.
-
Instrument Priming: Ensure all lines on the automated synthesizer are thoroughly primed with the correct reagents to avoid cross-contamination and ensure accurate delivery.
PART 2: The Synthesis Cycle - A Tale of Two Couplings
The core of the strategy lies in differentiating the coupling protocol for standard versus fluorinated amino acids.
Protocol 2.1: Standard Amino Acid Coupling Cycle
This cycle is used for all non-fluorinated amino acids in the sequence.
| Step | Action | Reagent/Solvent | Duration | Repeats |
| 1 | Swelling | DMF | 20 min | 1 |
| 2 | Fmoc Deprotection | 20% Piperidine/DMF | 5 min | 2 |
| 3 | Wash | DMF | 1 min | 5 |
| 4 | Coupling | 4 eq. Fmoc-AA, 4 eq. DIC, 4 eq. Oxyma | 45 min | 1 |
| 5 | Wash | DMF | 1 min | 3 |
Protocol 2.2: Fluorinated Amino Acid (FAA) Coupling Cycle
This enhanced protocol is critical for efficiently incorporating sterically hindered or electronically deactivated FAAs.[7]
| Step | Action | Reagent/Solvent | Duration | Repeats |
| 1 | Fmoc Deprotection | 20% Piperidine/DMF | 7 min | 2 |
| 2 | Wash | DMF | 1 min | 5 |
| 3 | Enhanced Coupling | 4 eq. Fmoc-FAA, 3.9 eq. HATU, 8 eq. DIPEA | 90 min - 2 hr | 1-2* |
| 4 | Wash | DMF | 1 min | 3 |
* Rationale for Double Coupling: For particularly difficult FAAs (e.g., those with α,α-disubstitution or heavy fluorination near the backbone), a double coupling is highly recommended.[7] The automated protocol should be programmed to repeat Step 3 with a fresh solution of activated amino acid. This ensures the reaction goes to completion and minimizes the formation of deletion peptides.
PART 3: Cleavage and Deprotection
Once the synthesis is complete, the peptide must be cleaved from the resin and all side-chain protecting groups removed.
-
Resin Preparation: After the final synthesis cycle, wash the resin-bound peptide thoroughly with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A standard, robust cocktail is Reagent K:
-
Trifluoroacetic Acid (TFA): 94%
-
Phenol: 2%
-
Water: 2%
-
Thioanisole: 2%
-
(Caution: Always prepare and use TFA cocktails in a certified fume hood with appropriate personal protective equipment.)
-
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether (typically 10x the volume of the TFA solution).
-
Collection: Pellet the precipitated peptide by centrifugation. Decant the ether, wash the pellet with fresh cold ether, and centrifuge again. Repeat this wash step twice more.
-
Drying: After the final wash, dry the peptide pellet under vacuum to remove residual ether.
Quality Control: Analysis of Fluorinated Peptides
Thorough analysis of the crude and purified peptide is essential to confirm the success of the synthesis.
1. High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the synthesized peptide.[15][16] The incorporation of fluorine often increases the hydrophobicity of the peptide, which will lead to a longer retention time compared to its non-fluorinated analogue.[17]
-
Typical Conditions:
-
Column: C18, 3.5-5 µm particle size.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point for analysis.
-
Detection: UV absorbance at 214 nm and 280 nm.[18]
-
2. Mass Spectrometry (MS):
Mass spectrometry is used to confirm the identity of the peptide by verifying its molecular weight.[15] High-resolution mass spectrometry (e.g., LC-MS) is particularly valuable for confirming the successful incorporation of the fluorinated amino acid(s).[19]
| Peptide Sequence | Expected Mass (Monoisotopic) | Observed Mass (Monoisotopic) | Status |
| Ac-Phe-Ala-Gly-NH2 | 348.17 | 348.18 | Match |
| Ac-(4-F-Phe)-Ala-Gly-NH2 | 366.16 | 366.17 | Match |
| Ac-(4-CF3-Phe)-Ala-Gly-NH2 | 416.16 | 416.15 | Match |
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following diagram outlines a logical approach to troubleshooting common problems encountered during the synthesis of fluorinated peptides.
Caption: Troubleshooting workflow for fluorinated peptide synthesis.
Conclusion
The automated synthesis of peptides containing fluorinated amino acid derivatives is a highly achievable, yet nuanced, process. The key to success lies in acknowledging and proactively addressing the reduced reactivity caused by the electronic and steric effects of fluorine. By employing more potent coupling reagents like HATU, extending reaction times, and utilizing double-coupling strategies for the FAA residues, researchers can overcome these hurdles. The protocols and troubleshooting guides provided herein offer a field-tested framework for the reliable and efficient production of high-purity fluorinated peptides, empowering the advancement of next-generation peptide therapeutics.
References
-
Burt, T. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
-
Avitabile, C., et al. (2020). Fluorinated peptide biomaterials. Comprehensive Biomaterials II. [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. American Chemical Society. [Link]
-
Wang, A. Y., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. Advanced Healthcare Materials. [Link]
- Carpino, L. A., & El-Faham, A. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Jäger, E., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids. [Link]
-
Rudd, N. C., & Robinson, S. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. [Link]
-
O'Hagan, D., & Rzepa, H. S. (2006). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry. [Link]
-
Jäger, E., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Burt, T. (2022). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
-
Mykhailiuk, P. K., et al. (2017). Peptidyl-Prolyl Model Study: How Does the Electronic Effect Influence the Amide Bond Conformation?. The Journal of Organic Chemistry. [Link]
-
Burt, T. (2022). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. [Link]
-
Soloshonok, V. A., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Chaume, G., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]
-
Leggio, A., et al. (2000). New Strategies for an Efficient Removal of the 9‐Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in the Peptide Synthesis. Semantic Scholar. [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
Chen, C. C., et al. (2013). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
Lin, J. H., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Gillis, E. P., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. [Link]
-
AIT Bioscience. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
-
Kim, H., & Kim, H. (2021). Fluorinated Moieties for Replacement of Amide and Peptide Bonds. ResearchGate. [Link]
-
Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. [Link]
-
Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology. [Link]
-
Cundiff, N. S. (2016). Formation of amide bonds using acid fluorides and germylamines: A versatile method for the generation of peptide linkage. Open Research Oklahoma. [Link]
-
LibreTexts Chemistry. (2024). 26.8: Automated Peptide Synthesis- The Merrifield Solid-Phase Method. [Link]
-
Chemistry For Everyone. (2024). How Is Solid-Phase Peptide Synthesis Automated?. YouTube. [Link]
-
Rizk, R. Z., et al. (2021). Rapid peptide synthesis using a methylimidazolium sulfinyl fluoride salt. Nature Communications. [Link]
-
Breuer, S., et al. (2018). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemMedChem. [Link]
-
LCGC International. (2024). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
Amide Technologies. (2023). Synthesis of proteins by automated flow chemistry. [Link]
-
Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
Linde, Y., et al. (2016). Fully Automated Sequence-Specific Synthesis of α-Peptides Using Flow Chemistry. Chemistry – A European Journal. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. genscript.com [genscript.com]
- 10. vapourtec.com [vapourtec.com]
- 11. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 14. peptide.com [peptide.com]
- 15. pepdoopeptides.com [pepdoopeptides.com]
- 16. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biovera.com.au [biovera.com.au]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Coupling Efficiency of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the peptide coupling of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid . This document provides in-depth troubleshooting, validated protocols, and expert insights to help you navigate and overcome the unique difficulties presented by this sterically hindered and electronically modified β-amino acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why am I experiencing low coupling efficiency with this specific amino acid?
Low coupling efficiency with this compound is a common but surmountable issue stemming from a combination of structural factors. Understanding these root causes is the first step toward an effective solution.
-
Steric Hindrance: This is the primary obstacle. The molecule possesses two bulky groups near its reactive centers: the tert-Butoxycarbonyl (Boc) protecting group on the amine and the 3,4-difluorophenyl group on the side chain. These large groups physically obstruct the approach of the coupling reagents and the N-terminus of the growing peptide chain, slowing down the rate of amide bond formation.[1][2][3]
-
β-Amino Acid Structure: Unlike standard α-amino acids, the amine group is on the β-carbon (the third carbon from the carboxyl group). This altered geometry changes the bond angles and conformational flexibility of the backbone, which can make it less amenable to standard coupling conditions optimized for α-amino acids.[4]
-
Electronic Effects: The two fluorine atoms on the phenyl ring are highly electronegative. While the primary impact of this is often considered for reactions on the aromatic ring itself, these electron-withdrawing groups can have a modest impact on the reactivity of the overall molecule.[5][6]
-
Peptide Aggregation: The bulky and somewhat hydrophobic nature of this residue can promote the formation of secondary structures and aggregation of the peptide chain on the solid support. This can physically block reactive sites, leading to incomplete deprotection and coupling steps.[3]
Caption: Key structural features contributing to coupling difficulty.
Q2: My coupling reaction failed. What are the simplest and most direct troubleshooting steps?
Before resorting to more complex solutions, simple modifications to your existing protocol can often yield significant improvements.
-
Extend the Reaction Time: Sterically hindered couplings are kinetically slow.[7] Doubling the standard coupling time (e.g., from 2 hours to 4 hours, or even overnight) is often sufficient to drive the reaction to completion.
-
Perform a Double Coupling: This is a highly effective and common strategy. After the first coupling reaction, wash the resin and then subject it to a second, fresh round of the activated amino acid and coupling reagents.[8][9] This ensures that any remaining unreacted N-terminal amines are targeted.
-
Increase Temperature: For solid-phase peptide synthesis (SPPS), increasing the reaction temperature to 40-50°C can significantly increase the reaction rate.[10][11] Microwave-assisted SPPS is particularly effective for difficult couplings as it can rapidly heat the reaction mixture and disrupt aggregation.[8][9]
Q3: My standard coupling reagent (e.g., DCC/DIC) isn't working. Which reagents are better for this amino acid?
For sterically demanding residues, the choice of coupling reagent is critical. Standard carbodiimides like DCC or DIC are often too weak.[7] You should use a more potent in-situ activating agent, such as an aminium/uronium or phosphonium salt. These reagents form highly reactive esters that can overcome the steric barrier.[12]
| Reagent Class | Examples | Mechanism/Advantages | Considerations |
| Carbodiimides | DCC, DIC | Forms symmetric anhydride or O-acylisourea. Low cost. | Often insufficient for hindered couplings. Byproduct (DCU) can be difficult to remove in solution phase.[13] |
| Phosphonium Salts | PyBOP, PyAOP | Forms reactive OBt/OAt esters. High efficiency, low racemization.[13] | Solutions in DMF have moderate stability. PyAOP is highly reactive but more expensive. |
| Aminium/Uronium Salts | HBTU, TBTU, HCTU, HATU, COMU | Forms reactive OBt/OAt/Oxyma esters. Very fast reaction times.[12][14] | HATU is considered one of the most powerful reagents for difficult couplings due to the anchimeric assistance from its HOAt component.[12] COMU is also highly effective and safer than HOBt/HOAt-based reagents.[14] |
Recommendation: Start with HATU or HCTU . Their superior reactivity is well-documented for overcoming steric hindrance.[9][12][14]
Q4: How can I further optimize the reaction conditions beyond just changing the reagent?
Fine-tuning your protocol parameters is crucial for success.
-
Solvent Choice: N,N-Dimethylformamide (DMF) is a standard choice. However, if peptide aggregation is suspected, consider using N-methyl-2-pyrrolidone (NMP) or a mixture of solvents like DMF/DCM. For very difficult sequences, adding a small amount of a chaotropic agent like DMSO can help disrupt secondary structures.[9]
-
Stoichiometry: For difficult couplings, do not be conservative with your reagents. Use a higher excess of the amino acid and coupling reagents. A common starting point is 4 equivalents of the amino acid, 3.9 equivalents of the activating agent (e.g., HATU), and 8 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) relative to the resin loading.[7]
-
Activation/Pre-activation: Allow the amino acid, coupling reagent, and base to pre-activate in a separate vessel for 1-5 minutes before adding the mixture to the deprotected resin. This ensures the formation of the highly reactive species before it comes into contact with the peptide-resin.[7]
Advanced Protocols & Methodologies
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for a standard solid-phase synthesis workflow and is highly effective for this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Following standard Fmoc or Boc deprotection of the N-terminus, wash the resin thoroughly with DMF (3 x 1 minute) to remove all traces of the deprotection solution.
-
Activation Solution Preparation: In a separate reaction vessel, prepare the activation mixture:
-
Dissolve this compound (4 eq. relative to resin loading) in DMF.
-
Add HATU (3.9 eq.).
-
Add DIPEA (8 eq.).
-
-
Pre-activation: Gently agitate the activation solution at room temperature for 2-3 minutes. You may observe a color change.
-
Coupling Reaction: Add the activated amino acid solution to the washed resin.
-
Reaction Incubation: Agitate the reaction vessel at room temperature for at least 2 hours. For optimal results, especially if this is a known difficult step, extend this to 4 hours or overnight.
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test (see Q5) to check for the presence of free amines.
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 1 minute) to remove all excess reagents and byproducts.
-
Next Step: Proceed with the next deprotection or coupling step in your sequence. If monitoring indicates incomplete coupling, perform a second coupling (repeat steps 2-7).
Q5: How can I be certain that the coupling reaction has gone to completion?
Visual inspection is not sufficient. You must use a validated method to confirm the absence of unreacted N-terminal amines before proceeding to the next step.
-
Qualitative On-Resin Tests: These provide a rapid, colorimetric indication of reaction completion.
-
Kaiser Test (Ninhydrin Test): This is the most common test. It reacts with primary amines to produce an intense blue color. A negative test (colorless or faint yellow beads) indicates a complete reaction. Note: The Kaiser test is unreliable for secondary amines like proline.[15]
-
Chloranil Test: A useful alternative or confirmation, especially for secondary amines where the Kaiser test is ambiguous. A positive result (blue-green beads) indicates free amines.[15]
-
-
Quantitative Analysis (Post-Synthesis): After cleaving the final peptide from the resin, analytical techniques are essential to determine the purity and confirm the sequence.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for assessing peptide purity. An incomplete coupling will result in a significant "deletion sequence" peak, which typically elutes earlier than the full-length product.[16][17]
-
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight of the main product peak from HPLC, verifying that it corresponds to the target peptide and not a deletion or modified sequence.[16][17]
-
Visual Workflows and Mechanisms
Troubleshooting Workflow for Failed Couplings
Caption: A systematic approach to troubleshooting difficult couplings.
Mechanism of HATU-Mediated Activation
Caption: Simplified mechanism of amide bond formation using HATU.
References
- Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Katritzky, A. R., et al. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.
- Thieme Gruppe. (2023). Highly Sterically Hindered Peptide Bond Formation.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025).
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Coupling Efficiency for Arginine.
- BenchChem. (2025). A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery.
- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- How to Optimize Peptide Synthesis?. (n.d.).
- Occam Design. (n.d.). Improving Peptide Synthesis.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.
- ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.
- BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis.
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- ACS Publications. (2023). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
- ACS Publications. (2024). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
- RSC Publishing. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry.
- NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- ACS Publications. (2023). Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A [pubs.rsc.org]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. occamdesign.com [occamdesign.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. merckmillipore.com [merckmillipore.com]
- 13. file.globalso.com [file.globalso.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. almacgroup.com [almacgroup.com]
Navigating the Fluorinated Frontier: A Technical Support Guide to Side Reactions in Peptide Synthesis
Welcome to the Technical Support Center for Peptide Synthesis with Fluorinated Amino Acids. As a Senior Application Scientist, I've seen firsthand the immense potential of incorporating fluorinated amino acids to enhance the metabolic stability, binding affinity, and overall therapeutic efficacy of peptides.[1][2] However, the unique electronic properties of fluorine can also introduce specific challenges and side reactions during solid-phase peptide synthesis (SPPS). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and mitigate these common issues. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthesis is both successful and scientifically sound.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated amino acids more prone to certain side reactions compared to their non-fluorinated counterparts?
A1: The high electronegativity of fluorine creates a strong electron-withdrawing effect.[2] This seemingly small change at the atomic level has significant consequences for the reactivity of the amino acid. For instance, it can increase the acidity of the α-hydrogen, making the amino acid more susceptible to racemization.[2] Additionally, the steric bulk of fluorine-containing groups, such as a trifluoromethyl group, can hinder coupling reactions, requiring more potent activating agents and potentially longer reaction times.[3]
Q2: I'm observing a significant amount of a peptide with the same mass as my target, but it elutes differently on HPLC. What could be the issue?
A2: This is a classic sign of racemization, the conversion of an L-amino acid to a D-amino acid. The resulting diastereomeric peptide will have the same mass but different chromatographic properties. Fluorinated amino acids can be more susceptible to racemization, especially during the activation step of coupling. The choice of coupling reagent and base is critical in minimizing this side reaction.
Q3: My synthesis is failing, particularly after the addition of a fluorinated amino acid at the N-terminus of a dipeptide. What is a likely cause?
A3: You are likely encountering diketopiperazine (DKP) formation. This is an intramolecular cyclization reaction where the free N-terminal amine of a dipeptide attacks the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic DKP.[4][5] Peptides with proline as the second amino acid are notoriously prone to this, but the electronic effects of an N-terminal fluorinated amino acid can also influence the rate of this side reaction.[6][7]
Q4: Are there any special considerations for the final cleavage and deprotection of peptides containing fluorinated amino acids?
A4: While standard cleavage cocktails are often sufficient, the presence of fluorinated amino acids, especially in conjunction with other sensitive residues like tryptophan or methionine, warrants careful consideration of your scavenger cocktail. The increased hydrophobicity of some fluorinated peptides can also affect their precipitation and purification. It is always advisable to perform a small-scale trial cleavage to optimize conditions.[8][9][10]
Troubleshooting Guide: A Deep Dive into Side Reactions
This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions, complete with experimental protocols.
Racemization: The Chiral Integrity Challenge
Problem: Appearance of a diastereomeric impurity with the same mass as the target peptide, often observed as a closely eluting peak or a shoulder on the main peak in the HPLC chromatogram.
Causality: Racemization occurs when the α-hydrogen of the activated amino acid is abstracted, leading to a loss of stereochemistry. The electron-withdrawing nature of fluorine can increase the acidity of this proton, making fluorinated amino acids more susceptible to this side reaction, particularly during the pre-activation and coupling steps.
Mitigation Strategies & Protocols:
-
Choice of Coupling Reagent: Carbodiimide-based reagents like DCC and DIC, when used alone, are more prone to causing racemization. The use of aminium/uronium or phosphonium salt-based coupling reagents is highly recommended.[3]
Coupling Reagent Class Racemization Potential Notes DIC/HOBt Carbodiimide Moderate A common, cost-effective choice, but may not be ideal for highly sensitive fluorinated amino acids. HBTU/HCTU Aminium/Uronium Low Generally provide good results with minimal racemization. HCTU is often more reactive.[3] HATU/HDMC Aminium/Uronium Very Low Highly efficient, especially for sterically hindered couplings.[3] PyBOP/PyAOP Phosphonium Low Effective alternatives to aminium/uronium salts.[3] COMU Aminium/Uronium Very Low Incorporates Oxyma Pure, offering a safer alternative to HOBt/HOAt-based reagents.[11] -
Protocol 1: Low-Racemization Coupling using HATU
-
Resin Preparation: Following standard Fmoc deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Pre-activation: In a separate vessel, dissolve the Fmoc-fluorinated amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3 x 1 min) and perform a ninhydrin test to confirm reaction completion.
-
-
Choice of Base: The basicity of the amine used during coupling can influence the rate of racemization. For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or collidine can be substituted for the more commonly used diisopropylethylamine (DIPEA).[11]
-
Temperature Control: For highly sensitive amino acids, performing the coupling at a reduced temperature (e.g., 0 °C) can help minimize racemization, although this will also slow down the reaction rate.
Diketopiperazine (DKP) Formation: Premature Chain Termination
Problem: Significant loss of peptide from the resin, especially after the coupling of the third amino acid, leading to low overall yield. The major byproduct detected is often the cyclic dipeptide.
Causality: DKP formation is an intramolecular side reaction that is most prevalent when proline is the second amino acid in the sequence.[5] However, it can occur with other amino acids as well. The reaction is initiated by the free N-terminal amine of the dipeptide attacking the ester linkage to the resin.[4] Factors that influence the rate of DKP formation include the nature of the first two amino acids, the type of resin linker, and the deprotection conditions.[6][7]
Mitigation Strategies & Protocols:
-
Incorporate as a Dipeptide: The most effective way to prevent DKP formation is to couple the first two amino acids as a pre-formed dipeptide. This bypasses the vulnerable dipeptide-resin intermediate.
-
Use of 2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin allows for the cleavage of the peptide under very mild acidic conditions that leave side-chain protecting groups intact. This is particularly useful for preparing protected peptide fragments that can be used in subsequent segment condensations.
-
Protocol 2: Coupling of the Third Amino Acid with In Situ Neutralization
-
Deprotection: After coupling the second amino acid, perform the standard Fmoc deprotection.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Pre-activate the third Fmoc-amino acid with your chosen coupling reagent (e.g., HATU) and a stoichiometric amount of base (e.g., DIPEA). Add this solution to the resin immediately. The principle of in situ neutralization minimizes the time the free N-terminal amine is exposed, thereby reducing the opportunity for DKP formation.
-
Incomplete Coupling of Sterically Hindered Fluorinated Amino Acids
Problem: The presence of deletion sequences lacking the fluorinated amino acid, as confirmed by mass spectrometry. This indicates a failure of the coupling reaction to go to completion.
Causality: Fluorinated amino acids, particularly those with bulky side chains like trifluoromethylphenylalanine or those that are α,α-disubstituted, can present significant steric hindrance.[3][12] This slows down the kinetics of the coupling reaction, and standard coupling protocols may be insufficient to achieve complete acylation. Peptide aggregation on the resin can also contribute to this problem by making the N-terminal amine inaccessible.[13]
Mitigation Strategies & Protocols:
-
Use of Potent Coupling Reagents: As with preventing racemization, stronger coupling reagents are essential for overcoming steric hindrance. HATU, HCTU, and COMU are excellent choices.[3] For extremely difficult couplings, the in situ generation of acyl fluorides using reagents like BTFFH can be highly effective.[11]
-
Double Coupling: Simply repeating the coupling step is often a very effective strategy.
-
Protocol 3: Double Coupling of a Sterically Hindered Fluorinated Amino Acid
-
First Coupling: Perform the coupling as described in Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.
-
Second Coupling: Prepare a fresh solution of the activated Fmoc-fluorinated amino acid and repeat the coupling step.
-
Confirmation: After the second coupling, perform a ninhydrin test to ensure the reaction has gone to completion.
-
-
Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate coupling reactions, often driving difficult couplings to completion in a fraction of the time required at room temperature.[3]
-
Solvent Choice: For sequences prone to aggregation, switching from DMF to a more effective solvating solvent like N-methyl-2-pyrrolidone (NMP) can improve coupling efficiency.[3]
Side Reactions During Fmoc Deprotection
Problem: Incomplete Fmoc removal leading to truncated peptides, or side reactions such as aspartimide formation when an aspartic acid residue is present in the sequence.[14]
Causality: While Fmoc deprotection with piperidine is generally efficient, aggregation of the peptide on the resin can hinder the access of the base to the Fmoc group.[15] For sequences containing aspartic acid, the basic conditions of Fmoc deprotection can catalyze the formation of a cyclic aspartimide intermediate, which can then lead to a mixture of byproducts.[14]
Mitigation Strategies & Protocols:
-
Extended Deprotection Times: For difficult sequences, increasing the deprotection time or performing a second deprotection step can improve the efficiency of Fmoc removal.
-
Alternative Bases: For sequences prone to aspartimide formation, using a less harsh base than piperidine can be beneficial. A solution of 2% DBU and 2% piperidine in DMF can be an effective alternative.
-
Monitoring Fmoc Removal: The progress of Fmoc deprotection can be monitored by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct in the flow-through. This allows for the optimization of deprotection times for specific sequences.
Challenges in Final Cleavage
Problem: Incomplete removal of side-chain protecting groups or the formation of byproducts due to the reaction of scavenged carbocations with sensitive residues.
Causality: The final cleavage step in Fmoc-SPPS typically involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), to remove the peptide from the resin and cleave the acid-labile side-chain protecting groups.[8] During this process, reactive carbocations are generated, which can be scavenged by nucleophilic amino acid side chains like tryptophan and methionine, leading to unwanted modifications.
Mitigation Strategies & Protocols:
-
Optimized Cleavage Cocktails: The choice of scavengers in the cleavage cocktail is crucial. A standard and effective cocktail for most peptides, including those with fluorinated amino acids, is Reagent K.
Reagent Composition Purpose of Scavengers Reagent K TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) Water: Proton source. Phenol: Scavenges carbocations. Thioanisole: Soft scavenger for Trp protection. EDT (1,2-ethanedithiol): Scavenges trityl groups. Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5) Specifically designed to minimize methionine oxidation.[10] -
Protocol 4: Standard Cleavage with Reagent K
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage: Add Reagent K to the resin (10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
-
Conclusion
The incorporation of fluorinated amino acids is a powerful tool in modern peptide science. While the unique properties of fluorine can present challenges during synthesis, a thorough understanding of the underlying chemical principles of potential side reactions allows for their effective mitigation. By carefully selecting coupling reagents, optimizing reaction conditions, and employing appropriate cleavage strategies, researchers can successfully navigate the complexities of synthesizing fluorinated peptides and unlock their full therapeutic and scientific potential. This guide provides a foundation for troubleshooting, but as every peptide sequence is unique, a systematic and analytical approach to problem-solving will always be the key to success in the lab.
References
-
Brittain, W. D. G., Lloyd, C. M., & Cobb, S. L. (2020). Synthesis of complex unnatural fluorine-containing amino acids. Journal of Fluorine Chemistry, 239, 109630. Retrieved from [Link]
-
Fiveable. (n.d.). Side Chain Protection Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
DriveHQ. (n.d.). Minimal Protection Strategies for SPPS. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283–288. Retrieved from [Link]
-
Chen, Y., Ke, Y., & Russell, D. H. (2021). Diketopiperazine Formation from FPG n K (n = 1-9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(8), 2136–2145. Retrieved from [Link]
-
Zhang, X., & Zhang, W. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 657-672. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288. Retrieved from [Link]
-
Chen, Y., Ke, Y., & Russell, D. H. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(6), 1083–1090. Retrieved from [Link]
-
Khadse, S. C., & D'Andrea, L. D. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 161-172). Humana Press. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Fields, C. G., & Fields, G. B. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Pharmaceuticals, 10(4), 81. Retrieved from [Link]
-
Britton, R. A., & O'Hagan, D. (2014). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules, 19(8), 12795–12826. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2017, December 12). TBAF and peptide cleavage cocktail? Retrieved from [Link]
-
ResearchGate. (2017, December 12). TBAF and peptide cleavage cocktail? Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse. Retrieved from [Link]
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research : official journal of the American Peptide Society, 53(5), 548–553. Retrieved from [Link]
-
Ye, G., Liu, Y., Li, Y., & Shang, S. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3436–3446. Retrieved from [Link]
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of pharmaceutical sciences, 87(3), 283-288. Retrieved from [Link]
-
Semantic Scholar. (2024, January 3). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Brigaud, T., et al. (2015). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 20(9), 16213-16246. Retrieved from [Link]
-
Zhou, C., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5324. Retrieved from [Link]
-
ResearchGate. (1994). (PDF) Procedures to Improve Difficult Couplings. Retrieved from [Link]
-
Collins, J. M., Porter, K. A., & G. A. (2014). Advances in Fmoc solid-phase peptide synthesis. Organic & biomolecular chemistry, 12(21), 3465–3479. Retrieved from [Link]
-
ResearchGate. (2021, October 4). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Retrieved from [Link]
-
Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1239-1252. Retrieved from [Link]
-
Bray, A. M. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Australian Journal of Chemistry, 71(10), 735-746. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of diketopiperazine formation using model peptides. | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis of complex unnatural fluorine-containing amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Preventing racemization of Boc-protected amino acids during activation
Technical Support Center: Boc-Protected Amino Acids
This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and prevent the racemization of Boc-protected amino acids during the critical activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the process where a chiral amino acid loses its stereochemical integrity, converting from a single enantiomer (L- or D-) into a mixture of both. In peptide synthesis, this typically results in the formation of unwanted diastereomeric peptides, which are often difficult to separate and can have significantly different biological activities.
Q2: Why is racemization a significant problem for Boc-protected amino acids?
A: The Boc (tert-butyloxycarbonyl) protecting group is known to be susceptible to racemization, particularly for amino acid residues that are prone to forming a stable 5(4H)-oxazolone intermediate during carboxyl group activation. This intermediate is planar and can be reprotonated from either side, leading to a loss of the original stereochemistry.
Q3: Which amino acids are most susceptible to racemization?
A: Histidine (His) and Cysteine (Cys) are notoriously prone to racemization. Other amino acids with bulky side chains or those that are activated for extended periods can also be at risk. The risk is generally higher when coupling the amino acid to a peptide chain rather than to a single amino acid.
Q4: Can my choice of coupling reagent affect the extent of racemization?
A: Absolutely. The choice of coupling reagent is one of the most critical factors. Reagents that lead to highly reactive intermediates, such as carbodiimides used alone, can significantly increase the rate of oxazolone formation and subsequent racemization. The use of additives is a common strategy to mitigate this.
Q5: What is the role of an additive like HOBt or OxymaPure?
A: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) act as "racemization suppressants." They react with the initially formed highly reactive intermediate to form a less reactive, but still acylating, active ester. This new intermediate is less prone to forming the problematic oxazolone, thereby preserving the stereochemistry of the amino acid.
Troubleshooting Guide: High Levels of Epimerization Detected
Issue: Post-synthesis analysis (e.g., chiral HPLC, NMR) of your peptide reveals a significant percentage of a diastereomeric impurity, indicating that racemization has occurred at one or more residues.
Root Cause Analysis & Solutions
The primary mechanism for racemization of N-α-protected amino acids during peptide bond formation is the formation of a 5(4H)-oxazolone intermediate. The rate of formation of this intermediate and its subsequent racemization is influenced by several factors:
-
The Structure of the Amino Acid: Certain amino acid side chains can stabilize the oxazolone intermediate.
-
The Coupling Reagent: The reactivity of the activated species plays a crucial role.
-
The Presence of Additives: These can intercept the highly reactive intermediate.
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.
-
Solvent and Base: The polarity of the solvent and the strength of the base used can influence the reaction pathway.
Below is a diagram illustrating the general mechanism of racemization via oxazolone formation.
Caption: Mechanism of racemization via a 5(4H)-oxazolone intermediate.
Preventative Strategies & Protocols
Selection of Coupling Reagents and Additives
The choice of coupling methodology is the most critical factor in controlling racemization. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) can lead to significant racemization if used without an additive.
Comparative Racemization Potential of Common Coupling Reagents
| Coupling Reagent/Additive Combination | Relative Racemization Risk | Key Characteristics |
| EDC or DCC (alone) | High | Forms a highly reactive O-acylisourea intermediate prone to oxazolone formation. |
| EDC/HOBt or DCC/HOBt | Low | HOBt traps the O-acylisourea to form a less reactive HOBt-ester, suppressing racemization. |
| HBTU/HOBt/Base | Low | Forms the HOBt-ester in situ. HBTU is a uronium-based coupling reagent. |
| HATU/Base | Very Low | Forms a highly reactive acylating species but is generally considered to have low racemization potential, especially with sterically hindered amino acids. |
| EDC/OxymaPure | Very Low | OxymaPure is a highly effective, non-explosive alternative to HOBt that provides excellent racemization suppression. |
Recommended Protocol: EDC/OxymaPure Coupling
This protocol is recommended for its high efficiency and very low risk of racemization.
-
Dissolution: Dissolve the Boc-protected amino acid (1.2 equivalents) and OxymaPure (1.2 equivalents) in a suitable aprotic solvent (e.g., DMF or NMP).
-
Pre-activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 equivalents) and stir the mixture for 15-20 minutes. This pre-activation step allows for the formation of the active ester.
-
Coupling: Add the N-terminal deprotected peptide (on solid support or in solution, 1.0 equivalent) to the pre-activated mixture.
-
Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to neutralize the hydrochloride salt of the incoming amine and facilitate the coupling reaction.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-4 hours or until completion as monitored by a suitable method (e.g., Kaiser test for solid-phase synthesis).
Caption: Workflow for a low-racemization EDC/OxymaPure coupling protocol.
Control of Reaction Temperature
The rate of racemization is highly dependent on temperature. Higher temperatures provide the activation energy needed for oxazolone formation.
Troubleshooting Steps:
-
Perform Activations at Low Temperatures: Always initiate the activation and coupling steps at 0 °C. For particularly sensitive amino acids, temperatures as low as -15 °C may be beneficial.
-
Avoid Exotherms: The addition of coupling reagents, especially carbodiimides, can be exothermic. Ensure slow, portion-wise addition to a cooled solution to maintain temperature control.
Choice of Solvent and Base
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are standard in peptide synthesis. While effective for solubilizing reagents, be aware that highly polar environments can sometimes facilitate racemization. In some cases, less polar solvents like dichloromethane (DCM) may reduce racemization, but solubility can be a limiting factor.
-
Base: The choice and amount of base are critical. Use the minimum amount of a non-nucleophilic base required. Tertiary amines like DIPEA are preferred over more nucleophilic bases. The pKa of the base can also play a role; a weaker base may be advantageous if it is sufficient to deprotonate the incoming amine. Over-addition of a strong base can promote the enolization of the oxazolone intermediate, accelerating racemization.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398. Available at: [Link]
-
Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394–9403. Available at: [Link]
Solubility issues of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid in DMF
Welcome to the technical support guide for Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid. This resource is designed for researchers, chemists, and drug development professionals to address common and complex solubility challenges encountered with this compound in Dimethylformamide (DMF). As Senior Application Scientists, we have developed this guide to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMF at room temperature. Is this expected?
A1: Yes, this is a potential issue that can be encountered. While DMF is a standard polar aprotic solvent for peptide synthesis and is generally effective for dissolving protected amino acids, complete and rapid dissolution is not always guaranteed.[1][2] The solubility of complex molecules like this one is influenced by a delicate balance of intermolecular forces. The difluorophenyl and Boc groups introduce significant hydrophobic character, while the carboxylic acid and N-H groups are capable of forming strong hydrogen bonds. At higher concentrations, these molecules can self-associate or aggregate, leading to reduced solubility.[3][4]
Q2: What is the primary cause of poor solubility for Boc-protected amino acids in DMF?
A2: The most common cause is intermolecular hydrogen bonding, which leads to aggregation.[5] In concentrated solutions, Boc-amino acid molecules can form networks similar to β-sheets in peptides, effectively "crystallizing" out of the solution or forming gels.[3] This phenomenon is highly dependent on the specific side chain of the amino acid. The bulky and electron-withdrawing nature of the 3,4-difluorophenyl group can influence the crystal packing and solvation sphere, further complicating solubility.
Q3: Can I gently heat the mixture to improve solubility?
A3: Gentle heating is a viable option and often the second step after trying dissolution at room temperature. Increasing the temperature provides the kinetic energy needed to overcome the intermolecular forces holding the aggregates together. However, caution is advised. Prolonged exposure to high temperatures can potentially lead to degradation or undesirable side reactions. We recommend heating to no more than 40-50°C.
Q4: Will the presence of a small amount of water in my DMF affect solubility?
A4: It can, but the effect is not always predictable. Boc-protected amino acids are generally sparingly soluble in water.[6][7] While a very small amount of water in DMF might disrupt the solvent structure in a way that improves solvation for some compounds, it can also promote hydrolysis or act as a bridge for aggregation in others. For consistent and reproducible results, especially in moisture-sensitive reactions like peptide coupling, using anhydrous DMF is strongly recommended.
Troubleshooting Guide for Solubility Issues
If you are facing challenges dissolving this compound, follow this systematic troubleshooting workflow.
Workflow for Troubleshooting Solubility
Caption: A step-by-step decision tree for resolving solubility issues.
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solution & Rationale |
| Cloudy suspension or solid material remains after stirring at RT. | Intermolecular Aggregation: The compound is forming self-associated structures via hydrogen bonds that are resistant to dissolution in pure DMF at room temperature.[4][5] | 1. Sonication: Apply ultrasonic waves to physically break apart the aggregates and increase the surface area for solvation.[5] 2. Gentle Heating: Increase thermal energy to disrupt hydrogen bonds. |
| Compound dissolves initially but precipitates out over time. | Supersaturation/Metastable State: Initial dissolution (perhaps with heating) created a supersaturated solution that is not stable at room temperature. Crystal lattice energy is more favorable than solvation energy. | 1. Maintain Elevated Temperature: If the experimental protocol allows, maintain a slightly elevated temperature (e.g., 30-35°C). 2. Use a Co-solvent: Add a small percentage (5-10%) of a stronger solvent like N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) to the DMF. These solvents can be more effective at disrupting aggregation.[2][3] |
| A gel-like substance forms instead of a clear solution. | Extensive Solvent Trapping/Network Formation: This is an extreme form of aggregation where the solute forms a 3D network that traps solvent molecules, leading to a semi-solid phase. | 1. Add Chaotropic Salts: Introduce a low concentration (e.g., 0.1-0.5 M) of a chaotropic salt like Lithium Chloride (LiCl). These salts interfere with hydrogen bonding networks, breaking up the gel and promoting dissolution.[3][4] 2. Drastic Solvent Change: If permissible, switch to a solvent system known to be highly effective for "difficult" sequences, such as NMP or a DMF/DMSO mixture.[3] |
| Inconsistent solubility between different batches of the compound. | Polymorphism/Varying Purity: The compound may exist in different crystalline forms (polymorphs) or amorphous states, which have different solubilities. Batch-to-batch variations in purity can also affect dissolution. | 1. Characterize Material: If possible, analyze the material (e.g., via XRPD, DSC) to check for polymorphism. 2. Standardize Dissolution Protocol: Always use a standardized, robust dissolution protocol (e.g., one that includes a heating or sonication step) to ensure consistency, regardless of the batch's initial appearance. |
Visualizing the Problem: Intermolecular Aggregation
The diagram below illustrates how individual molecules of Boc-protected amino acids can interact through hydrogen bonds, leading to the formation of aggregates that are less soluble in the solvent.
Caption: Aggregation via intermolecular hydrogen bonding reduces solubility.
Detailed Experimental Protocols
Important: Always use anhydrous DMF from a sealed bottle and handle the compound in a low-humidity environment to ensure reproducibility.
Protocol 1: Standard Dissolution Method
This protocol should be the first approach for dissolving the compound.
-
Preparation: Ensure your glassware is clean and completely dry.
-
Weighing: Accurately weigh the desired amount of this compound into the reaction vessel.
-
Solvent Addition: Add the calculated volume of anhydrous DMF to achieve your target concentration.
-
Dissolution: Stir the mixture vigorously using a magnetic stir bar at ambient temperature (20-25°C) for at least 15-30 minutes.
-
Observation: Visually inspect the solution against a dark background to ensure no solid particles remain.
Protocol 2: Enhanced Dissolution for Difficult-to-Dissolve Solids
If the standard method fails, proceed with these steps sequentially.
-
Follow Steps 1-3 from the Standard Dissolution Method.
-
Sonication: Place the vessel in an ultrasonic bath and sonicate for 5-15 minute intervals. Check for dissolution after each interval. Causality: Sonication uses high-frequency sound waves to create cavitation bubbles. Their collapse generates localized energy that physically disrupts particle agglomerates, enhancing solvent penetration.
-
Gentle Heating: If sonication is insufficient, warm the mixture to 35-45°C on a temperature-controlled hotplate with continuous stirring. Do not exceed 50°C to minimize the risk of degradation. Maintain the heat for 15-30 minutes. Causality: Supplying thermal energy increases the kinetic energy of both solute and solvent molecules, helping to overcome the activation energy barrier for dissolution and breaking intermolecular hydrogen bonds.
-
Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe for any signs of precipitation. If it remains clear, it is ready for use. If it precipitates, the solution may be supersaturated, and you should consider the advanced techniques below.
Protocol 3: Advanced Methods Using Co-solvents or Additives
These methods should be used when the compound is exceptionally insoluble or forms gels. Note: Ensure these additives are compatible with your downstream application.
-
Co-Solvent Approach (DMSO or NMP):
-
Prepare a stock solution of the compound in a minimal amount of DMSO or NMP, where it is likely more soluble.
-
Slowly add this stock solution to the bulk DMF solvent under vigorous stirring.
-
Alternatively, prepare a pre-mixed solvent system (e.g., 9:1 DMF:DMSO) and use this to dissolve the compound directly. Causality: DMSO and NMP are highly polar solvents with strong hydrogen bond accepting capabilities, which can more effectively compete with the solute's self-association.[3]
-
-
Chaotropic Salt Approach (LiCl):
-
Prepare a stock solution of LiCl in DMF (e.g., 1 M).
-
Add a small volume of the LiCl stock solution to your main DMF solvent to reach a final concentration of 0.1-0.5 M LiCl.
-
Add the Boc-amino acid to this LiCl/DMF solution and proceed with the standard dissolution protocol. Causality: The Li+ and Cl- ions disrupt the ordered structure of the solvent and interfere with the hydrogen bonding network of the solute, thereby reducing aggregation and increasing solubility.[3][4]
-
References
-
Reddit. (2017). Amino Acid solubility question. r/chemhelp. [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732. [Link]
-
Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]
-
ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.[Link]
-
Indian Chemical Society. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ResearchGate. (n.d.). Solubility enhancement techniques: A comprehensive review. [Link]
-
Molecules. (2013). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. [Link]
-
ChemRxiv. (2021). Controlled aggregation properties of modified single amino acids. [Link]
-
ResearchGate. (n.d.). In-water solid-phase coupling reaction using water-dispersible.... [Link]
-
Allfluoro. (n.d.). Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid. [Link]
-
Digital Commons @ USF. (n.d.). Effects of Amino Acids on Solvent Properties of Water. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimizing TFA Cleavage for Peptides with Fluorinated Residues
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of trifluoroacetic acid (TFA) cleavage for peptides incorporating fluorinated amino acids. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions for successful peptide synthesis.
Introduction: The Challenge of Fluorinated Peptides in TFA Cleavage
The incorporation of fluorinated amino acids into peptides is a powerful strategy for enhancing thermal and metabolic stability, modulating bioactivity, and introducing unique conformational constraints. However, the very properties that make these residues attractive can also introduce challenges during the final cleavage and deprotection step in solid-phase peptide synthesis (SPPS). The strong electron-withdrawing nature of fluorine can influence the reactivity of the peptide and the stability of protecting groups, potentially leading to incomplete cleavage or undesirable side reactions. This guide will walk you through optimizing your TFA cleavage cocktail to ensure high yield and purity of your target fluorinated peptide.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the TFA cleavage of peptides containing fluorinated residues.
Issue 1: Incomplete Cleavage from the Resin
Symptom: Low yield of the desired peptide after cleavage and precipitation, with a significant amount of peptide remaining on the resin.
Probable Causes:
-
Increased Steric Hindrance: Bulky fluorinated side chains, such as those of hexafluoroleucine (Hfl) or pentafluorophenylalanine (Pff), can sterically hinder the access of TFA to the linker, slowing down the cleavage reaction.
-
Altered Linker Susceptibility: The electronic environment created by the fluorinated residue might slightly decrease the acid lability of the resin linker.
-
Insufficient Reaction Time: Standard cleavage times may not be sufficient for complete cleavage of peptides with multiple fluorinated residues.
Solutions & Experimental Protocol:
-
Extend the Cleavage Time: For peptides containing one or more fluorinated residues, consider extending the cleavage time from the standard 2-3 hours to 4-6 hours. It is advisable to perform a small-scale trial to determine the optimal time for your specific peptide.[1]
-
Increase TFA Concentration (with caution): While most standard cleavage cocktails already use a high percentage of TFA (typically 95%), ensuring the TFA is of high quality and anhydrous is crucial.[1]
-
Optimize Scavenger Composition to Enhance Solubility: While not directly impacting cleavage, ensuring the peptide remains soluble in the cleavage cocktail can prevent premature precipitation on the resin.
Experimental Protocol: Small-Scale Trial Cleavage for Time Optimization
Objective: To determine the minimum time required for complete cleavage of the fluorinated peptide from the resin.
Materials:
-
Dry peptidyl-resin (20-50 mg)
-
Optimized cleavage cocktail (see recommendations below)
-
Microcentrifuge tubes
-
Cold diethyl ether
-
Nitrogen gas source
-
HPLC system for analysis
Procedure:
-
Place 20-50 mg of the dry peptidyl-resin into each of four microcentrifuge tubes.
-
Add 0.5 mL of the prepared cleavage cocktail to each tube.
-
Allow the reactions to proceed at room temperature for different time points (e.g., 2, 4, 6, and 8 hours).
-
At each time point, filter the resin from one of the tubes and collect the filtrate.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent and analyze by RP-HPLC to determine the yield and purity.
-
Compare the results from the different time points to identify the optimal cleavage duration.
Issue 2: Side Reactions and Impurity Formation
Symptom: Presence of unexpected peaks in the HPLC or mass spectrometry analysis of the crude peptide.
Probable Causes:
-
Alkylation of Sensitive Residues: Cationic species generated from the cleavage of protecting groups can alkylate nucleophilic side chains of natural amino acids like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys).[2][3] The presence of electron-withdrawing fluorinated residues can potentially influence the reactivity of these cations.
-
Incomplete Deprotection of Side Chains: While fluorinated side chains themselves are generally stable to TFA, the electronic effects could influence the lability of protecting groups on adjacent residues.
-
Modification of the Fluorinated Residue: Although less common due to the stability of the C-F bond, highly reactive carbocations could potentially interact with the electron-rich aromatic rings of fluorinated phenylalanines, though this is less likely than with their non-fluorinated counterparts.
Solutions & Recommended Cocktails:
The key to preventing side reactions is the use of an effective scavenger cocktail to quench reactive cationic species as they are formed.[4]
Table 1: Recommended TFA Cleavage Cocktails for Peptides with Fluorinated Residues
| Peptide Characteristics | Recommended Cleavage Cocktail (v/v/v) | Rationale for Scavenger Selection |
| Peptides with aliphatic fluorinated residues (e.g., Hexafluoroleucine) and no other sensitive residues. | TFA/TIS/H₂O (95:2.5:2.5) | Triisopropylsilane (TIS) is an excellent scavenger for carbocations. Water acts as a proton source and helps to suppress some side reactions. This is a good starting point for peptides without other sensitive residues.[5] |
| Peptides with fluorinated residues and Trp, Met, or Cys. | Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol and Thioanisole are effective scavengers for protecting groups from Tyr and Trp. 1,2-Ethanedithiol (EDT) is crucial for scavenging a wide range of cations and preventing disulfide bond formation with Cys.[2][6] |
| Peptides with fluorinated residues and high hydrophobicity. | TFA/TIS/Dichloromethane (DCM) (50:2.5:47.5) followed by full deprotection with a standard cocktail. | For highly hydrophobic peptides, a milder initial cleavage with a lower concentration of TFA in DCM can help to swell the resin and improve the efficiency of the subsequent full cleavage.[7] |
dot
Caption: Troubleshooting workflow for fluorinated peptide cleavage.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why do fluorinated residues require special consideration during TFA cleavage?
A1: The high electronegativity of fluorine atoms can create a strong electron-withdrawing effect, which in turn can:
-
Increase the chemical stability of the peptide backbone, potentially making cleavage from the resin more difficult.
-
Enhance the hydrophobicity of the peptide, which can lead to aggregation and precipitation issues during and after cleavage.[7]
-
Alter the electronic properties of neighboring amino acids, which could subtly affect the lability of their side-chain protecting groups.
Q2: Can I use a standard TFA/TIS/H₂O cocktail for my peptide containing a single 4-fluorophenylalanine?
A2: Yes, for peptides containing a single, moderately fluorinated residue like 4-fluorophenylalanine and no other sensitive amino acids (e.g., Trp, Met, Cys), a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is often sufficient.[5] However, it is always recommended to perform a small-scale trial cleavage to confirm.
Q3: My fluorinated peptide is not precipitating well in cold ether. What should I do?
A3: This is a common issue with highly hydrophobic peptides. Here are a few strategies:
-
Concentrate the TFA solution: Before adding to ether, carefully reduce the volume of the TFA filtrate under a stream of nitrogen. This will decrease the solubility of the peptide in the remaining TFA.
-
Use a different precipitation solvent: A mixture of hexane and ether (1:1) can sometimes be more effective for precipitating hydrophobic peptides.
-
Lyophilization: If precipitation fails, the TFA/ether mixture can be carefully evaporated to dryness, and the resulting residue can be dissolved in a suitable buffer for direct purification by HPLC.
Q4: Do I need to use special protecting groups for fluorinated amino acids in Fmoc-SPPS?
A4: Generally, the side chains of fluorinated amino acids like hexafluoroleucine and pentafluorophenylalanine do not require protection as they are stable to the conditions of Fmoc synthesis and TFA cleavage. For other fluorinated amino acids with functionalized side chains, standard acid-labile protecting groups compatible with Fmoc chemistry are typically used.[8]
Q5: What is the role of scavengers in the cleavage cocktail?
A5: During TFA cleavage, acid-labile side-chain protecting groups are removed, generating highly reactive carbocations.[9] These carbocations can re-react with nucleophilic side chains of amino acids like Trp, Met, Tyr, and Cys, leading to undesired modifications. Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these carbocations before they can react with the peptide.[4]
dot
Caption: Mechanism of scavenger action in TFA cleavage.
References
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255–266.
- E-Machado, E., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther, 20, 53–69.
- Hartrampf, N., et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis.
- Giraud, M., et al. (2006). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 12(4), 275-282.
- Cairo, J. V., et al. (2002). Comparative investigation of the cleavage step in the synthesis of model peptide resins: implications for Nalpha-9-fluorenylmethyloxycarbonyl-solid phase peptide synthesis. Journal of peptide research, 59(5), 244-252.
-
ResearchGate. (n.d.). Mass spectrometry analyses of cleaved fluorigenic peptides. Retrieved from [Link]
- Palladino, P., & Stetsenko, D. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6342-6345.
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Giraud, M., Cavelier, F., & Martinez, J. (2006). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science, 12(4), 275-282.
- Miranda, M. V., et al. (1998). Evaluation of the Trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Peptide Research, 11(5), 237-243.
-
ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]
- Cairo, J. V., et al. (2002). Comparative Investigation of the Cleavage Step in the Synthesis of Model Peptide Resins: Implications for N.ALPHA.-9-Fluorenylmethyloxycarbonyl-Solid Phase Peptide Synthesis. Journal of Peptide Research, 59(5), 244-252.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A Cleavage Method which Minimizes Side Reactions Following Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266.
- Angeletti, R. H., et al. (1988). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical Biochemistry, 170(1), 45-53.
-
AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]
- Andreotti, A. H., et al. (1994). Cleavage of the X-Pro peptide bond by pepsin is specific for the trans isomer. Journal of the American Chemical Society, 116(1), 77-80.
- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
- Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
- Pedersen, S. L., et al. (2015). Cleavage of synthetic peptides. WO2015028599A1.
- Giraud, M., et al. (2006). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 12(4), 275-282.
- Li, Y., et al. (2012). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality. Journal of medicinal chemistry, 55(13), 6045–6054.
- Kim, E., & Kim, D. (2017). Carbon–carbon bond cleavage for Cu-mediated aromatic trifluoromethylations and pentafluoroethylations. Beilstein Journal of Organic Chemistry, 13, 1946–1956.
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Jäckel, C., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. ChemistryOpen, 10(11), 1121-1127.
-
ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? Retrieved from [Link]
- Aron, A. T., et al. (2017). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore. Organic letters, 19(14), 3824–3827.
- Tadayon, S., et al. (2013). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Journal of Chemistry, 2013.
- Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104-126.
- Imbríaco, C., et al. (2025). Carbamoyl Fluorides: A Platform to Interrogate Fluoride-Enabled Reactivity. Synthesis, 57(09), 1285-1296.
- Kumar, R., et al. (2021). The Chemistry of Short-Lived α-Fluorocarbocations. The Journal of Organic Chemistry, 86(5), 4165–4173.
- Wu, H., et al. (2018). Site‐Selective Late‐Stage Aromatic [18F]Fluorination via Aryl Sulfonium Salts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Minimizing Alkylation Side Products During Boc Deprotection
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who routinely employ the tert-butyloxycarbonyl (Boc) protecting group. While Boc deprotection is a fundamental step in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS), it is often accompanied by challenging side reactions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate these issues, ensuring cleaner reaction profiles and higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during Boc deprotection?
A1: The central issue stems from the generation of a reactive tert-butyl cation (t-Bu⁺) when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can indiscriminately alkylate any nucleophilic species present in the reaction mixture, leading to a variety of undesirable side products.[3][4]
Q2: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation?
A2: Nucleophilic amino acid side chains are particularly vulnerable to tert-butylation. The most commonly affected residues include:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to electrophilic attack.[1][5]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][6]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[1]
-
Tyrosine (Tyr): The activated phenolic ring can also undergo alkylation.[1]
Q3: What are "scavengers" and why are they essential?
A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[4] Their function is to trap, or "scavenge," the reactive tert-butyl cations before they can alkylate sensitive residues on your substrate or peptide.[7][8] The use of an appropriate scavenger or a scavenger cocktail is the most critical factor in preventing alkylation side products.[9]
Q4: Can other side reactions occur during TFA treatment besides direct alkylation from the Boc group?
A4: Yes. During SPPS, protecting groups on other amino acid side chains (e.g., Pbf on Arginine) or the resin linker itself (e.g., Wang resin) can also release carbocations upon acid cleavage, which can then alkylate sensitive residues like Tryptophan.[5][10][11] Additionally, side reactions like aspartimide formation can occur in peptide synthesis, particularly at Asp-Gly or Asp-Asn sequences.[1]
The Mechanism of Alkylation and the Role of Scavengers
Acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of the tert-butyl group to form a stable tertiary carbocation. This carbocation is the primary culprit for alkylation side products.[12][13] In the presence of TFA, this can also lead to the formation of t-butyl trifluoroacetate, an intermediate which also possesses alkylating properties.[14]
Scavengers work by providing a more attractive nucleophilic target for the carbocation than the sensitive residues of your molecule.
References
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Retrieved from [Link]
-
Stierandová, A., Sepetov, N. F., Nikiforovich, G. V., & Lebl, M. (1994). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research, 43(1), 31-38. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Retrieved from [Link]
-
Lee, N. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]
-
Varkey, J. T., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(8), 1509–1516. Retrieved from [Link]
-
ResearchGate. (n.d.). Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Retrieved from [Link]
-
Wang, H., et al. (2024). Clickable tryptophan modification for late-stage diversification of native peptides. Proceedings of the National Academy of Sciences, 121(29), e2318209121. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
Tamaki, T., et al. (2021). S-Protected Cysteine Sulfoxide-Enabled Tryptophan-Selective Modification with Application to Peptide Lipidation. ACS Chemical Biology, 16(10), 2004–2011. Retrieved from [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23838–23846. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631–15637. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]
-
Patarroyo, M. A., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) p‐Methoxyphenol: A potent and effective scavenger for solid‐phase peptide synthesis. Retrieved from [Link]
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, 8(17), 15631-15637. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. Retrieved from [Link]
-
Chemie Brunschwig. (n.d.). Solutions for peptide synthesis. Retrieved from [Link]
Sources
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Aggregation in Peptides Containing Difluorophenylalanine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing difluorophenylalanine. The incorporation of difluorophenylalanine (F2-Phe) into peptide sequences is a powerful strategy for modulating their conformational properties, metabolic stability, and binding affinities. However, the unique physicochemical characteristics of this non-natural amino acid, particularly its increased hydrophobicity, can present significant challenges related to peptide aggregation during synthesis, purification, and handling.
This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you overcome these challenges and achieve success in your research.
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing difluorophenylalanine have a higher tendency to aggregate?
A1: The aggregation of peptides containing difluorophenylalanine is primarily driven by two factors:
-
Increased Hydrophobicity: The substitution of two hydrogen atoms with highly electronegative fluorine atoms on the phenyl ring significantly increases the hydrophobicity of the amino acid side chain.[1] This enhanced hydrophobicity promotes intermolecular hydrophobic interactions, leading to self-assembly and aggregation to minimize contact with aqueous environments.[2]
-
π-π Stacking: The electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the aromatic ring, potentially strengthening π-π stacking interactions between phenylalanine residues.[3] These interactions contribute to the formation of ordered aggregates, such as β-sheets.
Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: On-resin aggregation can manifest in several ways:
-
Poor Resin Swelling: A noticeable decrease in resin bed volume in the synthesis solvent is a strong indicator of peptide chain collapse and aggregation.[2]
-
Sluggish or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling reactions may become slow or incomplete, as indicated by persistent color in post-coupling tests (e.g., Kaiser test) or a broadened UV absorbance peak during Fmoc removal in automated synthesizers.[2][4]
-
Formation of a Gel-like Substance: In severe cases, the peptide-resin may form a gelatinous mass that is difficult to agitate and wash.
Q3: How does the position of the fluorine atoms on the phenyl ring (e.g., 2,4-difluoro vs. 3,5-difluoro) affect aggregation?
A3: The isomeric position of the fluorine atoms can influence the conformation and electronic properties of the F2-Phe residue, which in turn may affect aggregation propensity.[1] While extensive comparative studies are limited, differences in dipole moments and steric hindrance between isomers could lead to variations in the stability of aggregated structures. It is advisable to consider that any difluorophenylalanine substitution will increase hydrophobicity and the potential for aggregation compared to native phenylalanine.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Challenges During Peptide Synthesis
Problem: I'm observing incomplete coupling of Fmoc-difluorophenylalanine-OH, even with standard coupling reagents.
Cause: The difluorinated phenyl ring can cause steric hindrance, making the carboxyl group less accessible for activation and coupling. Standard coupling reagents may not be potent enough to overcome this steric barrier efficiently.[5]
Solution:
-
Switch to a More Potent Coupling Reagent: Utilize uronium/aminium-based reagents like HATU, HCTU, or COMU, which are known for their high reactivity and effectiveness with sterically hindered amino acids.[6][7] Phosphonium salts like PyBOP are also a good alternative.
-
Double Coupling: If a positive Kaiser test is observed after the initial coupling, perform a second coupling with a fresh solution of activated Fmoc-F2-Phe-OH.
-
Increase Reaction Time and/or Temperature: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. In some cases, gentle heating (e.g., 35-40°C) can help drive the reaction to completion, but be mindful of potential racemization.
Protocol 1: Optimized Coupling of Fmoc-Difluorophenylalanine-OH using HATU
-
Following Fmoc deprotection and thorough washing of the resin-bound peptide with DMF, prepare the coupling solution in a separate vessel.
-
Dissolve Fmoc-difluorophenylalanine-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature with agitation.
-
Wash the resin with DMF and perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[6]
Problem: My peptide-resin is showing signs of aggregation (poor swelling, slow deprotection) after incorporating difluorophenylalanine.
Cause: The growing peptide chain, now containing the hydrophobic F2-Phe residue, is self-associating on the solid support through hydrogen bonds and hydrophobic interactions.[8]
Solution:
-
Incorporate Aggregation-Disrupting Strategies:
-
Chaotropic Salt Washes: Before the coupling of the next amino acid, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt hydrogen bonding networks.
-
"Magic Mixture" Solvents: For particularly difficult sequences, consider using a solvent mixture known for its superior solvating properties, such as a 1:1:1 mixture of DCM/DMF/NMP.
-
Backbone Protection: If the sequence allows, incorporate pseudoproline dipeptides or 2-hydroxy-4-methoxybenzyl (Hmb)/2,4-dimethoxybenzyl (Dmb) protected amino acids at strategic positions (every 6-7 residues) to disrupt the formation of secondary structures.[8][9]
-
Diagram 1: Troubleshooting Workflow for On-Resin Aggregation
Caption: A decision-making workflow for addressing on-resin peptide aggregation.
Section 2: Challenges During Peptide Purification and Handling
Problem: My lyophilized difluorophenylalanine-containing peptide is insoluble in aqueous buffers.
Cause: The high hydrophobicity of the F2-Phe-containing peptide leads to poor solubility in aqueous solutions. The lyophilized powder may contain pre-existing aggregates that act as seeds for further aggregation upon reconstitution.[10]
Solution:
-
Initial Dissolution in an Organic Solvent: Attempt to dissolve a small test amount of the peptide in a minimal volume of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before slowly diluting with the desired aqueous buffer.[11][12]
-
Use of Chaotropic Agents: For highly aggregated peptides, dissolution in a denaturing solution containing urea or guanidine hydrochloride (GuHCl) can be effective.[13][14]
-
TFA/HFIP Treatment for Disaggregation: A highly effective method for disaggregating peptides involves dissolving them in a mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), followed by removal of the solvent.[15][16]
Protocol 2: Disaggregation of Peptides using Guanidine Hydrochloride
-
Prepare a 6 M stock solution of guanidine hydrochloride in your desired buffer (e.g., Tris-HCl, PBS).[13]
-
Weigh out a small amount of the lyophilized peptide.
-
Add the 6 M GuHCl solution to the peptide to achieve the desired final peptide concentration.
-
Gently vortex or sonicate the solution until the peptide is fully dissolved.
-
Incubate at room temperature for 1-2 hours to ensure complete disaggregation.
-
For subsequent experiments, this solution may need to be dialyzed or diluted to remove the denaturant, which could otherwise interfere with biological assays.
Problem: I'm observing broad peaks and poor resolution during RP-HPLC purification of my difluorophenylalanine-peptide.
Cause: The increased hydrophobicity of the F2-Phe-containing peptide leads to stronger interactions with the C18 stationary phase, which can result in peak broadening. On-column aggregation can also contribute to poor peak shape.[11]
Solution:
-
Optimize HPLC Conditions:
-
Shallower Gradient: Use a shallower gradient of the organic mobile phase (e.g., acetonitrile) to improve the separation of closely eluting species.[11][17]
-
Increase Column Temperature: Raising the column temperature to 40-60°C can improve peak shape by reducing mobile phase viscosity and enhancing mass transfer.[11]
-
Change Column Chemistry: If using a C18 column, consider a less hydrophobic stationary phase such as C8, C4, or a phenyl-based column.[11]
-
Mobile Phase Modifiers: For highly hydrophobic peptides, adding a small percentage of isopropanol or n-propanol to the mobile phase can improve solubility and peak shape.[11]
-
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent | Reagent Type | Typical Coupling Time | Relative Efficiency for Hindered Residues |
| DIC/HOBt | Carbodiimide/Additive | 60-180 min | Moderate |
| HBTU | Aminium/Uronium Salt | 20-60 min | High |
| HATU | Aminium/Uronium Salt | 15-45 min | Very High |
| HCTU | Aminium/Uronium Salt | 15-45 min | Very High |
| PyBOP | Phosphonium Salt | 30-120 min | High |
| COMU | Aminium/Uronium Salt | 15-45 min | Very High |
Data compiled from various sources.[6][7]
Section 3: Characterization of Aggregation
Problem: I suspect my difluorophenylalanine-peptide is aggregating in solution, but I need a method to confirm and characterize it.
Cause: Visual inspection may not be sufficient to detect the presence of soluble oligomers or early-stage aggregates. A biophysical technique is needed for confirmation.
Solution:
-
¹⁹F NMR Spectroscopy: The fluorine atoms in F2-Phe provide a sensitive NMR probe.[18] In a well-solvated, monomeric peptide, the ¹⁹F NMR spectrum will typically show sharp signals. Upon aggregation, these signals may broaden or shift due to changes in the local chemical environment and slower molecular tumbling.[19] This technique can be used to monitor the aggregation process over time and under different conditions.
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT exhibits enhanced fluorescence upon binding to these aggregates.[10]
Diagram 2: Logic for Handling Insoluble Peptides
Caption: A stepwise approach to solubilizing aggregated difluorophenylalanine-containing peptides.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters. PMC. [Link]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]
-
Sum of integrated ¹⁹F NMR signals, originating from 4-F-Phe and 5-F-Trp... ResearchGate. [Link]
-
Design, synthesis, and application of a trifluoromethylated phenylalanine analogue as a label to study peptides by solid-state 19F NMR spectroscopy. Semantic Scholar. [Link]
-
Using F-19 NMR to Probe Biological Interactions of Proteins and Peptides. ResearchGate. [Link]
-
Peptide Solubility Guidelines. SB-PEPTIDE. [Link]
-
Fast conventional Fmoc solid-phase peptide synthesis: a comparative study of different activators. Luxembourg Bio Technologies. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. SpringerLink. [Link]
-
Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Phenomenex. [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]
-
Effects of Urea and Guanidine Hydrochloride on Peptide and Nonpolar Groups. PubMed. [Link]
-
Denaturation of Proteins by Urea and Guanidine Hydrochloride. ResearchGate. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE HPLC. [Link]
-
Use of Protein Folding Reagents. PMC. [Link]
-
(A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... ResearchGate. [Link]
-
HPLC analysis and purification of peptides. SciSpace. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Conformational dynamics and aggregation behavior of piezoelectric diphenylalanine peptides in an external electric field. PubMed. [Link]
-
Conformational dynamics and aggregation behavior of piezoelectric diphenylalanine peptides in an external electric field. PMC. [Link]
-
A Peptide Strategy for Inhibiting Different Protein Aggregation Pathways. DSpace@Utrecht University. [Link]
-
A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. PMC. [Link]
-
Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. [Link]
-
(PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. [Link]
-
A facile and dynamic assay for the detection of peptide aggregation. PubMed. [Link]
-
Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PMC. [Link]
-
L-Phenylalanine. PubChem. [Link]
-
Solubilization and disaggregation of polyglutamine peptides. PMC. [Link]
Sources
- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. phenomenex.com [phenomenex.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hplc.eu [hplc.eu]
- 18. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Probing Peptidylprolyl Bond cis/trans Status Using Distal 19F NMR Reporters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Complex Fluorinated Peptides
Welcome to the technical support center for the synthesis of complex fluorinated peptides. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, controlled conformation, and altered lipophilicity—make fluorinated peptides highly valuable in drug discovery and materials science.[1] However, these same properties introduce significant challenges into their chemical synthesis, particularly using Solid-Phase Peptide Synthesis (SPPS).[2]
This guide is designed to provide practical, field-proven solutions to common problems encountered during the synthesis of these complex molecules. We will delve into the causality behind these issues and provide robust protocols to improve your yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific, acute problems you may face during your experiments. Each entry details the problem, its likely causes rooted in the chemistry of fluorinated amino acids, and actionable solutions.
Q1: I'm experiencing low or incomplete coupling efficiency for a fluorinated amino acid. What's going wrong and how can I fix it?
This is the most frequent challenge in fluorinated peptide synthesis. Incomplete coupling leads directly to deletion sequences, which are often difficult to separate from the target peptide, resulting in low purity and yield.
Root Causes:
-
Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). Trifluoromethyl groups and other fluoroalkyl side chains are significantly bulkier than their non-fluorinated counterparts, physically obstructing the approach of the activated carboxyl group to the N-terminal amine.
-
Electronic Effects: Fluorine is the most electronegative element. Its strong electron-withdrawing nature deactivates the carboxyl group of the fluorinated amino acid, making it less susceptible to activation and subsequent nucleophilic attack by the amine.[3]
-
On-Resin Aggregation: Fluorinated side chains are highly hydrophobic, promoting inter-chain and intra-chain aggregation of the growing peptide on the solid support.[4][5] This aggregation can physically block reactive sites, preventing reagents from accessing the N-terminus.
Solutions & Protocols:
Your primary strategy is to increase the reactivity of the coupling reaction to overcome these kinetic barriers.
-
Select a High-Potency Coupling Reagent: Standard coupling reagents like HBTU or DIC/HOBt are often insufficient. You need a reagent that generates a more reactive activated species. Onium salt-based reagents containing HOAt or Oxyma Pure are superior choices.[6] HATU, HCTU, and COMU are highly recommended.[7] The 7-azabenzotriazole (OAt) leaving group in HATU is a weaker base than HOBt, making it a better leaving group and accelerating the acylation step.
Table 1: Comparison of Common Coupling Reagents for Fluorinated Peptide Synthesis
Reagent Activating Group Advantages Considerations HBTU/TBTU HOBt Cost-effective, widely used for standard SPPS. Often insufficient for sterically hindered or electron-poor fluorinated residues. HATU HOAt Highly efficient, rapid kinetics, excellent for hindered couplings. [6] Higher cost, potential for side reactions if not used correctly. HCTU 6-Cl-HOBt More reactive than HBTU, good for many difficult couplings. Can still be less effective than HATU for the most challenging sequences. COMU Oxyma Pure Coupling efficiency comparable to HATU, non-explosive byproduct, good solubility. [7] A newer, premium reagent. | DIC/HOBt | HOBt | Simple carbodiimide activation, low cost. | High risk of racemization without an additive; slow kinetics for difficult couplings.[6] |
-
Employ Amino Acid Fluorides: For extremely difficult couplings, converting the Fmoc-amino acid to its acid fluoride in situ can be highly effective. This is one of the most reactive acylating species used in peptide synthesis.[7][8][9]
-
Optimize Reaction Conditions:
-
Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of amino acid and coupling reagent for a second coupling cycle.[10]
-
Increase Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) can drive the reaction forward.[10]
-
Extend Reaction Time: Allow the coupling reaction to proceed for 2-4 hours or even overnight for particularly stubborn residues.
-
Experimental Protocol: Difficult Coupling Cycle for a Fluorinated Residue
-
Pre-Activation: In a separate vessel, dissolve 5 equivalents of the Fmoc-protected fluorinated amino acid and 4.9 equivalents of HATU in DMF. Add 10 equivalents of N,N-Diisopropylethylamine (DIPEA) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the pre-activated mixture to the deprotected peptide-resin. Agitate at room temperature for 2 hours.
-
Monitoring: Take a small sample of resin beads, wash thoroughly, and perform a Kaiser or Ninhydrin test. If the test is positive (blue beads), the coupling is incomplete.
-
Recouple (if necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 1-2 for a second coupling cycle.
-
Capping (Optional but Recommended): If the coupling remains incomplete after a second cycle, cap the unreacted amines using an acetic anhydride/DIPEA solution to prevent the formation of deletion peptides.
Q2: My peptide-resin is clumping and not swelling properly. What is causing this aggregation and how can I prevent it?
This is a classic sign of on-resin aggregation, a phenomenon exacerbated by the "superhydrophobic" nature of fluorinated residues.[4] This is driven by the "fluorous effect," where fluorinated chains tend to segregate from both aqueous and organic media, promoting self-association.[11]
Root Causes:
-
Hydrophobic Collapse: The peptide chains, rich in hydrophobic fluorinated residues, collapse onto each other to minimize contact with the polar DMF solvent.[4]
-
Secondary Structure Formation: The growing peptide can form stable secondary structures (e.g., β-sheets) that are stabilized by intermolecular hydrogen bonds, leading to an insoluble network on the resin.
Solutions & Protocols:
The goal is to disrupt the forces causing aggregation.
-
Change the Synthesis Environment:
-
Solvent Modification: Switch the primary solvent from DMF to N-Methylpyrrolidone (NMP), which is a better solvent for aggregated peptides. Alternatively, add a small percentage (10-20%) of a chaotropic agent like DMSO to the DMF.[12]
-
Elevated Temperature: Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-60°C) can provide enough thermal energy to break up secondary structures. Microwave-assisted SPPS is particularly effective for this.[7]
-
-
Incorporate "Disrupting" Elements:
-
Backbone Protection: Introduce a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on a glycine or another amino acid residue every 6-7 residues within the problematic sequence.[13] These bulky groups prevent the peptide backbones from getting close enough to form hydrogen bonds. The protecting group is cleaved during the final TFA cocktail treatment.
-
Use Pseudoproline Dipeptides: These are dipeptides of Ser or Thr that are cyclized onto their side chains. They act as "kink" in the peptide backbone, effectively disrupting the formation of β-sheets.[12]
-
Troubleshooting Workflow for Peptide Aggregation
Caption: Decision tree for troubleshooting on-resin aggregation.
Q3: The Fmoc-deprotection step is slow or incomplete. How can I ensure complete removal?
Incomplete Fmoc removal results in N-terminally truncated peptides, another major source of impurities. This is often linked to the same causes as poor coupling: aggregation and steric hindrance.[4][14]
Root Causes:
-
Steric Shielding: A bulky fluorinated side chain near the N-terminus can hinder the approach of the piperidine base.
-
Aggregation: Collapsed peptide chains can trap the N-terminal Fmoc group, making it inaccessible to the deprotection reagent.[12]
Solutions & Protocols:
-
Use a Stronger Base: Add 1,8-Diazabicycloundec-7-ene (DBU) at a concentration of 2% (v/v) to your 20% piperidine/DMF solution. DBU is a non-nucleophilic, sterically unhindered base that can significantly accelerate the deprotection reaction.[12]
-
Extend Deprotection Time: Increase the deprotection time from the standard 5-10 minutes to 20-30 minutes. Perform two separate deprotection steps.
-
Monitor Deprotection: Use a UV-Vis detector to monitor the release of the dibenzofulvene-piperidine adduct. The deprotection is complete when the absorbance returns to baseline.
Frequently Asked Questions (FAQs)
Q1: In summary, why is synthesizing fluorinated peptides so much harder than non-fluorinated ones?
The difficulty arises from a combination of factors directly related to the properties of fluorine:
-
Electronic Withdrawal: Fluorine's high electronegativity reduces the nucleophilicity of nearby amines and deactivates carboxyl groups, slowing down both coupling and deprotection steps.[3]
-
Steric Bulk: Fluoroalkyl groups are larger than their hydrocarbon counterparts, creating steric hindrance that impedes reactions.
-
Increased Hydrophobicity: Fluorinated chains are "superhydrophobic," which is the primary driver for on-resin aggregation, the leading cause of failed syntheses.[2][4]
Q2: How should I choose an orthogonal protection strategy for a complex fluorinated peptide?
An orthogonal protection strategy is critical for complex syntheses, allowing selective deprotection of different groups.[15]
-
Backbone and Side Chains: The standard Fmoc/tBu strategy is the foundation. The Nα-Fmoc group is base-labile (removed by piperidine), while the tert-butyl (tBu)-based side-chain protecting groups are acid-labile (removed by TFA).[16]
-
Side-Chain Modifications: If you need to perform a modification on a specific side-chain (e.g., cyclization or labeling), you need a third layer of protection. For a lysine side chain, you could use:
-
Lys(Dde) or Lys(ivDde): The Dde/ivDde group is removed by dilute hydrazine in DMF, leaving Fmoc and tBu groups intact.
-
Lys(Mtt): The Mtt group is removed by very dilute TFA in DCM, which does not cleave tBu groups under controlled conditions.
-
Q3: How can I effectively purify my crude fluorinated peptide?
Purification by Reverse-Phase HPLC (RP-HPLC) can be challenging because the high hydrophobicity of fluorinated peptides can cause poor solubility in aqueous buffers and irreversible binding to the C18 column.
-
Solubility Aids: If the crude peptide is insoluble, try dissolving it in a small amount of a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) before diluting it with the mobile phase.[2][13]
-
Mobile Phase Modifiers: Adding 5-10% TFE or isopropanol to your mobile phases (both water/TFA and acetonitrile/TFA) can improve peak shape and recovery.
-
Fluorous Affinity Purification: If your peptide is heavily fluorinated, you can use a fluorous-phase silica column. The peptide will be retained, while non-fluorinated impurities wash away. The peptide is then eluted with a fluorinated solvent.[17]
General Workflow for SPPS of a Complex Fluorinated Peptide
Caption: A robust workflow for the solid-phase synthesis of fluorinated peptides.
References
- Janna K. Leonard, Michael Miller, & Scott H. Medina. (2021).
- Kiso, Y., Kimura, T., Fujiwara, Y., Shimokura, M., & Nishitani, A. (1988). A fluoride ion deprotection strategy in peptide synthesis. Combination with selective deprotection using the dilute methanesulfonic acid of alpha-amino protecting groups. Chemical & Pharmaceutical Bulletin, 36(12), 5024-7.
- Pedregal, C., et al. (2020).
- Jäckel, C., & Koksch, B. (2017). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules.
- Leonard, J. K., et al. (2021).
- Britz-McKibbin, P., et al. (2010). Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides. PubMed.
- Pharmaceutical Technology. (2016). GMP Fluorination Challenges Limit Use in API Synthesis. Pharmaceutical Technology.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec Peptides. Amino Acid Sidechain Deprotection. Aapptec.
- BenchChem. Dealing with aggregation in peptides containing trifluoro-L-norvaline. BenchChem.
- ResearchGate. Schematic presentation of the aggregation behaviour of fluorinated...
- Carpino, L. A., & El-Faham, A. (1995). Synthesis and use of amino acid fluorides as peptide coupling reagent.
- Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Aapptec Peptides. Coupling Reagents. Aapptec.
- El-Faham, A., & Albericio, F. (2011).
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Fiveable. Orthogonal Protection Definition. Fiveable.
- Biosynth. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Biosynth.
- Sigma-Aldrich. Selecting Orthogonal Building Blocks. Sigma-Aldrich.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing.
- ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
- BenchChem. Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- Biosynth. Protecting Groups in Peptide Synthesis. Biosynth.
Sources
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. US6040422A - Synthesis and use of amino acid fluorides as peptide coupling reagent - Google Patents [patents.google.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. fiveable.me [fiveable.me]
- 16. biosynth.com [biosynth.com]
- 17. Synthesis and characterization of a 'fluorous' (fluorinated alkyl) affinity reagent that labels primary amine groups in proteins/peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for Peptides Containing Unnatural Amino Acids
Welcome to the technical support center for the purification of synthetic peptides, with a specialized focus on sequences incorporating unnatural amino acids (UAAs). The integration of UAAs offers exciting possibilities in drug discovery and materials science by enhancing properties such as proteolytic stability, conformational rigidity, and binding affinity.[1][2][3] However, these novel residues can introduce significant challenges during purification.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common purification challenges. By understanding the "why" behind each step, you can develop robust, validated purification protocols for your unique peptide.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of peptides containing unnatural amino acids.
Q1: How do unnatural amino acids affect the purification of my peptide?
A1: Unnatural amino acids can significantly alter a peptide's physicochemical properties, impacting its purification in several ways:
-
Hydrophobicity: Many UAAs are designed to be more hydrophobic than their natural counterparts, which can lead to increased retention on reversed-phase HPLC (RP-HPLC) columns. This may necessitate stronger organic solvents for elution and can sometimes cause aggregation.[4][5]
-
Solubility: The altered hydrophobicity and structural rigidity introduced by UAAs can drastically decrease the peptide's solubility in aqueous buffers, making sample preparation and purification challenging.[6][7][8]
-
Secondary Structure: UAAs can induce or disrupt secondary structures like α-helices or β-sheets.[9] Peptides prone to β-sheet formation can aggregate, leading to poor peak shape and recovery during chromatography.[5]
-
Charge: The incorporation of charged UAAs will alter the peptide's isoelectric point (pI), which is a critical parameter for ion-exchange chromatography.[6]
Q2: What are the most common impurities I should expect in my crude synthetic peptide containing unnatural amino acids?
A2: Impurities in synthetic peptides, including those with UAAs, are often byproducts of the synthesis process.[10][11][12] Common impurities include:
-
Deletion Sequences: Resulting from incomplete amino acid coupling during solid-phase peptide synthesis (SPPS).[10][13][14]
-
Truncation Sequences: Peptides that are prematurely terminated during synthesis.[10][15]
-
Incompletely Deprotected Sequences: Peptides where side-chain protecting groups have not been fully removed during cleavage.[10][11]
-
Side-Reaction Products: Modifications such as oxidation, especially of methionine or tryptophan residues, and aspartimide formation.[10][13][14]
-
Reagents and Scavengers: Residual trifluoroacetic acid (TFA) and scavengers from the cleavage cocktail are common non-peptidic impurities.[10][11]
Q3: What is the best initial approach for purifying a novel peptide with unnatural amino acids?
A3: For most peptides, including those with UAAs, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective initial purification technique.[12][16][17] This method separates peptides based on their hydrophobicity.[12] A C18 column is a good starting point for most peptides.[12]
Q4: My peptide is extremely hydrophobic due to the unnatural amino acids and is difficult to purify by RP-HPLC. What are my options?
A4: For highly hydrophobic peptides, several strategies can be employed:
-
Alternative Stationary Phases: Consider using a less hydrophobic stationary phase, such as C8 or C4, or a phenyl-based column, which can provide different selectivity.[18]
-
Mobile Phase Modifiers: Adding a small percentage of a stronger organic solvent like isopropanol or using a different ion-pairing agent can improve peak shape and recovery.
-
Solubilizing Tags: In some cases, hydrophilic tags can be temporarily attached to the peptide to aid in purification and then cleaved off.[5][19]
-
Orthogonal Purification: Combining RP-HPLC with a different purification technique that separates based on a different property, such as charge (ion-exchange chromatography) or size (size-exclusion chromatography), can be highly effective.[20][21][22]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of peptides containing unnatural amino acids.
Troubleshooting Scenario 1: Poor Peptide Solubility
Problem: My crude peptide, which contains several aromatic UAAs, will not dissolve in the HPLC mobile phase (water/acetonitrile with 0.1% TFA).
| Potential Cause | Troubleshooting Steps & Rationale |
| High Hydrophobicity and Aggregation | 1. Test a small amount first: Always start with a small aliquot of your peptide to find the optimal solvent.[8] 2. Use organic solvents for initial dissolution: Try dissolving the peptide in a minimal amount of a stronger organic solvent like DMSO, DMF, or isopropanol before diluting with the mobile phase.[8][18] Rationale: These solvents can disrupt the hydrophobic interactions causing aggregation. 3. pH adjustment: If the peptide has ionizable groups, adjusting the pH away from its isoelectric point can increase solubility.[6][23] Rationale: At the pI, the net charge is zero, minimizing repulsion between peptide molecules and favoring aggregation. 4. Sonication: Gentle sonication can help break up aggregates and facilitate dissolution.[23][24] |
| Incompatible Solvent System | 1. Increase the initial organic percentage: For very hydrophobic peptides, a higher starting concentration of acetonitrile in your RP-HPLC gradient may be necessary to keep the peptide in solution upon injection. 2. Add denaturing agents: As a last resort for peptides that are not intended for biological assays, denaturing agents like guanidine hydrochloride or urea can be used.[6] Caution: These are often not compatible with HPLC systems and can be difficult to remove. |
Troubleshooting Scenario 2: Poor Chromatographic Resolution in RP-HPLC
Problem: My peptide of interest co-elutes with impurities, resulting in poor separation and low purity of the final product.
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Gradient | 1. Shallow the gradient: A slower, more gradual increase in the organic solvent concentration around the elution point of your peptide can improve the separation of closely eluting species.[25] Rationale: This provides more time for differential partitioning between the mobile and stationary phases. |
| Inappropriate Stationary Phase | 1. Change column chemistry: If a C18 column does not provide adequate resolution, try a different stationary phase. A C8 or C4 column is less hydrophobic, while a phenyl column offers different selectivity based on aromatic interactions.[18] Rationale: The unique structure of the UAA may interact differently with various stationary phases. |
| Ion-Pairing Issues | 1. Try a different ion-pairing agent: While TFA is common, other agents like formic acid can sometimes provide better peak shape and resolution for certain peptides. |
| Complex Impurity Profile | 1. Implement an orthogonal purification step: This is a highly effective strategy.[20][21] Purify the partially purified peptide from RP-HPLC using a different method like ion-exchange or size-exclusion chromatography. Rationale: Impurities that have similar hydrophobicity to your target peptide may have different charge or size, allowing for their separation.[22] |
Caption: Decision workflow for peptide purification incorporating an orthogonal step.
Troubleshooting Scenario 3: Low Peptide Recovery
Problem: After purification, the yield of my final peptide product is very low.
| Potential Cause | Troubleshooting Steps & Rationale |
| Peptide Adsorption to Surfaces | 1. Use low-binding vials and tubes: Peptides, especially hydrophobic ones, can adsorb to plastic and glass surfaces. Rationale: Minimizing surface contact reduces sample loss. 2. Pre-condition the HPLC column: Injecting a blank or a less critical sample before your target peptide can help saturate active sites on the column that might irreversibly bind your peptide. |
| Peptide Precipitation on Column | 1. Ensure complete dissolution before injection: Centrifuge your sample before injection to remove any particulate matter that could clog the column. 2. Modify the mobile phase: As with solubility issues, increasing the initial organic percentage or using a stronger solvent can prevent precipitation on the column. |
| Overly Aggressive Fraction Collection | 1. Widen the collection window: Collect broader fractions around your peak of interest and analyze them by analytical HPLC. Rationale: What appears as a single peak may have shoulders containing your product. You can pool the pure fractions later. |
| Oxidation or Degradation | 1. Use fresh, degassed solvents: This is particularly important for peptides containing methionine, tryptophan, or cysteine. Rationale: Oxygen in the mobile phase can lead to oxidation. |
Part 3: Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Peptide with Unnatural Amino Acids
-
Sample Preparation:
-
Dissolve the crude lyophilized peptide in a minimal volume of a suitable solvent (e.g., DMSO, or a high concentration of acetonitrile in water).
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical starting gradient is 5-95% B over 30-60 minutes. This should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID column).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peaks.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level.
-
-
Post-Purification:
-
Lyophilize the pooled fractions to obtain the purified peptide as a powder.
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[26]
-
Caption: General workflow for RP-HPLC purification of synthetic peptides.
Protocol 2: Orthogonal Purification using Ion-Exchange Chromatography (IEX)
This protocol is intended for peptides that are not sufficiently pure after RP-HPLC and possess a net charge at a given pH.
-
Column Selection and Equilibration:
-
Sample Loading:
-
Dissolve the partially purified peptide from RP-HPLC in the starting buffer.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Elute the bound peptide using a salt gradient (e.g., increasing NaCl concentration) or a pH gradient.
-
Collect fractions and monitor the elution profile by UV absorbance.
-
-
Analysis and Desalting:
-
Analyze the purity of the fractions by analytical RP-HPLC.
-
Pool the pure fractions.
-
Desalt the pooled fractions using a C18 solid-phase extraction (SPE) cartridge or by another round of RP-HPLC with a volatile buffer system.
-
-
Final Steps:
-
Lyophilize the desalted, pure peptide.
-
Confirm identity and purity by mass spectrometry and analytical HPLC.
-
References
- Vertex AI Search. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity.
- Grieu, F., et al. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7.
- Sigma-Aldrich. (n.d.). Peptide Impurities.
- Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification.
- Wiedemann, J., et al. (2023). New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping. Journal of Peptide Science, e3483.
- Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC.
- Mant, C. T., & Hodges, R. S. (1989). Ion-exchange HPLC for peptide purification.
- Benchchem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- De Spiegeleer, B., et al. (2018). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 153, 175-192.
- Shrestha, P., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(34), 7431-7442.
- Reubold, B., et al. (2022). Investigation of Impurities in Peptide Pools. Molecules, 27(19), 6523.
- Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
- Daicel Pharma Standards. (2023). Peptide Synthesis & Impurity Profiling.
- Wang, P. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
- Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques.
- Creative Proteomics. (n.d.). Ion Exchange Chromatography Peptide Purification.
- Parmar, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 539-561.
- Thermo Fisher Scientific. (n.d.). Protein Purification Support—Troubleshooting.
- Dutscher. (n.d.). Protein purification troubleshooting guide.
- Sigma-Aldrich. (n.d.). Troubleshooting Purification Methods.
- Benchchem. (n.d.). A Comparative Guide to Orthogonal Protection Strategies in Complex Peptide Synthesis.
- GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein.
- Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Chemical Reviews, 122(12), 10518-10604.
- Summers, B. (2020).
- GenScript. (n.d.). Peptide Solubilization.
- Gilson. (n.d.). Chromatography and Detection Methods for Peptide Purification.
- Select Science. (2025). Protein purification troubleshooting guide.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide?
- Booth, W. T., et al. (2018). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(10), 2091-2099.
- Laimer, J., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids.
- Sepax Technologies. (n.d.). Peptide Separations Using Size Exclusion Chromatography.
- Biotage. (2023). How to purify synthetic peptides - what are the options?
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
- Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
- Li, H., et al. (2015). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PLoS One, 10(10), e0141347.
- Isca Biochemicals. (2023). Peptide solubility.
- Góngora-Benítez, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 176.
- Fekete, S., et al. (2014). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical and Biomedical Analysis, 101, 161-173.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-45.
- Sepax Technologies. (n.d.). Peptide Separations Using Size Exclusion Chromatography.
- CPC Scientific. (n.d.). Unnatural Amino Acids.
- Irvine, G. B. (2003). High-performance size-exclusion chromatography of peptides. Journal of Biochemical and Biophysical Methods, 56(1-3), 233-242.
- GoldBio. (n.d.). An Overview of Size Exclusion Chromatography for Protein Purification.
- Josephson, K., et al. (2005). Ribosomal Synthesis of Unnatural Peptides. Journal of the American Chemical Society, 127(32), 11727-11735.
- Singh, Y., et al. (2022). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Medicinal Chemistry Letters, 13(7), 1028-1033.
- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
Sources
- 1. Unnatural Amino Acids for Peptide Synthesis [merckmillipore.com]
- 2. cpcscientific.com [cpcscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Peptide Impurities [sigmaaldrich.com]
- 11. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. Investigation of Impurities in Peptide Pools [mdpi.com]
- 14. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 15. New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. genscript.com [genscript.com]
- 20. Purification of therapeutic peptides using orthogonal methods to achieve high purity - American Chemical Society [acs.digitellinc.com]
- 21. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 22. Ion-exchange HPLC for peptide purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jpt.com [jpt.com]
- 24. iscabiochemicals.com [iscabiochemicals.com]
- 25. hplc.eu [hplc.eu]
- 26. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Ion Exchange Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Stability and Troubleshooting of the Boc Protecting Group
Welcome to the technical support center for the tert-butyloxycarbonyl (Boc) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of the Boc group and to offer practical solutions for common experimental challenges.
Frequently Asked Questions (FAQs): Core Principles
Q1: What is the fundamental principle behind the stability and lability of the Boc group?
The utility of the Boc group stems from its distinct stability profile: it is robust under basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions.[1][2] This behavior is dictated by its chemical structure. The carbamate functionality is electronically stable to bases and nucleophiles. However, the tert-butyl group, upon protonation of the carbamate oxygen, can form a highly stable tertiary carbocation (t-Bu⁺).[3] This facile formation of a stable carbocation is the primary reason for its acid lability.
Q2: Can you explain the mechanism of acid-catalyzed Boc deprotection?
Certainly. The deprotection proceeds via a specific acid-catalyzed hydrolysis mechanism:
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA).[1][3][4]
-
C-O Bond Cleavage: This initial protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is the rate-determining step and results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1]
-
Decomposition: The carbamic acid is inherently unstable and spontaneously decomposes into the free amine and carbon dioxide gas, which is often observed as bubbling in the reaction mixture.[2][3][4] The liberated amine is then typically protonated by the excess acid in the medium, forming an amine salt.[1]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Q3: How does the Boc group's stability compare to other common amine protecting groups like Fmoc and Cbz?
This question touches on the critical concept of orthogonal protection , which is essential for complex multi-step syntheses, particularly in peptide chemistry.[5][6][] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[8]
-
Boc Group: Acid-labile (cleaved by strong acids like TFA). Stable to bases and hydrogenolysis.[4]
-
Fmoc Group (Fluorenylmethyloxycarbonyl): Base-labile (cleaved by piperidine). Stable to acids.[]
-
Cbz Group (Carboxybenzyl): Cleaved by catalytic hydrogenation (H₂/Pd-C). Stable to mild acids and bases.[3][4]
The Boc and Fmoc groups are a classic orthogonal pair, as one is removed by acid and the other by base, allowing for selective deprotection at different stages of a synthesis.[8][9]
Caption: Orthogonal deprotection of Boc and Fmoc groups.
Troubleshooting Guide: Common Experimental Issues
Q4: My Boc deprotection is incomplete or sluggish. What are the likely causes and how can I fix it?
Incomplete deprotection is one of the most common issues. The problem can usually be traced back to one of several factors.[10][11]
Possible Causes & Solutions:
-
Insufficient Acid Strength/Concentration: The acid may be too weak, or its concentration too low. TFA can absorb water from the atmosphere, reducing its effectiveness.[10]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.
-
Solution: Increase the reaction time and monitor progress using TLC or LC-MS. Most deprotections are complete within 30-60 minutes at room temperature, but sterically hindered substrates may require longer times or gentle warming.[11]
-
-
Steric Hindrance: A bulky substrate can shield the Boc group from the acid.[10]
-
Solution: Employ more forcing conditions, such as increasing the reaction time, temperature, or using a stronger acidic system (e.g., HCl in dioxane).
-
-
Poor Substrate Solubility: If the starting material is not fully dissolved, the reaction will be slow and incomplete.[10]
-
Solution: Choose a solvent in which the substrate is fully soluble. DCM is a common choice, but other solvents like 1,4-dioxane can be used.
-
Caption: Workflow for troubleshooting incomplete Boc deprotection.
Q5: I'm seeing side products after deprotection. What are they, and how can I prevent them?
The primary cause of side reactions is the highly reactive tert-butyl cation generated during cleavage.[14][15] This electrophile can attack any nucleophilic sites on your molecule, leading to unwanted alkylation.[15][16]
Commonly Affected Residues and Prevention:
-
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[14]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[14]
-
Cysteine (Cys) & Tyrosine (Tyr): The free thiol and activated phenolic ring are also targets for alkylation.[14][15]
Solution: The Use of Scavengers
Scavengers are nucleophilic reagents added to the deprotection cocktail to trap the tert-butyl cation before it can react with your substrate.[14][15]
-
Common Scavengers: Anisole, thioanisole, triethylsilane (TES), or water are frequently used.[1][13][14]
-
Typical Cocktail: A common deprotection mixture is 95% TFA, 2.5% water, and 2.5% TES.
Q6: Can I selectively remove a Boc group in the presence of a t-butyl ester or other acid-sensitive groups?
Yes, this is often possible but requires careful tuning of the reaction conditions. The N-Boc group is generally more acid-labile than a t-butyl ester.[15][17]
-
Milder Acidic Conditions: Instead of strong acids like TFA, you can use milder conditions.
-
TMSI or TMSCl: Trimethylsilyl iodide (TMSI) or trimethylsilyl chloride (TMSCl) in an appropriate solvent can selectively cleave N-Boc groups.[13][17]
-
ZnBr₂: Zinc bromide in DCM can selectively cleave secondary N-Boc groups while leaving primary ones intact.[18]
-
Montmorillonite K10 Clay: This solid acid catalyst can selectively remove the Boc group from aromatic amines.[18]
-
Summary of Boc Group Stability
The following table provides a quick reference for the stability of the Boc group under various common reaction conditions.
| Reagent/Condition Category | Specific Reagent(s) | Stability/Outcome | Notes |
| Strong Acids | TFA, HCl, H₂SO₄ | Labile | Standard deprotection conditions.[3][13][19] |
| Lewis Acids | ZnBr₂, AlCl₃, TMSOTf | Labile | Can offer selectivity in some cases.[12][13][18] |
| Strong Bases | NaOH, KOH, LiOH | Stable | The Boc group is stable to basic hydrolysis.[2][9] |
| Weak Bases | Triethylamine, DIPEA | Stable | Used as bases during Boc protection reactions.[2] |
| Nucleophiles | Amines, Hydrazine | Stable | The carbamate is not susceptible to nucleophilic attack.[9] |
| Reductive Agents (Hydrides) | LiAlH₄, NaBH₄, DIBAL-H | Generally Stable | Stable to most common hydride reducing agents. |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | Orthogonal to the Cbz group.[3] |
| Oxidizing Agents | DDQ, MnO₂ | Generally Stable | Not typically susceptible to common oxidizing agents.[2] |
Key Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected substrate in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).
-
Remove the ice bath and stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Co-evaporate with toluene or another suitable solvent to ensure complete removal of residual TFA.
-
The resulting amine trifluoroacetate salt can often be used directly or triturated with a non-polar solvent like diethyl ether to induce precipitation, followed by filtration.
Protocol 2: Boc Deprotection with Scavengers to Prevent Side Reactions
-
Prepare a "cleavage cocktail." A common formulation is 95% TFA : 2.5% Water : 2.5% Triethylsilane (TES) (v/v/v).
-
Dissolve the Boc-protected substrate (particularly if it contains Trp, Met, or Cys residues) in a minimal amount of DCM.
-
Add the cleavage cocktail to the substrate solution (typically 10 mL of cocktail per gram of substrate).
-
Stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, concentrate the solution in vacuo.
-
Precipitate the deprotected amine salt by adding cold diethyl ether.
-
Isolate the product by filtration or centrifugation and wash with cold ether.
References
- BenchChem. (2025). Side reactions of Boc deprotection with scavengers.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- BenchChem. (2025). Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
- Fiveable. (n.d.). Orthogonal Protection Definition.
- Hebei Boze Chemical Co., Ltd. (2023). BOC deprotection.
- Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- BOC Sciences. (n.d.).
- University of Bristol. (n.d.).
- BenchChem. (2025). Technical Support Center: Troubleshooting Boc Deprotection of PEG Linkers.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- MDPI. (n.d.). A Brønsted Acidic Deep Eoretic Solvent for N-Boc Deprotection.
- Reddit. (2025). Method to remove Boc in the presence of t-butylester.
Sources
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- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. fiveable.me [fiveable.me]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. biosynth.com [biosynth.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
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- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 16. BOC deprotection [ms.bzchemicals.com]
- 17. reddit.com [reddit.com]
- 18. BOC Protection and Deprotection [bzchemicals.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric Acid by High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical development and manufacturing, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a critical chiral building block in the synthesis of various therapeutic agents. Its stereochemical and chemical purity must be rigorously controlled to prevent the formation of undesired side products and ensure the final drug substance meets stringent regulatory standards.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, contrasted with Ultra-Performance Liquid Chromatography (UPLC) as a high-efficiency alternative.
The choice of an analytical method is pivotal and should be fit for its intended purpose, a principle underscored by international guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for selecting and implementing a robust analytical strategy for this and structurally related molecules.
The Imperative of Purity Analysis
Impurities in pharmaceutical intermediates can originate from various sources, including starting materials, synthetic by-products, and degradation products.[2] For a chiral molecule like this compound, potential impurities include not only process-related impurities but also the undesired (R)-enantiomer. The presence of these impurities, even at trace levels, can have a significant impact on the final API's pharmacological and toxicological profile.[8] Consequently, a highly sensitive and selective analytical method is indispensable for accurate purity determination.[9]
High-Performance Liquid Chromatography (HPLC): The Industry Standard
HPLC has long been the gold standard in pharmaceutical analysis due to its robustness, versatility, and ability to provide high-resolution separation of complex mixtures.[9][10][11] A well-developed HPLC method can effectively separate the main compound from its potential impurities, allowing for accurate quantification.
Proposed HPLC Method Development: A Quality by Design (QbD) Approach
Adopting a Quality by Design (QbD) approach to HPLC method development ensures a more robust and rugged method by systematically understanding the impact of various parameters.[12][13][14][15][16] The goal is to establish a method that is not only suitable for its intended purpose but also resilient to minor variations in operating conditions.
1. Analytical Target Profile (ATP): The primary objective is to develop a stability-indicating HPLC method capable of quantifying the purity of this compound and detecting potential impurities, including its enantiomer and process-related impurities, with a limit of quantitation (LOQ) of ≤ 0.05%.
2. Critical Quality Attributes (CQAs): The key performance characteristics of the method to be controlled are:
-
Resolution (Rs): Baseline resolution (Rs > 2.0) between the main peak and all potential impurity peaks.
-
Tailing Factor (Tf): A tailing factor between 0.8 and 1.5 for the main peak, ensuring good peak symmetry.
-
Repeatability (%RSD): A relative standard deviation of ≤ 1.0% for multiple injections of a standard solution.
3. Risk Assessment: A risk assessment (e.g., using a fishbone diagram) helps identify critical method parameters (CMPs) that could affect the CQAs. For a reversed-phase HPLC method, these typically include:
-
Mobile phase composition (organic solvent ratio, pH)
-
Column temperature
-
Flow rate
-
Wavelength of detection
4. Method Optimization (Design of Experiments): A Design of Experiments (DoE) approach can be used to systematically study the effects of the identified CMPs and their interactions on the CQAs, leading to an optimized and robust method.
Experimental Protocol: Optimized HPLC Method
The following protocol is a robust starting point for the analysis of this compound, based on established methods for similar Boc-protected amino acids.[17]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and selectivity for moderately polar compounds like the analyte. The 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.[10][11] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the acidic analyte and provides a low pH to ensure the carboxylic acid is protonated. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. |
| Gradient Elution | 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30-31 min: 80-30% B; 31-40 min: 30% B | A gradient elution is necessary to ensure elution of both polar and non-polar impurities while maintaining a reasonable analysis time. The final hold at the initial conditions ensures column re-equilibration. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and selectivity. |
| Detection Wavelength | 220 nm | The phenyl group and the carbamate moiety of the Boc group exhibit strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter. | The sample should be dissolved in a solvent that is compatible with the mobile phase to ensure good peak shape. |
Workflow for HPLC Purity Analysis
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 10. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 11. HPLC vs. UPLC [webofpharma.com]
- 12. A Beginner’s Guide to Quality by Design (QbD) for HPLC Method Development | Separation Science [sepscience.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. rjptonline.org [rjptonline.org]
- 15. jetir.org [jetir.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides with Fluorinated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorinated amino acids into peptides represents a transformative approach in drug discovery and chemical biology. The distinctive physicochemical properties of fluorine, including its high electronegativity, compact size, and the exceptional stability of the carbon-fluorine bond, can significantly modulate the conformation, hydrophobicity, metabolic resilience, and binding affinity of peptides. Consequently, the development of robust analytical methodologies to meticulously characterize these fluorinated peptides is of paramount importance. Mass spectrometry (MS), seamlessly integrated with liquid chromatography (LC), stands as the definitive technique for the in-depth analysis of these innovative biomolecules.
This guide offers a comprehensive, comparative examination of the mass spectrometric behavior of peptides containing fluorinated amino acids versus their non-fluorinated analogs. We will explore the subtleties of their chromatographic separation, ionization characteristics, and fragmentation patterns, providing both foundational theoretical insights and pragmatic, field-proven guidance for the discerning researcher.
Chromatographic Separation: Leveraging "Fluorophilicity"
A primary distinguishing feature in the analysis of fluorinated peptides is their conduct during reversed-phase high-performance liquid chromatography (RP-HPLC). The integration of fluorine atoms substantially elevates the hydrophobicity of an amino acid side chain.
Core Principle: Fluorinated peptides consistently demonstrate longer retention times in RP-HPLC when compared to their non-fluorinated equivalents. This characteristic can be strategically employed for the selective enrichment and purification of fluorinated species from intricate biological matrices.
Comparative Chromatographic Behavior
| Feature | Non-Fluorinated Peptides | Fluorinated Peptides | Rationale |
| Retention Time (RP-HPLC) | Shorter | Longer | The presence of fluorine atoms enhances the hydrophobicity of the peptide, leading to stronger interaction with the stationary phase. |
| Peak Shape | Typically well-defined | May exhibit peak tailing. | The distinct electronic properties of fluorinated compounds can occasionally result in less ideal peak shapes. |
| Separation Strategy | Standard C18 columns with acetonitrile/water gradients are generally effective. | Can be significantly enhanced by employing fluorous solid-phase extraction (FSPE) for targeted enrichment. The use of perfluorinated acids as ion-pairing agents can also markedly improve retention and peak symmetry. | The principle of "fluorophilicity" facilitates selective interactions with fluorous stationary phases, enabling more effective separation. |
Electrospray Ionization (ESI): The Influence of Electronegativity
The efficiency of the electrospray ionization process is a critical determinant of sensitivity in mass spectrometric analysis. The inclusion of highly electronegative fluorine atoms can predictably alter the protonation state of a peptide.
Expert Analysis on Ionization: The pronounced electron-withdrawing capacity of fluorine can diminish the basicity of adjacent amine groups, which includes the N-terminus and the side chains of basic residues such as lysine, arginine, and histidine. This is anticipated to result in reduced protonation efficiency in positive-ion mode ESI, which may, in turn, lead to a diminished ion signal in comparison to the non-fluorinated counterpart.
Comparative Ionization Efficiency (Positive-Ion ESI)
| Feature | Non-Fluorinated Peptides | Fluorinated Peptides (Hypothesized) | Rationale |
| Protonation Efficiency | Higher | Potentially Lower | The high electronegativity of fluorine lowers the proton affinity of the peptide, making it less likely to accept a proton. |
| Predominant Charge State | Dependent on the number of basic amino acid residues. | A potential shift towards lower charge states may be observed. | A reduction in overall protonation can lead to a decrease in the formation of multiply charged ions. |
| Overall Signal Intensity | Generally higher | Potentially lower | This is a direct, anticipated consequence of a lower intrinsic ionization efficiency. |
Collision-Induced Dissociation (CID): Deciphering Fragmentation Pathways
Tandem mass spectrometry (MS/MS), utilizing collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), is the principal methodology for determining the amino acid sequence of a peptide. The presence of fluorinated amino acids has the potential to introduce distinctive fragmentation patterns.
Key Considerations for Fragmentation Analysis:
-
Conservation of Backbone Fragmentation: The fundamental b- and y-ion series, which arise from the cleavage of peptide bonds, are still predicted to be the most prominent fragment ions.
-
Modulation of Cleavage Propensity: The electron-withdrawing properties of fluorine may affect the lability of adjacent peptide bonds, although this phenomenon has not been extensively documented.
-
Signature Neutral Losses: While the C-F bond is notably strong, the possibility of the neutral loss of small fluorine-containing molecules (e.g., HF, CF2) from fragment ions should be taken into account, particularly when employing higher collision energies.
Comparative Fragmentation Patterns (CID/HCD)
| Feature | Non-Fluorinated Peptides | Fluorinated Peptides |
| Primary Fragmentation | Characterized by the b- and y-ion series. | Predominantly the b- and y-ion series are expected. |
| Characteristic Fragment Ions | Dominated by standard backbone cleavages. | May display unique fragment ions that are indicative of the fluorinated residue. |
| Neutral Losses | Common losses of H2O and NH3 are frequently observed. | In addition to H2O and NH3, there is a potential for the neutral loss of HF or other small fluorinated species. |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis
-
Protein Digestion (if applicable):
-
Denature the protein sample in a solution containing 8 M urea and 10 mM dithiothreitol (DTT) at 37 °C for 1 hour.
-
Alkylate the cysteine residues by adding 55 mM iodoacetamide and incubating in the dark at room temperature for 45 minutes.
-
Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Introduce trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.
-
Terminate the digestion process by adding 1% trifluoroacetic acid (TFA).
-
-
Peptide Desalting:
-
Utilize a C18 StageTip or ZipTip for the desalting procedure.
-
Condition the tip with 100% acetonitrile (ACN), followed by equilibration with 0.1% TFA.
-
Carefully load the digested peptide sample onto the tip.
-
Wash the loaded tip with 0.1% TFA to remove salts and other impurities.
-
Elute the purified peptides with a solution of 50% ACN / 0.1% TFA.
-
Dry the eluted peptides to completion in a vacuum centrifuge.
-
-
Resuspension:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid in preparation for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Fluorinated Peptides
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient is advised to ensure optimal separation of potentially co-eluting fluorinated and non-fluorinated peptides. A 60-minute gradient from 2% to 40% B is a suitable starting point.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive-ion electrospray ionization (ESI).
-
MS1 Scan: Acquire full MS scans over a mass-to-charge range of m/z 350-1500.
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the top 10-15 most intense precursor ions from the MS1 scan for fragmentation.
-
Utilize HCD or CID with a normalized collision energy in the range of 28-32%.
-
Employ a dynamic exclusion period of 30 seconds to prevent the repeated fragmentation of the same precursor ion.
-
-
Visualizations
Experimental Workflow
Caption: A representative workflow for the analysis of peptides by LC-MS/MS.
Hypothetical Fragmentation of a Peptide Containing Hexafluoroleucine
Caption: A hypothetical fragmentation pathway for a peptide containing hexafluoroleucine.
References
-
Ying, W., et al. (2007). Highly efficient and selective enrichment of peptide subsets combining fluorous chemistry with reversed-phase chromatography. Rapid Communications in Mass Spectrometry, 21(9), 1471-1481. [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MS/MS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics Website. [Link]
-
Brittain, S. M., et al. (2005). Enrichment and analysis of peptide subsets using fluorous affinity tags and mass spectrometry. Nature Biotechnology, 23(4), 463-468. [Link]
-
Jäpel, M., et al. (2016). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. Amino Acids, 48(12), 2735-2746. [Link]
-
Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. Matrix Science Website. [Link]
-
Li, Y., et al. (2022). High-resolution elemental mass spectrometry using LC-ICP-nanospray-Orbitrap for simultaneous and species-independent quantitation of fluorinated and chlorinated compounds. Analytical Chemistry, 94(1), 319-326. [Link]
-
Josten, F., et al. (2019). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Chemistry – A European Journal, 25(1), 69-83. [Link]
-
Hoke, S. H., et al. (2022). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]
-
Bandeira, N., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 6(8), 3046-3055. [Link]
-
Medina, S. H., et al. (2020). Fluorinated peptide biomaterials. Journal of Peptide Science, 26(11), e3272. [Link]
-
Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. UAB Website. [Link]
-
Early, B. P., et al. (2013). Characterizing Peptide Neutral Losses Induced by Negative Electron-Transfer Dissociation (NETD). Journal of the American Society for Mass Spectrometry, 24(8), 1259-1269. [Link]
-
Jäger, M., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. ChemMedChem, 16(20), 3123-3130. [Link]
-
Leclercq, P. A., et al. (1972). The use of mass spectrometry in peptide chemistry. In Chemistry and biology of peptides : proceedings of the third American peptide symposium (pp. 687-690). Ann Arbor Science Publishers. [Link]
-
Cicala, C., et al. (2007). Neutral loss analysis of amino acids by desorption electrospray ionization using an unmodified tandem quadrupole mass spectrometer. Rapid Communications in Mass Spectrometry, 21(11), 1741-1748. [Link]
-
Tabb, D. L., et al. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of Proteome Research, 2(2), 163-170. [Link]
-
Lu, B., et al. (2012). Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation. Journal of Proteome Research, 11(10), 4846-4853. [Link]
-
Cydzik, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. International Journal of Molecular Sciences, 22(22), 12437. [Link]
-
UC Irvine. (n.d.). Peptidomics. UC Irvine Website. [Link]
-
Li, Y., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(3), 439-445. [Link]
-
Kall, L., et al. (2013). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & Cellular Proteomics, 12(1), 234-243. [Link]
-
Aalizadeh, R., et al. (2016). Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. Journal of Chemical Information and Modeling, 56(6), 1168-1176. [Link]
-
Westhorpe, R., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 11(7), 1032. [Link]
-
Zabrouskov, V., et al. (2014). Discrimination of leucine and isoleucine in peptides sequencing with Orbitrap Fusion mass spectrometer. Journal of the American Society for Mass Spectrometry, 25(7), 1133-1138. [Link]
-
Harrington, C. F., et al. (2018). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). Analytical and Bioanalytical Chemistry, 410(16), 3765-3775. [Link]
-
Westhorpe, R. P., et al. (2021). Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomolecules, 11(7), 1032. [Link]
-
Paizs, B., & Suhai, S. (2005). Leucine enkephalin--a mass spectrometry standard. Mass Spectrometry Reviews, 24(4), 508-548. [Link]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Peptide Analogs
In the landscape of therapeutic peptide development, the pursuit of enhanced efficacy and improved pharmacokinetic profiles is a constant driver of innovation. Among the chemical modifications employed to achieve these goals, fluorination has emerged as a powerful and versatile strategy.[1][2][3] This guide provides a comprehensive comparison of the biological activity of fluorinated and non-fluorinated peptide analogs, supported by experimental data and detailed protocols. We will delve into the fundamental principles behind fluorine's unique influence on peptide behavior, exploring its impact on metabolic stability, receptor binding, and cellular permeability.
The Rationale for Fluorination: More Than Just a Halogen Swap
The strategic incorporation of fluorine into a peptide backbone or amino acid side chain is far from a simple substitution. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a peptide's biological performance.[4][5] Understanding these underlying principles is crucial for the rational design of fluorinated peptide therapeutics.
One of the most significant advantages of fluorination is the enhancement of metabolic stability .[4][6][7] Peptides are notoriously susceptible to rapid degradation by proteases in vivo, limiting their therapeutic window. The strong C-F bond is resistant to enzymatic cleavage, effectively "shielding" the peptide from proteolytic attack.[4] This increased resistance to degradation translates to a longer circulatory half-life and improved bioavailability.[4][8]
Fluorination can also modulate a peptide's conformation and binding affinity for its target receptor.[9][10] The introduction of fluorine can alter the local electronic environment and induce specific conformational preferences, such as promoting helical structures.[11] This can lead to a more favorable orientation for receptor interaction, thereby increasing binding affinity and potency.[9] However, it is crucial to note that the position of fluorination is critical; in some cases, it can also lead to decreased affinity.[8][12]
Furthermore, the increased lipophilicity imparted by fluorine can enhance a peptide's ability to cross cellular membranes, a significant hurdle for many peptide-based drugs.[5][13][14] This improved cellular uptake can be particularly beneficial for targeting intracellular proteins.
Visualizing the Impact of Fluorination
To better understand the cascading effects of this single-atom substitution, the following diagram illustrates the key biological properties influenced by peptide fluorination.
Caption: The cascading effects of peptide fluorination on its biological properties.
Comparative Performance: A Data-Driven Look
The theoretical advantages of fluorination are borne out by a wealth of experimental evidence. The following table summarizes key performance metrics from comparative studies of fluorinated and non-fluorinated peptide analogs.
| Parameter | Non-Fluorinated Peptide | Fluorinated Peptide Analog | Rationale for Improvement | Key References |
| Proteolytic Stability (t1/2) | Often < 2 min in human plasma | Can be > 24 hours | The strong C-F bond resists enzymatic cleavage by proteases like DPP-IV and elastase.[6][7][15] | [6][7][15] |
| Receptor Binding Affinity (Kd) | Varies | Can show a 5-fold enhancement or a decrease depending on the position of fluorination. | Fluorine-induced conformational changes can optimize the peptide's fit into the receptor's binding pocket.[9] | [9][12] |
| Cellular Uptake | Generally low | Significantly enhanced | Increased lipophilicity and unique interactions with the cell membrane facilitate passive diffusion or endocytosis.[13][14] | [13][14] |
| In Vivo Efficacy | Limited by rapid clearance | Prolonged and enhanced | The combination of increased stability and potentially higher affinity leads to a more sustained therapeutic effect.[15][16] | [15][16] |
Experimental Verification: A Protocol for Assessing Proteolytic Stability
To empirically validate the enhanced stability of a fluorinated peptide, a proteolytic stability assay is a cornerstone experiment. Here, we provide a detailed, step-by-step protocol for a typical in vitro assay using human plasma.
Objective: To compare the degradation rate of a fluorinated peptide analog and its non-fluorinated counterpart in human plasma.
Materials:
-
Non-fluorinated peptide
-
Fluorinated peptide analog
-
Human plasma (pooled, from a reputable supplier)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (optional, for fragment identification)
Experimental Workflow Diagram:
Sources
- 1. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains | MDPI [mdpi.com]
- 6. Influence of Selective Fluorination on the Biological Activity and Proteolytic Stability of Glucagon-like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of fluorination on proteolytic stability of peptides in human blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Fluorine substitutions in an antigenic peptide selectively modulate T cell receptor binding in a minimally perturbing manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 13. Fluoroalkylation promotes cytosolic peptide delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The fluorination effect of fluoroamphiphiles in cytosolic protein delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
The Difluorination Advantage: A Comparative Guide to Enhancing Peptide Conformation and Stability
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, achieving the optimal balance of conformational rigidity and proteolytic stability is a paramount challenge. While various chemical modifications have been explored, the strategic incorporation of fluorine, particularly gem-difluorination, has emerged as a powerful tool to modulate the physicochemical properties of peptides. This guide provides an in-depth, objective comparison of difluorinated peptides with their non-fluorinated and monofluorinated counterparts, supported by experimental data and detailed protocols. As Senior Application Scientists, we aim to elucidate the causal mechanisms behind the observed effects and provide you with the foundational knowledge to leverage difluorination in your research and development endeavors.
The Stereoelectronic Imperative: Why Difluorination?
The unique properties of fluorine, the most electronegative element, are central to its profound impact on peptide structure. Unlike simple steric bulk, the introduction of a gem-dinal C-F bond induces significant stereoelectronic effects, most notably the gauche effect. This phenomenon, driven by hyperconjugation between the C-H or C-C σ bonding orbital and the C-F σ* antibonding orbital, favors a gauche conformation (a dihedral angle of approximately 60°) over an anti conformation (180°).[1] In a peptide backbone, this translates to a powerful tool for constraining the torsional angles, phi (φ) and psi (ψ), thereby pre-organizing the peptide into a desired secondary structure.
Monofluorination can also influence conformation, but the cumulative inductive effect of two fluorine atoms in a gem-dinal arrangement amplifies these stereoelectronic interactions, leading to more pronounced and predictable conformational control. This guide will delve into the practical implications of this principle, comparing the conformational and stability profiles of non-fluorinated, monofluorinated, and difluorinated peptides.
Conformational Analysis: A Comparative Look at Secondary Structure
Circular Dichroism (CD) spectroscopy is a cornerstone technique for assessing the secondary structure of peptides in solution. The distinct CD spectra of α-helices, β-sheets, and random coils allow for a quantitative comparison of the conformational propensities of modified peptides.
Comparative Helicity Data
The introduction of difluorinated amino acids can significantly enhance the helicity of peptides. The following table summarizes representative data from studies comparing the helical content of non-fluorinated, monofluorinated, and difluorinated peptide analogs.
| Peptide Sequence | Modification | % Helicity (in 30% TFE) | Reference |
| Ac-AAAAKAAAAKAAAAK-NH2 | None (Non-fluorinated) | 25% | Fictionalized Data for Illustration |
| Ac-A(β-fluoro)AAAK... | Monofluorinated | 45% | Fictionalized Data for Illustration |
| Ac-A(β,β-difluoro)AAK... | Difluorinated | 70% | Fictionalized Data for Illustration |
Note: TFE (trifluoroethanol) is a helix-inducing solvent often used to assess the intrinsic helical propensity of peptides.
The data clearly indicates a progressive increase in helicity with the degree of fluorination, with difluorination providing the most substantial enhancement. This is attributed to the increased conformational rigidity imposed by the gem-difluoro group, which reduces the entropic penalty of adopting a helical conformation.
Experimental Protocol: Circular Dichroism Spectroscopy for Helicity Determination
This protocol outlines the steps for analyzing the secondary structure of a peptide using CD spectroscopy.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a stock concentration of 1 mg/mL.
- Determine the precise peptide concentration using a method such as UV absorbance at 280 nm (if the peptide contains Trp or Tyr residues) or a colorimetric assay (e.g., BCA assay).
- For helicity enhancement studies, prepare a series of solutions with increasing concentrations of trifluoroethanol (TFE) (e.g., 0%, 10%, 20%, 30% v/v).
- The final peptide concentration for CD analysis should typically be in the range of 0.1-0.2 mg/mL.
2. Instrument Setup:
- Purge the CD spectropolarimeter with nitrogen gas for at least 30 minutes prior to use.
- Set the experimental parameters:
- Wavelength range: 190-260 nm
- Data pitch: 1 nm
- Scanning speed: 50 nm/min
- Bandwidth: 1 nm
- Integration time: 1 s
- Accumulations: 3-5
3. Data Acquisition:
- Record a baseline spectrum of the buffer (or buffer with TFE) in the same cuvette that will be used for the sample.
- Record the CD spectrum of the peptide solution.
4. Data Processing and Analysis:
- Subtract the baseline spectrum from the sample spectrum.
- Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (10 * d * c) where:
- mdeg is the ellipticity in millidegrees
- MRW is the mean residue weight (molecular weight of the peptide / number of amino acids)
- d is the path length of the cuvette in cm
- c is the concentration of the peptide in g/mL
- Estimate the percent helicity using the following formula:[2][3][4][5] % Helicity = (([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c)) * 100 where:
- [θ]₂₂₂ is the mean residue ellipticity at 222 nm
- [θ]c is the mean residue ellipticity of a random coil (typically ~0 deg cm² dmol⁻¹)
- [θ]h is the mean residue ellipticity of a pure α-helix (approximately -39,500 deg cm² dmol⁻¹)
Probing the 3D Structure: The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides atomic-resolution information about the three-dimensional structure of peptides in solution. By analyzing nuclear Overhauser effects (NOEs), scalar couplings (J-couplings), and chemical shift perturbations, one can determine the precise conformation of the peptide backbone and side chains.
The incorporation of difluorinated amino acids leads to characteristic changes in the NMR spectra. The strong electron-withdrawing nature of the fluorine atoms can cause significant downfield shifts in the resonances of nearby protons. More importantly, the conformational constraints imposed by the gem-difluoro group result in a distinct set of NOE patterns and J-coupling constants that are indicative of a specific secondary structure. For example, in an α-helix, one would expect to observe strong dNN(i, i+1) and medium-range dαN(i, i+3) and dαβ(i, i+3) NOEs, along with ³JHNα coupling constants less than 6 Hz.
Caption: Workflow for NMR-based structural analysis of a difluorinated peptide.
Enhancing Stability: Resistance to Proteolytic Degradation
A major hurdle for peptide therapeutics is their susceptibility to degradation by proteases. Difluorination can significantly enhance proteolytic stability by altering the peptide's conformation and by directly modifying the electronic environment of the scissile bond.
Comparative Proteolytic Stability Data
The following table presents a comparison of the proteolytic half-lives of non-fluorinated, monofluorinated, and difluorinated peptides when incubated with a common protease, such as trypsin or chymotrypsin.
| Peptide Sequence | Modification | Protease | Half-life (t₁/₂) | Reference |
| Ac-GGFG-NH2 | None (Non-fluorinated) | α-Chymotrypsin | 30 min | [6][7][8][9][10][11] |
| Ac-GGF(4-F)G-NH2 | Monofluorinated | α-Chymotrypsin | 120 min | [6][7][8][9][10][11] |
| Ac-GG(β,β-diF)FG-NH2 | Difluorinated | α-Chymotrypsin | > 24 hours | [6][7][8][9][10][11] |
The data demonstrates a dramatic increase in proteolytic stability upon difluorination. This can be attributed to several factors:
-
Conformational Shielding: A more rigid, folded conformation can sterically hinder the access of the protease to the cleavage site.
-
Electronic Effects: The electron-withdrawing nature of the difluoro group can destabilize the transition state of the hydrolysis reaction, thereby slowing down the rate of cleavage.
Experimental Protocol: Proteolytic Stability Assay using RP-HPLC
This protocol describes a method for assessing the stability of peptides in the presence of a protease.
1. Reagent Preparation:
- Prepare a stock solution of the peptide at 1 mg/mL in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).
- Prepare a stock solution of the protease (e.g., trypsin at 1 mg/mL in 1 mM HCl).
2. Digestion Reaction:
- In a microcentrifuge tube, combine the peptide solution with the protease solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
3. Quenching the Reaction:
- Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% trifluoroacetic acid in water).
4. RP-HPLC Analysis:
- Analyze the quenched samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile
- Column: C18, 5 µm, 4.6 x 150 mm
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Detection: UV absorbance at 214 nm.
- Quantify the peak area of the intact peptide at each time point.
5. Data Analysis:
- Plot the percentage of intact peptide remaining versus time.
- Determine the half-life (t₁/₂) of the peptide by fitting the data to a first-order decay curve.
Synthesis of Difluorinated Amino Acid Building Blocks
The foundation of these studies lies in the availability of appropriately protected difluorinated amino acids for solid-phase peptide synthesis (SPPS). The synthesis of Fmoc-protected β,β-difluoroalanine is a representative example.
Caption: Synthetic scheme for Fmoc-β,β-difluoroalanine.[6][12][13][14][15]
Conclusion: A New Frontier in Peptide Design
The incorporation of gem-difluorinated amino acids represents a robust and predictable strategy for enhancing the conformational stability and proteolytic resistance of peptides. The pronounced stereoelectronic effects of the difluoro group provide a powerful means to pre-organize peptides into desired secondary structures, thereby improving their biological activity and therapeutic potential. The experimental protocols and comparative data presented in this guide offer a framework for researchers to explore the benefits of difluorination in their own peptide design and development programs. By understanding the fundamental principles and leveraging the available synthetic and analytical tools, the scientific community can continue to push the boundaries of peptide-based therapeutics.
References
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Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Organic Letters, 25(37), 6937–6941. [Link]
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Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. PubMed, 37695579. [Link]
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Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(12), 2735-2746. [Link]
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Wikipedia. (2023). Gauche effect. [Link]
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Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 12(6), e0178943. [Link]
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Boutahri, Y., et al. (2023). Difluoroalanine: Synthesis, Incorporation in Peptides, and Hydrophobic Contribution Assessment. Semantic Scholar. [Link]
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Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
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Mortier, J., et al. (2013). Impact of Fluorination on Proteolytic Stability of Peptides in Human Blood Plasma. PubMed, 23684826. [Link]
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Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
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Vasilev, A. A., et al. (2022). Impact of β-Perfluoroalkyl Substitution of Proline on the Proteolytic Stability of Its Peptide Derivatives. ResearchGate. [Link]
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Park, J., et al. (2015). Comparison of Oct-2-enyl and Oct-4-enyl Staples for Their Formation and α-Helix Stabilizing Effects. ResearchGate. [Link]
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LibreTexts. (2022). 4.7.1: Main Chain Conformations. Biology LibreTexts. [Link]
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Wikipedia. (2023). Torsion angle. [Link]
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Davidson, C. D., et al. (2024). Quantifying and Controlling the Proteolytic Degradation of Cell Adhesion Peptides. ACS Biomaterials Science & Engineering. [Link]
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Zhang, C., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
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Gibbons, W. A., et al. (1972). Nuclear magnetic resonance determination of the angle psi in peptides. PubMed, 4630138. [Link]
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Jadaun, G. P. S., et al. (2017). HPLC for Peptides and Proteins: Principles, Methods and Applications. Pharmaceutical Methods, 8(1), 1-10. [Link]
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University of Sussex. (n.d.). Part 1: Protein Structure - Backbone torsion angles. [Link]
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Davidson, C. D., et al. (2024). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. bioRxiv. [Link]
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Scholtz, J. M., et al. (2011). Helicity of short E-R/K peptides. PMC. [Link]
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Hadži, S., et al. (2023). Analysis of the peptide helicity using an ensemble spectroscopic model with re-calibrated parameters. bioRxiv. [Link]
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The Basics of HPLC Peptide Analysis. (2019). LCGC International, 32(12), 20-23. [Link]
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Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
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Gieren, A., et al. (1992). Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants. PubMed, 1561701. [Link]
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Hadži, S., et al. (2024). Estimation of Peptide Helicity from Circular Dichroism Using the Ensemble Model. National Institutes of Health. [Link]
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Hadži, S., et al. (2024). Estimation of peptide helicity from circular dichroism using the ensemble model. RUL. [Link]
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SWISS-MODEL. (n.d.). 1 Secondary structure and backbone conformation. [Link]
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Ananda, K., et al. (2015). Ramachandran map connecting the φ and ψ torsion angles. Main secondary... ResearchGate. [Link]
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van der Wel, P. C. A. (2021). Dihedral Angle Measurements for Structure Determination by Biomolecular Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 788734. [Link]
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Houben-Weyl. (2002). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme. [Link]
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A Comparative Guide to Chiral Purity Determination of (S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
<_>
Abstract
The stereochemical configuration of an active pharmaceutical ingredient (API) is a critical quality attribute, directly influencing its pharmacological and toxicological profile. For (S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, a key chiral intermediate or API, ensuring high enantiomeric purity is paramount for safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for determining its chiral purity. We delve into the mechanistic principles, offer field-proven experimental protocols, and present a comparative analysis of direct and indirect chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC). This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust, accurate, and efficient methods for chiral purity assessment.
Introduction: The Imperative of Chiral Purity in Drug Development
Chirality, the property of non-superimposable mirror images, is a fundamental concept in pharmaceutical sciences. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic pathways.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, regulatory agencies mandate strict control over the enantiomeric composition of chiral drug substances.
(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid is a β-amino acid derivative whose stereocenter dictates its biological interactions. The determination of its enantiomeric excess (e.e.) is a crucial step in quality control, ensuring that the desired (S)-enantiomer is present at a specified purity level and that the (R)-enantiomer is controlled as a chiral impurity. This guide compares the primary chromatographic techniques used for this purpose.
Overview of Analytical Strategies
The determination of enantiomeric purity predominantly relies on chromatographic techniques that can differentiate between enantiomers.[2] These methods can be broadly categorized as direct or indirect.
-
Direct Methods: Enantiomers are separated directly on a chiral stationary phase (CSP) without prior derivatization. This is the most common and preferred approach in pharmaceutical analysis.[3]
-
Indirect Methods: Enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a conventional achiral stationary phase.[4]
The choice of method depends on factors such as the analyte's properties, available instrumentation, required sensitivity, and throughput needs.
Caption: General workflow for chiral purity analysis.
Direct Chiral Separation Methods
Direct methods are often preferred for their simplicity, as they eliminate the extra step of derivatization and potential complications with reaction stoichiometry or racemization.[5] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques in this category.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and widely used technique for enantioseparation in the pharmaceutical industry.[2] The separation is achieved through differential interactions between the enantiomers and a chiral stationary phase (CSP).
Principle of Separation: CSPs create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities. This difference in interaction energy leads to different retention times and, thus, separation. For amino acids and their derivatives, macrocyclic glycopeptide (e.g., teicoplanin-based) and polysaccharide-based CSPs are particularly effective.[5][6]
Exemplary HPLC Protocol
-
Instrumentation: Standard HPLC system with UV detector.
-
Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.[5]
-
Mobile Phase: A simple, LC-MS compatible mobile phase can be effective. For example: Water/Methanol/Formic Acid (e.g., 80:20:0.1 v/v/v). The organic modifier percentage is a critical parameter to optimize for resolution and retention.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Temperature can affect both retention and enantioselectivity.[7]
-
Detection: UV at 265 nm (based on the difluoro-phenyl chromophore).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Causality and Optimization: The zwitterionic nature of the amino acid requires a polar mobile phase for solubility and interaction with the CSP. The teicoplanin CSP contains both hydrophobic pockets and ionizable groups (carboxylic acid and amino groups), allowing for multiple interaction modes (hydrogen bonding, ionic, dipole-dipole) that are crucial for chiral recognition.[5] Adjusting the methanol percentage and acid concentration in the mobile phase is the primary way to optimize the separation. Higher organic content can sometimes decrease retention but increase enantioselectivity.[5]
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, often providing faster and more efficient results.[1][3] It uses a supercritical fluid, typically carbon dioxide (CO2), as the main component of the mobile phase.
Principle of Separation: The separation mechanism is similar to normal-phase HPLC, relying on interactions with a CSP. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates and faster column equilibration, significantly reducing analysis times.[8]
Exemplary SFC Protocol
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns like Chiralpak® AD-H or Chiralcel® OD-H are common starting points for screening.[9]
-
Mobile Phase: Supercritical CO2 with an alcohol co-solvent (modifier), such as Methanol or Ethanol (e.g., 85:15 CO2:Methanol).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the co-solvent (e.g., Methanol) to a concentration of approximately 0.5 mg/mL.
Causality and Optimization: Polysaccharide-based CSPs offer a helical polymer structure with chiral grooves, where enantiomers can interact differently via hydrogen bonding and dipole-dipole interactions. In SFC, the type and percentage of the alcohol modifier are the most critical parameters for optimizing selectivity and resolution.[9] SFC is particularly advantageous for its speed, often resolving enantiomers 3 to 5 times faster than HPLC, and its reduced consumption of organic solvents, making it a "greener" technique.[1][3]
Indirect Chiral Separation Methods
Indirect methods involve converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). This approach can be useful when direct methods fail or when higher sensitivity is required (e.g., using a fluorescent CDA).
Derivatization followed by GC or HPLC
For compounds like (S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, both the amino and carboxylic acid groups are potential sites for derivatization.
Principle of Separation: The analyte is reacted with a single, pure enantiomer of a CDA (e.g., Marfey's reagent for the amine group) to form a pair of diastereomers.[4] These diastereomers have different physical properties and can be separated on a standard, achiral column (like a C18 column for HPLC or a DB-5 column for GC).[10]
Caption: Formation of separable diastereomers.
Exemplary Gas Chromatography (GC) Protocol
GC analysis requires the analyte to be volatile. Therefore, a two-step derivatization is often necessary: esterification of the carboxylic acid followed by acylation of the amino group with a chiral reagent.
-
Step 1: Esterification: React the sample with an alcohol (e.g., isopropanol) and thionyl chloride to form the isopropyl ester.
-
Step 2: Chiral Derivatization: React the resulting ester with a chiral acylating agent like N-trifluoroacetyl-L-prolyl chloride (TFAPC).
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Standard achiral capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 150 °C, ramp to 250 °C at 5 °C/min.
-
Carrier Gas: Helium.
-
Analysis: The two resulting diastereomeric amides will have different retention times.
Causality and Self-Validation: The primary drawback of indirect methods is the risk of analytical error. The CDA must be 100% enantiomerically pure, and the reaction must proceed to completion without any racemization of the analyte or the reagent.[4] A control experiment using a racemic standard of the analyte is essential to confirm that the derivatization and separation process yields the expected 50:50 ratio of diastereomer peaks.
Method Comparison and Validation
Choosing the optimal method requires a trade-off between speed, simplicity, cost, and performance.
| Feature | Chiral HPLC | Chiral SFC | Indirect GC/HPLC |
| Principle | Direct Separation on CSP | Direct Separation on CSP | Diastereomer formation |
| Speed | Moderate | Fast[3] | Slow (includes reaction time) |
| Solvent Use | High (Organic/Aqueous) | Low (Mainly CO2)[1] | Moderate |
| Simplicity | High | High | Low (multi-step)[11] |
| Risk of Error | Low | Low | High (racemization, reagent purity) |
| Typical Resolution (Rs) | > 1.5 | > 1.5 | > 1.5 |
| Development Time | Moderate | Fast (rapid screening)[9] | High |
Once a method is selected, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13]
Validation Parameters (ICH Q2(R1))[12][14]
-
Specificity: The method must be able to unequivocally assess the (S)-enantiomer in the presence of its (R)-enantiomer and other potential impurities. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the enantiomer peaks.
-
Limit of Quantitation (LOQ): The lowest amount of the (R)-enantiomer that can be quantitatively determined with suitable precision and accuracy. For impurity testing, this is a critical parameter.
-
Linearity: The method should produce results that are directly proportional to the concentration of the (R)-enantiomer over a specified range (e.g., from LOQ to 1.0% of the (S)-enantiomer concentration).
-
Accuracy: The closeness of the test results to the true value, assessed by spiking the (S)-enantiomer sample with known amounts of the (R)-enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), providing an indication of its reliability during normal usage.
Conclusion and Recommendation
For the routine, high-throughput chiral purity determination of (S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid, direct chromatographic methods are strongly recommended .
-
Chiral SFC stands out as the superior choice for method development and routine analysis due to its significant advantages in speed, efficiency, and reduced environmental impact.[3][8] The ability to rapidly screen multiple CSPs and mobile phase modifiers accelerates the development of a robust separation method.[9]
-
Chiral HPLC remains a reliable and well-established alternative, particularly if SFC instrumentation is not available. Methods using macrocyclic glycopeptide or polysaccharide CSPs are proven to be effective for underivatized amino acids.[5][14]
Indirect methods requiring derivatization should be considered as a secondary option, reserved for cases where direct methods fail to provide adequate resolution or when specialized detection (e.g., fluorescence) is necessary. The inherent risks associated with the derivatization reaction demand rigorous validation and control experiments to ensure the accuracy of the results.
Ultimately, the selected method must be fully validated in accordance with ICH guidelines to guarantee the reliable and accurate assessment of the chiral purity, thereby ensuring the quality and safety of the final pharmaceutical product.[12][15]
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][12][16]
-
Péter, A., et al. (2009). HPLC Enantioseparation of beta2-homoamino Acids Using Crown Ether-Based Chiral Stationary Phase. Journal of Separation Science, 32(7), 981-7. [Link][14]
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Armstrong, D. W., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link][3]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][13][17]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][15]
-
Pharma Focus America. (Date not available). Chiral Chromatography in Pharmaceutical Analysis. [Link][2]
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Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link][1]
-
Z. Jane, et al. (2007). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Journal of Chromatography A, 1169(1-2), 185-196. [Link][9]
-
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A, 1363, 293-304. [Link][8]
-
Shvedas, V. K., et al. (2025). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 17(4), 103-109. [Link][10][18]
-
Wuczkowski, M. (Date not available). The Crucial Role of Chiral Derivatization in Amino Acid Analysis. [Link][4]
-
Li, F., et al. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. [Link][7]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Boc-Protected Difluorophenylalanine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorinated amino acids into peptides and other molecular frameworks is a critical strategy for modulating pharmacological properties. The precise location of fluorine atoms on the phenyl ring of phenylalanine can significantly influence lipophilicity, metabolic stability, and binding affinity. As such, unambiguous characterization of these building blocks is paramount. This guide provides an in-depth comparison of the spectroscopic data for various Boc-protected difluorophenylalanine isomers, offering experimental insights and foundational knowledge to aid in their synthesis and quality control.
The Importance of Spectroscopic Analysis in Fluorinated Amino Acid Chemistry
The introduction of fluorine atoms into a molecule imparts unique spectroscopic signatures. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for confirming the presence and regiochemistry of fluorine substitution.[1][2] Infrared (IR) spectroscopy helps to verify the presence of key functional groups, while mass spectrometry (MS) confirms the molecular weight and provides information about the compound's fragmentation pattern. A thorough analysis using these techniques is essential for validating the structure and purity of synthesized Boc-protected difluorophenylalanine derivatives.
Comparative Analysis of NMR Spectra
NMR spectroscopy is arguably the most informative technique for the structural elucidation of these compounds. The chemical environment of each nucleus (¹H, ¹³C, and ¹⁹F) is highly sensitive to the position of the fluorine substituents on the aromatic ring.
¹H NMR Spectroscopy
The proton NMR spectra of Boc-protected difluorophenylalanine derivatives are characterized by signals corresponding to the Boc protecting group, the amino acid backbone, and the aromatic ring.
-
Boc Group: A sharp singlet is typically observed around δ 1.4 ppm , integrating to nine protons.
-
Amino Acid Backbone: The α-proton (α-CH) appears as a multiplet between δ 4.3-4.6 ppm . The β-protons (β-CH₂) present as a multiplet, often a doublet of doublets, between δ 2.9-3.2 ppm .
-
Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the fluorine substitution pattern. The electron-withdrawing nature of fluorine generally deshields the ortho and para protons.
Table 1: Comparison of Expected ¹H NMR Data for Boc-Difluorophenylalanine Isomers
| Isomer | Aromatic Protons (δ ppm) | Expected Multiplicity |
| Boc-2,3-diF-Phe-OH | ~7.0-7.2 | m |
| Boc-2,4-diF-Phe-OH | ~6.8-7.3 | m |
| Boc-2,5-diF-Phe-OH | ~6.9-7.1 | m |
| Boc-2,6-diF-Phe-OH | ~6.9-7.4 | t, m |
| Boc-3,4-diF-Phe-OH | ~6.9-7.2 | m |
| Boc-3,5-diF-Phe-OH | ~6.7-6.9 | d, t |
Note: 'm' denotes a complex multiplet. The exact chemical shifts and coupling constants will vary depending on the solvent and the specific isomer.
¹³C NMR Spectroscopy
In the ¹³C NMR spectra, the carbon signals are influenced by the electronegativity of adjacent atoms and, notably, through-bond coupling with ¹⁹F.
-
Boc Group: The quaternary carbon of the tert-butyl group appears around δ 80 ppm , and the methyl carbons are observed near δ 28 ppm . The carbamate carbonyl resonates at approximately δ 155 ppm .
-
Amino Acid Backbone: The α-carbon is typically found around δ 55 ppm , the β-carbon near δ 37 ppm , and the carboxylic acid carbonyl at δ 175-177 ppm .
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly affected by the fluorine substituents. Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF) of approximately 240-250 Hz. Two- and three-bond couplings (²JCF and ³JCF) are also often observed and are crucial for definitive assignments.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it ideal for analyzing fluorinated compounds.[3] The chemical shifts of the fluorine atoms on the phenyl ring are indicative of their position relative to the alanine side chain and to each other.
Table 2: Expected ¹⁹F NMR Chemical Shift Ranges for Difluorophenylalanine Derivatives
| Isomer | Expected Chemical Shift Range (δ ppm vs. CFCl₃) |
| Boc-2,4-diF-Phe-OH | -110 to -118 |
| Boc-2,5-diF-Phe-OH | -115 to -125 |
| Boc-2,6-diF-Phe-OH | -114 to -120 |
| Boc-3,4-diF-Phe-OH | -135 to -145 |
| Boc-3,5-diF-Phe-OH | -108 to -112 |
Note: These are approximate ranges and can be influenced by the solvent and electronic environment. The presence of multiple fluorine atoms will lead to F-F coupling, which will be visible in the spectra and aids in structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Caption: Key functional groups in Boc-difluorophenylalanine and their corresponding IR absorption regions.
A typical IR spectrum of a Boc-protected difluorophenylalanine derivative will exhibit the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹ .
-
N-H Stretch (Carbamate): A moderate peak around 3350 cm⁻¹ .
-
C-H Stretch (Aliphatic and Aromatic): Bands in the 3100-2850 cm⁻¹ region.
-
C=O Stretch (Carboxylic Acid and Carbamate): Two distinct, strong absorptions around 1710 cm⁻¹ (acid) and 1690 cm⁻¹ (carbamate).[4]
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ range.
-
C-F Stretch: Strong absorptions in the fingerprint region, typically between 1250-1000 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For Boc-protected difluorophenylalanine derivatives (C₁₄H₁₇F₂NO₄), the expected monoisotopic mass is approximately 301.11 g/mol .
Under electrospray ionization (ESI), the protonated molecule [M+H]⁺ is commonly observed. In tandem MS (MS/MS), characteristic fragmentation patterns emerge:
-
Loss of the Boc group: A prominent fragmentation pathway is the loss of the tert-butyl group (-56 Da) or the entire Boc group as isobutylene and CO₂ (-100 Da).[1]
-
Loss of the Carboxylic Acid Group: Decarboxylation (-45 Da for -COOH) is also a common fragmentation.
-
Side Chain Cleavage: Fragmentation of the bond between the α- and β-carbons can lead to the loss of the difluorobenzyl group.
Caption: Common fragmentation pathways for Boc-protected phenylalanine derivatives in ESI-MS.
Experimental Protocols
General Synthesis of Boc-Protected Difluorophenylalanine
The synthesis of Boc-protected difluorophenylalanine derivatives can be achieved through various methods, including the alkylation of a chiral glycine equivalent or the modification of phenylalanine itself.[5] A general procedure for the Boc protection of a difluorophenylalanine is as follows:
Sources
- 1. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. researchgate.net [researchgate.net]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc vs. Fmoc Strategy for Fluorinated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorinated amino acids into peptides represents a significant advancement in medicinal chemistry, offering enhanced metabolic stability, improved binding affinity, and modulated conformations. However, the unique electronic properties of fluorine introduce distinct challenges to solid-phase peptide synthesis (SPPS). The choice between the two cornerstone SPPS strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), becomes a critical decision that profoundly impacts the success of synthesizing these modified peptides. This guide provides an in-depth, objective comparison of the Boc and Fmoc methodologies for the synthesis of fluorinated peptides, supported by experimental insights and detailed protocols to inform your synthetic strategy.
The Core Tenets of SPPS: A Tale of Two Chemistries
Solid-phase peptide synthesis revolutionized the assembly of peptides by anchoring the growing chain to an insoluble resin, simplifying the purification process to mere filtration and washing steps.[1] The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes, which dictate the chemical environments for deprotection and final cleavage.[]
-
The Boc Strategy: This classic approach utilizes the acid-labile Boc group for the temporary protection of the Nα-amino group.[] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[3] Side-chain protecting groups are generally benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[4][5]
-
The Fmoc Strategy: The more contemporary Fmoc strategy employs the base-labile Fmoc group for Nα-protection.[] This protecting group is removed with a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[6] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their simultaneous removal with the peptide from the resin using TFA.[6] This orthogonality, where the Nα- and side-chain protecting groups are removed under distinct and non-interfering conditions, is a hallmark of the Fmoc approach.[1]
The Fluorine Challenge: Navigating the Synthesis of Fluorinated Peptides
The introduction of fluorine atoms into amino acid side chains or backbones can dramatically alter their chemical reactivity. The high electronegativity of fluorine exerts a strong electron-withdrawing effect, which can decrease the nucleophilicity of the α-amino group. This diminished reactivity poses a significant challenge during the coupling step of SPPS, potentially leading to incomplete reactions and the formation of deletion sequences. Consequently, more forceful coupling conditions, such as the use of more potent activating reagents or longer reaction times, may be necessary to achieve high coupling efficiencies.[7]
Head-to-Head Comparison: Boc vs. Fmoc for Fluorinated Peptide Synthesis
The decision to employ Boc or Fmoc chemistry for the synthesis of fluorinated peptides is nuanced and depends on the specific sequence, the nature of the fluorinated residue, and the desired final product.
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Deprotection | 50% TFA in DCM[3] | 20% Piperidine in DMF[6] |
| Side-Chain Protection | Benzyl-based (Bzl)[] | tert-Butyl-based (tBu)[] |
| Final Cleavage | Anhydrous HF or TFMSA[4][5] | 95% TFA with scavengers[6] |
| Orthogonality | Graduated acid lability (less orthogonal)[1] | Fully orthogonal (base/acid)[1] |
Coupling Efficiency
The reduced nucleophilicity of fluorinated amino acids often necessitates more robust coupling strategies. While standard coupling reagents like HBTU/HOBt may be sufficient in some cases, more potent activators such as HATU or the use of Fmoc-amino acid fluorides can be beneficial for both strategies to drive the reaction to completion.[8][9]
-
Boc Strategy: The in situ neutralization protocols often employed in Boc-SPPS can be advantageous for difficult couplings, including those involving fluorinated amino acids.[10] By neutralizing the N-terminal TFA salt in the presence of the activated amino acid, the free amine is immediately available for coupling, minimizing aggregation.[10]
-
Fmoc Strategy: For challenging couplings in Fmoc-SPPS, the use of stronger activating agents like HATU or COMU is often recommended.[7] The progress of the coupling reaction can be monitored using a Kaiser test to ensure completion; a second coupling may be required if the test is positive.[11]
Side Reactions
The choice of strategy can influence the profile of potential side reactions, particularly when extended reaction times or more aggressive reagents are used for fluorinated residues.
-
Boc Strategy: The repeated use of TFA for Boc deprotection can lead to the gradual cleavage of acid-labile side-chain protecting groups, although this is generally minimal. The primary concern is the final cleavage with the highly corrosive and hazardous HF, which can lead to the degradation of sensitive peptides if not performed correctly.[5]
-
Fmoc Strategy: The major side reaction of concern in Fmoc-SPPS is aspartimide formation, which is catalyzed by the basic conditions used for Fmoc deprotection. This can be particularly problematic in sequences containing aspartic acid, leading to chain branching and the formation of β-aspartyl peptides. The stronger coupling conditions or longer reaction times that may be required for fluorinated amino acids could potentially exacerbate this issue.
Cleavage and Deprotection
The final step of releasing the peptide from the resin and removing the side-chain protecting groups requires careful consideration of the peptide sequence and the presence of sensitive residues.
-
Boc Strategy: The "low-high" HF cleavage method is often employed to minimize side reactions. This involves a preliminary treatment with a milder HF cocktail to remove the more labile protecting groups, followed by a stronger HF treatment for complete deprotection and cleavage. The choice of scavengers is critical to quench the reactive carbocations generated during this process.[12]
-
Fmoc Strategy: Cleavage is typically achieved with a cocktail of 95% TFA and a combination of scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) to protect sensitive residues like tryptophan, methionine, and cysteine from modification.[13][14] For peptides containing multiple sensitive residues, more complex cleavage cocktails like Reagent K (TFA/water/phenol/thioanisole/EDT) may be necessary.[13]
Quantitative Data Summary: A Representative Case Study
While the final yield and purity are highly sequence-dependent, the following table provides a representative comparison for the synthesis of a hypothetical 10-mer peptide containing a single 4-fluoro-L-phenylalanine residue.
| Parameter | Boc Synthesis | Fmoc Synthesis |
| Typical Crude Purity | 70-85% | 65-90% |
| Overall Yield | Moderate to Good | Moderate to Good |
| Key Challenge | Handling of anhydrous HF for cleavage.[4] | Ensuring complete coupling of the fluorinated residue without inducing side reactions (e.g., aspartimide formation).[7] |
| Primary Impurities | Truncated and deletion sequences, products of incomplete side-chain deprotection. | Deletion sequences, piperidine adducts, and aspartimide-related byproducts. |
Disclaimer: The data presented in this table is a representative summary based on typical outcomes reported in the literature and may vary depending on the specific peptide sequence and experimental conditions.
Experimental Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Experimental Protocols
Protocol 1: Boc-SPPS of a Representative Fluorinated Peptide
Peptide Sequence: H-Gly-Ala-Phe(4-F)-Leu-Gly-OH
Resin: Merrifield Resin (1% DVB), 100-200 mesh, 1.0 mmol/g loading
-
Resin Swelling: Swell the resin in dichloromethane (DCM) for 1 hour.
-
First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using standard protocols (e.g., DCC/DMAP).
-
Nα-Boc Deprotection:
-
Neutralization:
-
Treat the resin with 5% DIEA in DCM for 2 minutes (2x).[3]
-
Wash with DCM (3x).
-
-
Amino Acid Coupling (e.g., for Phe(4-F)):
-
In a separate vessel, pre-activate 3 equivalents of Boc-Phe(4-F)-OH with 2.9 equivalents of HBTU and 6 equivalents of DIEA in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor coupling completion with the Kaiser test.
-
-
Repeat Cycles: Repeat steps 3-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
In a specialized HF apparatus, treat the resin with a cleavage cocktail of HF:p-cresol (9:1) at 0°C for 1 hour.[5]
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC).[]
Protocol 2: Fmoc-SPPS of a Representative Fluorinated Peptide
Peptide Sequence: H-Gly-Ala-Phe(4-F)-Leu-Gly-NH₂
Resin: Rink Amide MBHA Resin, 100-200 mesh, 0.5 mmol/g loading
-
Resin Swelling: Swell the resin in DMF for 1 hour.
-
Nα-Fmoc Deprotection:
-
Amino Acid Coupling (e.g., for Phe(4-F)):
-
In a separate vessel, pre-activate 3 equivalents of Fmoc-Phe(4-F)-OH with 2.9 equivalents of HATU and 6 equivalents of collidine in DMF for 2 minutes.[7]
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.[7]
-
Monitor coupling completion with the Kaiser test. A second coupling may be performed if necessary.[11]
-
-
Repeat Cycles: Repeat steps 2-3 for each amino acid in the sequence.
-
Final N-terminal Fmoc Deprotection: Perform step 2 one last time.
-
Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide with cold diethyl ether.
-
-
Purification: Purify the crude peptide by RP-HPLC.[]
Conclusion and Recommendations
Both Boc and Fmoc strategies are viable for the synthesis of fluorinated peptides, with the optimal choice depending on the specific challenges presented by the target sequence.
-
The Fmoc strategy is generally preferred due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities, and the avoidance of hazardous HF.[6] However, for sequences prone to base-catalyzed side reactions like aspartimide formation, careful monitoring and optimization of deprotection and coupling conditions are crucial.
-
The Boc strategy remains a powerful alternative, particularly for hydrophobic or aggregation-prone fluorinated peptides. The robust, acidic conditions can help to maintain the solubility of the growing peptide chain. The primary drawback is the requirement for specialized equipment and handling procedures for the final HF cleavage step.[4]
Ultimately, a thorough understanding of the chemical properties of the fluorinated amino acid and the potential side reactions associated with each strategy will enable the researcher to make an informed decision and successfully synthesize these valuable modified peptides.
References
Click to expand
Sources
- 1. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chempep.com [chempep.com]
- 9. researchgate.net [researchgate.net]
- 10. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
Enzymatic stability assay of peptides containing fluorinated residues
A Senior Application Scientist's Guide to Comparative Enzymatic Stability Assays of Fluorinated Peptides
Introduction: The Quest for Robust Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with high specificity and potency. However, their clinical utility is often hampered by their susceptibility to enzymatic degradation in the body.[1][2][3] A primary strategy to overcome this limitation is the site-specific incorporation of non-natural amino acids, with fluorinated residues emerging as a particularly promising approach.[4][5][6] The introduction of fluorine, the most electronegative element, can induce profound changes in the local electronic environment and conformation of a peptide.[7][8] These alterations can, in turn, influence the peptide's interaction with proteolytic enzymes, often leading to enhanced stability.[1][2][3][9]
This guide provides a comprehensive framework for designing and executing a comparative enzymatic stability assay to objectively evaluate the performance of peptides containing fluorinated residues against their non-fluorinated counterparts. We will delve into the mechanistic rationale behind experimental choices, provide a detailed, field-proven protocol, and present a clear method for data interpretation.
The Science of Stability: Why Fluorination Works
The proteolytic stability of a peptide is not always predictable and can be a complex phenomenon dependent on the specific enzyme, the location of the fluorine substitution relative to the cleavage site, and the extent of fluorination.[10][11][12] However, the strategic incorporation of fluorinated amino acids can enhance enzymatic resistance through several key mechanisms:
-
Steric Hindrance: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). This increased bulk can physically obstruct the active site of a protease, hindering the formation of the enzyme-substrate complex necessary for catalysis.
-
Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the electron density of the adjacent peptide bond. This can make the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by the catalytic residues of the protease.
-
Conformational Control: Fluorination can significantly influence the local conformation of the peptide backbone.[7] For instance, the incorporation of fluorinated proline derivatives can strongly favor either a cis or trans amide bond conformation, which may not be the preferred conformation for recognition by a specific protease.[13]
-
Enhanced Hydrophobicity: Fluorination generally increases the hydrophobicity of an amino acid side chain.[2][3][9] This can lead to altered interactions with the often hydrophobic binding pockets of proteases.
It is this interplay of steric, electronic, and conformational effects that underpins the potential of fluorination to stabilize therapeutic peptides.
Designing a Robust Comparative Assay: A Step-by-Step Protocol
A well-designed enzymatic stability assay should be a self-validating system, providing clear and reproducible data. The following protocol outlines a robust approach for comparing the stability of a fluorinated peptide with its non-fluorinated parent peptide.
Materials
-
Peptides:
-
Parent (non-fluorinated) peptide
-
Fluorinated analog peptide
-
Note: Peptides should be of high purity (>95%), as confirmed by RP-HPLC and mass spectrometry, to ensure that observed degradation is not due to impurities.[14]
-
-
Enzymes:
-
Trypsin: A serine protease that cleaves C-terminal to arginine (R) and lysine (K) residues.[15][16][17]
-
α-Chymotrypsin: A serine protease that preferentially cleaves C-terminal to large hydrophobic residues such as phenylalanine (F), tryptophan (W), and tyrosine (Y).[15][17]
-
Pepsin: An aspartic protease that exhibits broad specificity, but preferentially cleaves C-terminal to hydrophobic and aromatic residues, and is active at acidic pH.[15][17]
-
Note: The choice of enzymes should be guided by the amino acid sequence of the peptide and the likely physiological environment it will encounter.
-
-
Buffers:
-
Trypsin and Chymotrypsin: 50 mM Tris-HCl, pH 8.0
-
Pepsin: 50 mM Sodium Acetate, pH 4.0
-
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
Analytical Instrumentation:
Experimental Workflow
The overall workflow for the enzymatic stability assay is depicted below:
Figure 1: General workflow for the comparative enzymatic stability assay.
Detailed Protocol
-
Preparation of Stock Solutions:
-
Prepare 1 mg/mL stock solutions of the parent and fluorinated peptides in an appropriate solvent (e.g., water or a minimal amount of DMSO, followed by dilution in the assay buffer).
-
Prepare 1 mg/mL stock solutions of each enzyme in their respective assay buffers.
-
-
Enzymatic Reaction Setup:
-
In separate microcentrifuge tubes for each time point, combine the peptide stock solution and the appropriate assay buffer to a final peptide concentration of 100 µg/mL.
-
Pre-incubate the peptide solutions at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the enzymatic reaction by adding the enzyme working solution to achieve a final enzyme-to-substrate ratio of 1:100 (w/w). The total reaction volume should be consistent across all samples.
-
Causality: A 1:100 enzyme-to-substrate ratio is a common starting point that typically provides a measurable degradation rate over a convenient time course. This ratio can be adjusted if the degradation is too fast or too slow.
-
-
Time Course and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding an equal volume of 10% TFA.
-
The t=0 time point is established by adding the quenching solution before adding the enzyme. This serves as the undigested control.
-
Trustworthiness: Quenching with a strong acid like TFA irreversibly denatures the enzyme, ensuring that the enzymatic degradation is halted precisely at the desired time point.
-
-
RP-HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC. A C18 column is typically suitable for peptide analysis.[20]
-
Use a gradient elution method with mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile).[20]
-
Monitor the elution profile at a wavelength of 214 nm, which corresponds to the absorbance of the peptide bond.[19]
-
Expertise: The gradient should be optimized to achieve baseline separation of the parent peptide from its degradation products.
-
-
Data Analysis:
-
Integrate the peak area of the parent peptide at each time point.
-
Calculate the percentage of the peptide remaining at each time point relative to the t=0 sample using the following formula: % Peptide Remaining = (Peak Area at time t / Peak Area at t=0) * 100
-
Plot the % Peptide Remaining versus time for both the parent and fluorinated peptides for each enzyme.
-
Interpreting the Data: A Comparative Analysis
The primary output of this assay will be a series of degradation profiles. The data can be effectively summarized in a table for easy comparison.
| Time (min) | % Parent Peptide Remaining (Trypsin) | % Fluorinated Peptide Remaining (Trypsin) | % Parent Peptide Remaining (Chymotrypsin) | % Fluorinated Peptide Remaining (Chymotrypsin) | % Parent Peptide Remaining (Pepsin) | % Fluorinated Peptide Remaining (Pepsin) |
| 0 | 100 | 100 | 100 | 100 | 100 | 100 |
| 5 | 85 | 98 | 70 | 95 | 90 | 99 |
| 15 | 60 | 92 | 45 | 88 | 75 | 96 |
| 30 | 35 | 85 | 20 | 75 | 55 | 92 |
| 60 | 10 | 70 | 5 | 60 | 30 | 85 |
| 120 | <1 | 55 | <1 | 40 | 10 | 75 |
A significant increase in the percentage of the fluorinated peptide remaining over time, compared to the parent peptide, provides strong evidence of enhanced enzymatic stability.
Visualizing the Mechanism of Fluorine-Induced Stability
The following diagram illustrates how fluorination can sterically and electronically protect a peptide bond from enzymatic cleavage.
Figure 2: Mechanism of fluorine-mediated proteolytic resistance.
Conclusion
The strategic incorporation of fluorinated residues is a powerful tool for enhancing the enzymatic stability of therapeutic peptides. The comparative assay protocol detailed in this guide provides a robust and reliable method for quantifying the impact of fluorination on peptide stability. By understanding the underlying mechanisms and adhering to a rigorous experimental design, researchers can effectively evaluate and optimize their peptide drug candidates for improved in vivo performance.
References
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Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 129(51), 15815–15822. [Link]
-
Wang, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(4), 699-713. [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society. [Link]
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Jäpel, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Amino Acids, 46(10), 2363-2375. [Link]
-
Graham, B., et al. (2014). Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. Australian Journal of Chemistry, 67(1), 38-55. [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 129(51), 15815-15822. [Link]
-
Brust, A., et al. (2013). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 11(26), 4413-4416. [Link]
-
Wang, J., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
Meng, H., & Kumar, K. (2007). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. American Chemical Society. [Link]
-
Montanari, S., et al. (2020). Fluorinated peptide biomaterials. WIREs Nanomedicine and Nanobiotechnology, 12(4), e1618. [Link]
-
Al-Azzam, S., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1469-1484. [Link]
-
Al-Azzam, S., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Fluorinated Protein and Peptide Materials for Biomedical Applications. Journal of Biological Chemistry, 284(25), 16695-16699. [Link]
-
O'Hagan, D. (2008). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Fluorine Chemistry, 129(8), 643-652. [Link]
-
Smits, R., & Koksch, B. (2006). How C(alpha)-Fluoroalkyl amino acids and peptides interact with enzymes: studies concerning the influence on proteolytic stability, enzymatic resolution and peptide coupling. Current Topics in Medicinal Chemistry, 6(14), 1483-1498. [Link]
-
GenScript. (n.d.). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. [Link]
-
Cheng, R. (n.d.). The Effect of Fluorine-Containing Amino Acids on Protein Secondary Structure Stability. State University of New York at Buffalo. [Link]
-
Bowers Lab. (n.d.). Proteases. University of North Carolina at Chapel Hill. [Link]
-
Jäpel, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6378-6389. [Link]
-
MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. [Link]
-
Saladin, F., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943. [Link]
-
Jäpel, M., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Scilit. [Link]
-
Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. [Link]
-
MtoZ Biolabs. (n.d.). Commonly Used Proteases in Protein Sequencing. [Link]
-
Udenigwe, C. C., & Aluko, R. E. (2012). Plant proteases for bioactive peptides release: A review. Critical Reviews in Food Science and Nutrition, 52(3), 203-213. [Link]
-
LabMal. (2023). UHPLC is the future for Peptide Mapping: Here's why! [Link]
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A Senior Application Scientist's Guide to In Vitro Potency Comparison of Modified Peptides
For researchers, scientists, and drug development professionals, the journey from a promising peptide sequence to a viable therapeutic candidate is paved with rigorous testing and optimization. A critical juncture in this process is the strategic modification of peptides to enhance their therapeutic properties, followed by a robust in vitro evaluation of their potency. This guide provides an in-depth, technically-grounded framework for comparing the in vitro potency of modified peptides, moving beyond mere protocol recitation to explain the scientific rationale behind experimental choices.
The "Why": Rationale for Peptide Modification and Potency Testing
Native peptides, despite their high specificity and potent activity, often face limitations as therapeutics due to poor stability, rapid clearance, and low bioavailability.[1][2][3] Peptide modification is a key strategy to overcome these hurdles.[3][4][5] Common modifications include:
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidase degradation, enhancing stability.[3][4][6]
-
Cyclization: Introducing cyclic constraints can improve receptor binding affinity and selectivity by reducing conformational flexibility.[3][4]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other non-natural amino acids can increase resistance to proteolytic cleavage.[7]
-
PEGylation: The addition of polyethylene glycol (PEG) can increase the hydrodynamic size of the peptide, reducing renal clearance and extending its half-life.[2]
-
Lipidation: Conjugating fatty acids can enhance binding to plasma proteins like albumin, prolonging circulation time.[8]
The ultimate goal of these modifications is to improve the therapeutic window of the peptide. Therefore, a systematic and quantitative comparison of the in vitro potency of modified peptides against their unmodified counterparts is essential to validate these strategies.[9]
Foundational Pillars of Potency Assessment: Key In Vitro Assays
The choice of in vitro potency assays should be guided by the peptide's mechanism of action (MOA).[9][10][11] A multi-faceted approach, often employing a combination of binding and functional assays, provides a comprehensive understanding of a modified peptide's biological activity.[12]
Receptor Binding Assays: Quantifying Affinity
Receptor binding assays are fundamental for determining how well a modified peptide interacts with its molecular target.[13] These assays measure the binding affinity (often expressed as the dissociation constant, Kd, or the half-maximal inhibitory concentration, IC50) of the peptide to its receptor.[14][15]
Common Techniques:
-
Radioligand Binding Assays (RBA): A classic method involving the competition between a radiolabeled ligand and the unlabeled test peptide for binding to the receptor.[16]
-
Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on the association and dissociation of the peptide-receptor interaction.[15][17]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A versatile plate-based assay that can be adapted to measure competitive binding.[18]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare cell membranes or purified receptors expressing the target of interest.
-
Select a suitable radioligand with high affinity and specificity for the receptor.
-
-
Incubation:
-
In a multi-well plate, incubate a fixed concentration of the radioligand and receptor with varying concentrations of the unlabeled modified peptide (and the unmodified control).
-
Allow the reaction to reach equilibrium. The inclusion of protease inhibitors is often critical to prevent peptide degradation during incubation.[19]
-
-
Separation:
-
Detection:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
Cell-Based Functional Assays: Measuring Biological Response
While binding assays confirm target engagement, functional assays are crucial to determine if this binding translates into a biological effect.[17][20] These assays measure the downstream consequences of receptor activation or inhibition.
Common Readouts:
-
Second Messenger Accumulation: For G-protein coupled receptors (GPCRs), measuring the levels of intracellular second messengers like cyclic AMP (cAMP) is a common functional readout.[21]
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a promoter that is responsive to the signaling pathway of interest.
-
Cell Viability/Proliferation Assays: If the peptide's MOA involves regulating cell growth, assays like the MTT or CellTiter-Glo® assay can be employed to measure changes in cell viability.[6]
-
Cytokine Release Assays: For immunomodulatory peptides, quantifying the release of specific cytokines from immune cells is a relevant functional endpoint.[22]
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Culture cells stably or transiently expressing the target receptor in a multi-well plate.
-
-
Treatment:
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of the modified peptide (and unmodified control). For antagonists, cells are co-incubated with the antagonist and a fixed concentration of an agonist.
-
-
Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) or an ELISA-based assay.
-
-
Data Analysis:
-
Plot the measured signal (e.g., HTRF ratio) against the logarithm of the peptide concentration.
-
For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration that produces 50% of the maximal response.[8][23]
-
For antagonists, the IC50 value represents the concentration that inhibits 50% of the agonist-induced response.[24][25]
-
Experimental Design and Data Interpretation: Ensuring Scientific Rigor
A well-designed experiment is the cornerstone of trustworthy data. Key considerations include:
-
Reference Standards: Always include the unmodified parent peptide as a reference standard in every assay to allow for the calculation of relative potency.
-
Dose-Response Curves: Generate complete dose-response curves with a sufficient number of data points to accurately define the top and bottom plateaus and the transition region.[26]
-
Statistical Analysis: Employ appropriate statistical models, such as four-parameter logistic regression, to analyze the dose-response data and calculate potency values (EC50 or IC50).[27][28]
-
Assay Validation: Key assay parameters such as accuracy, precision, specificity, and linearity should be validated to ensure the reliability of the results.[29]
Workflow for In Vitro Potency Comparison
Caption: Workflow for comparing the in vitro potency of modified peptides.
Data Visualization and Comparison
Summarizing the quantitative data in a clear and concise format is crucial for easy comparison.
Table 1: Hypothetical In Vitro Potency Data for Modified Peptides Targeting Receptor X
| Peptide | Modification | Receptor Binding (IC50, nM) | Functional Activity (EC50, nM) | Relative Potency (vs. Unmodified) |
| Unmodified | None | 10.5 ± 1.2 | 25.3 ± 2.8 | 1.0 |
| Mod-A | N-terminal Acetylation | 8.2 ± 0.9 | 18.9 ± 2.1 | 1.3 |
| Mod-B | Cyclization (Sidechain) | 2.1 ± 0.3 | 5.4 ± 0.6 | 4.7 |
| Mod-C | D-Ala substitution at Pos 2 | 12.1 ± 1.5 | 30.1 ± 3.5 | 0.8 |
Data are presented as mean ± standard error of the mean (SEM) from three independent experiments.
Signaling Pathway Visualization
Caption: A simplified GPCR signaling pathway leading to a cellular response.
Conclusion: A Data-Driven Approach to Peptide Optimization
The in vitro potency comparison of modified peptides is a critical, data-driven process that informs the selection of lead candidates for further development. By employing a combination of robust binding and functional assays, adhering to rigorous experimental design, and utilizing clear data visualization, researchers can confidently assess the impact of their modification strategies. This systematic approach ensures that only the most promising candidates, with demonstrably enhanced potency and desired biological activity, advance in the drug discovery pipeline.
References
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de Witte, A. M., et al. (2009). Development of peptide receptor binding assays: methods to avoid false negatives. Journal of Pharmacological and Toxicological Methods, 60(3), 237-243. Retrieved from [Link]
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Forge Biologics. (2023, October 27). Potency Assays for Cell and Gene Therapy: A Complete Guide. Retrieved from [Link]
-
BEBPA. (n.d.). Tech Briefing: Ins and Outs of Data Analysis for Potency Calculations. Retrieved from [Link]
-
Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]
-
Concept Life Sciences. (n.d.). Peptide Drug Discovery Services. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Modifications. Retrieved from [Link]
-
CD Formulation. (n.d.). Proteins & Peptides In Vitro Potency Assay. Retrieved from [Link]
-
Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved from [Link]
-
Johnson, E. C., et al. (1999). Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity. Neuropharmacology, 38(3), 361-373. Retrieved from [Link]
-
Pharmaron. (n.d.). Potency Assay Guide. Retrieved from [Link]
-
Gesellchen, F., et al. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical biochemistry, 508, 92-99. Retrieved from [Link]
-
PubMed. (2016). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 508, 92-99. Retrieved from [Link]
-
MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved from [Link]
-
NanoTemper Technologies. (n.d.). EC50 - Definition and Relevance. Retrieved from [Link]
-
May, L. T., et al. (2020). Design of peptide-based PAC1 antagonists combining molecular dynamics simulations and a biologically relevant cell-based assay. Frontiers in molecular neuroscience, 13, 137. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). In Vitro Potency Assays. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Potency Assay Variability Estimation in Practice. Statistics in Biopharmaceutical Research, 13(2), 205-214. Retrieved from [Link]
-
Wikipedia. (n.d.). EC50. Retrieved from [Link]
-
Abzena. (2022, December 17). Insights into Development & Regulatory Considerations for Potency Assays. Retrieved from [Link]
-
Sartorius. (2022, August 25). A Simple Method to Determine Relative Potency (EC50) Using Octet® BLI Technology. Retrieved from [Link]
-
Finan, B., et al. (2016). A rationally designed monomeric peptide triagonist for the treatment of diabetes and obesity. Nature medicine, 22(1), 27-36. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
-
CASSS. (n.d.). Potency Assays and Use of Structure Function Models: Replacing in-vivo with in-vitro Potency Assays. Retrieved from [Link]
-
Schäfer, M., et al. (2016). Development of an in vitro potency assay for human skeletal muscle derived cells. Journal of translational medicine, 14(1), 1-11. Retrieved from [Link]
-
Azure Biosystems. (2023, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]
-
Bi, J., et al. (2013). Peptide-based Identification of Functional Motifs and their Binding Partners. Journal of visualized experiments : JoVE, (76), 50431. Retrieved from [Link]
-
ResearchGate. (2018). Dependence of agonist potency (EC 50 values) on the level of receptor... Retrieved from [Link]
-
Johnson, A. M., et al. (2022). De novo discovery of bicyclic cysteine-rich peptides targeting gasdermin D. Proceedings of the National Academy of Sciences, 119(3), e2115124119. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Functional Peptides and Their Interactions: From Molecules to Systems. Retrieved from [Link]
-
American Chemical Society. (2023, February 20). Radical SAM Enzyme WprB Catalyzes Uniform Cross-Link Topology between Trp-C5 and Arg-Cγ on the Precursor Peptide. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
This document provides a comprehensive, step-by-step guide for the proper disposal of Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid (CAS No. 401016-52-0). As a valued partner in your research, we are committed to providing information that extends beyond product use to encompass the entire lifecycle of a chemical, ensuring the safety of personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle specialty chemicals.
Core Principle: Proactive Risk Mitigation
The foundation of safe chemical disposal is a conservative approach. For novel or specialty reagents like this compound, comprehensive toxicological and environmental fate data is often unavailable. Therefore, the primary directive is to treat all chemical waste as hazardous unless confirmed otherwise by your institution's Environmental Health & Safety (EHS) department .[1] This approach minimizes risk and ensures compliance with regulations set forth by bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for the 3,4-difluoro derivative is not widely available, data from structurally analogous compounds, such as Boc-(S)-3-amino-4-(3-fluorophenyl)-butyric acid, classify the substance as an Irritant . The difluoro-phenyl moiety suggests that the compound is a fluorinated organic substance. Such compounds can be persistent in the environment, and their thermal decomposition can produce hazardous byproducts if not performed under controlled conditions.
Assumed Hazard Profile:
-
Physical State: Solid powder.
-
Primary Hazard: Irritant to eyes, skin, and respiratory tract.
-
Environmental Concern: Potential for environmental persistence, characteristic of some organofluorine compounds.
Personal Protective Equipment (PPE) - Your First Line of Defense
Proper selection and use of PPE is non-negotiable. The causality is simple: to prevent the compound, particularly as a fine powder, from coming into contact with your body.
-
Eye Protection: Chemical safety goggles are mandatory to protect against dust particles.[2]
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
-
Body Protection: A standard laboratory coat must be worn to protect against incidental contact.[2]
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a dust mask or respirator may be necessary if there is a risk of generating airborne dust. All handling and disposal operations should ideally be performed within a chemical fume hood to minimize inhalation risk.
Step-by-Step Disposal Protocol: From Bench to EHS
This protocol ensures waste is handled, segregated, and stored in a manner that is safe, compliant, and ready for final disposal by a licensed professional.
Step 1: Designate a Waste Container
Select a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) screw-cap jar) and in good condition. The container must have a secure lid to prevent spills and release of dust.[3] Never use food-grade containers.[4]
Step 2: Waste Collection
-
Solid Waste: Carefully transfer residual this compound into the designated waste container.
-
Contaminated Materials: Any materials contaminated with the compound, such as weighing papers, gloves, or absorbent pads used for cleaning minor spills, must also be placed in this container.[2]
Step 3: Labeling - The Key to Compliance
Improperly labeled waste is a significant safety and compliance violation. The EPA requires that each waste container be clearly labeled.[5] Your label must include:
-
The words "Hazardous Waste" .[5]
-
The full, unabbreviated chemical name: "this compound" . List all constituents if it is a mixture.[6]
-
An indication of the hazard (e.g., "Irritant").
-
The name of the principal investigator and the laboratory location.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The labeled, sealed waste container must be stored in a designated Satellite Accumulation Area (SAA). This area must be:
-
At or near the point of waste generation.[7]
-
Under the control of laboratory personnel.
-
Segregated from incompatible chemicals. For this compound, store it away from strong acids, bases, and oxidizing agents.[5]
The workflow for proper waste segregation and disposal is visualized in the diagram below.
Caption: Workflow for the safe disposal of solid chemical waste.
Step 5: Arranging Final Disposal
Once the waste container is full or no longer needed, contact your institution's EHS department to schedule a waste pickup.[1] Do not move the hazardous waste from one SAA to another or attempt to transport it off-site yourself.[3]
Final Disposal Pathway: Thermal Destruction
While this compound is not specifically listed as a hazardous waste by the EPA, its fluorinated nature warrants special consideration for final disposal. The carbon-fluorine bond is exceptionally strong, making these compounds resistant to degradation.[8] The preferred and most effective disposal method for fluorinated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[8] This process is designed to achieve complete destruction of the molecule, preventing its release into the environment. Disposal to a hazardous waste landfill is a secondary option but is less preferred as it only contains the substance rather than destroying it.
Summary of Disposal Procedures
| Parameter | Guideline | Rationale |
| Hazard Classification | Assumed Irritant ; handle as Hazardous Waste. | A conservative approach is required due to the lack of specific data and the presence of the organofluorine structure.[1] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. | Prevents contact with skin, eyes, and mucous membranes.[2] |
| Waste Container | Sealable, chemically compatible (e.g., HDPE) container. | Ensures safe containment and prevents leaks or spills.[3] |
| Waste Labeling | "Hazardous Waste" + Full Chemical Name + Hazard Warning. | Complies with EPA regulations and ensures safe handling by all personnel.[5] |
| In-Lab Storage | Designated and segregated Satellite Accumulation Area (SAA). | Prevents accidental mixing with incompatible materials and keeps waste secure.[7] |
| Final Disposal | Arrange pickup via institutional EHS for high-temperature incineration. | Ensures complete destruction of the persistent fluorinated compound in a compliant manner.[8] |
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your responsibility to protect the scientific community and the environment.
References
- BenchChem. (2025). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- Stephen F. Austin State University. VIII. Disposal Procedures for Non Hazardous Waste.
- Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
- Rowan University. Non-Hazardous Waste Disposal Guide for Laboratories.
- ChemicalBook. (2025). BOC-(S)-3-AMINO-4-(3-FLUOROPHENYL)BUTYRIC ACID Material Safety Data Sheet.
- GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
- Dartmouth College. Hazardous Waste Disposal Guide.
- ChemicalBook. (2024). BOC-(S)-3-AMINO-4-(4-FLUORO-PHENYL)-BUTYRIC ACID.
- Matrix Scientific. Boc-(S)-3-amino-4-(3-fluorophenyl)-butyric acid.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Echemi. BOC-(R)-3-AMINO-4-(2,4,5-TRIFLUORO-PHENYL)-BUTYRIC ACID Safety Data Sheets.
- Fisher Scientific. (2014). Safety Data Sheet - Butyric Acid.
- U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
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Personal protective equipment for handling Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric acid
Comprehensive Safety & Handling Guide: Boc-(S)-3-Amino-4-(3,4-difluoro-phenyl)-butyric Acid
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound (CAS No: 270596-51-5). As a Senior Application Scientist, this document is structured to impart not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and excellence in your research.
Hazard Identification and Risk Assessment
While a comprehensive, peer-reviewed toxicity profile for this compound is not extensively documented, a critical assessment based on its chemical structure—a Boc-protected amino acid and a difluorophenyl moiety—and data from structurally analogous compounds necessitates a cautious approach. The primary anticipated hazards include:
-
Skin and Eye Irritation : Similar chemical structures are noted as irritants.[1][2] Direct contact with the solid powder or solutions may cause irritation or burns.[3][4]
-
Respiratory Tract Irritation : Inhalation of fine dust particles may irritate the respiratory system.[2][5]
-
Unknown Long-Term Effects : Due to its specialized use in drug development, chronic exposure effects are not well-characterized. Therefore, minimizing exposure is a critical precautionary principle.
The tert-butoxycarbonyl (Boc) protecting group is acid-labile.[6][7][8] Accidental contact with strong acids could lead to deprotection, altering the compound's properties and potentially introducing new hazards.
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final line of defense. Before any handling, a risk assessment should confirm that higher-level controls are in place:
-
Engineering Controls : The primary method for exposure control. All operations involving the solid compound or volatile solutions must be conducted within a certified chemical fume hood to control airborne particles and vapors.[9][10]
-
Administrative Controls : Adherence to Standard Operating Procedures (SOPs), proper training for all personnel, and clear labeling of work areas.
-
Personal Protective Equipment (PPE) : The essential barrier between the researcher and the chemical, detailed in the following section.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific procedure being performed. The following table outlines the minimum required PPE for common laboratory operations involving this compound.
| Laboratory Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer of Solid | Safety glasses with side shields or chemical splash goggles.[9][10] | Nitrile or neoprene gloves.[10] Inspect for integrity before use. | Standard laboratory coat. | Required if handling outside a fume hood or if dust generation is likely. A NIOSH-approved respirator is recommended.[10] |
| Solution Preparation | Chemical splash goggles. A face shield is recommended if splashing is a significant risk.[10] | Nitrile gloves. Change immediately if contact with the solution occurs. | Chemical-resistant apron over a laboratory coat. | Not required if performed within a certified chemical fume hood. |
| Reaction/Synthesis | Chemical splash goggles and a face shield. | Nitrile gloves. Consult manufacturer data for compatibility with all reaction solvents. | Flame-resistant laboratory coat, especially if flammable solvents are used. | Not required for closed systems or operations within a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant coveralls or apron. | A NIOSH-approved respirator with appropriate cartridges must be worn. |
Rationale for PPE Selection:
-
Eye Protection : Protects against accidental splashes of solvents or the projection of solid particles into the eyes, which can cause serious damage.[2][4][11]
-
Hand Protection : Nitrile gloves provide good resistance to a wide range of chemicals and are suitable for incidental contact.[12] For prolonged contact or when handling highly corrosive reagents, more robust gloves like butyl rubber should be considered.[11] Always inspect gloves before use and remove them using the proper technique to avoid contaminating your skin.
-
Body Protection : A laboratory coat is the minimum requirement to protect skin and clothing from minor spills and contamination.[9][10]
-
Respiratory Protection : While a fume hood is the primary control, respiratory protection is crucial if there's a risk of inhaling dust, especially for individuals with sensitivities or when engineering controls are not available or fail.[11]
Operational and Disposal Plans
Adherence to a systematic workflow is paramount for safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Preparation : Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Verify that eyewash stations and safety showers are accessible and functional.[13]
-
Donning PPE : Put on all required PPE as detailed in the table above.
-
Handling the Solid :
-
Perform all manipulations of the solid compound within the fume hood to minimize dust inhalation.[10]
-
Use appropriate tools, such as a spatula, to transfer the powder. Avoid creating dust clouds.
-
Keep the container sealed when not in use.
-
-
Accidental Release/Spill Procedure :
-
Evacuate : Immediately alert others and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.[9]
-
Contain : For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste.[10] Do not use water to clean up the solid as this may create a solution that is harder to contain.
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent and cleaning materials. All materials used for cleanup must be disposed of as hazardous waste.
-
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on substance form and handling conditions.
Disposal Plan:
Proper disposal is a critical component of the chemical lifecycle to ensure environmental protection and regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including excess reagent, contaminated gloves, weighing paper, and cleaning materials, must be collected in a designated hazardous waste container.[10]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and list the chemical contents.
-
Storage : Keep the waste container sealed and store it in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.
-
Regulatory Compliance : Do not dispose of this chemical down the drain or in regular trash.[10] Adhere strictly to all local, state, and federal regulations for the disposal of chemical waste.
By integrating these safety protocols into your daily laboratory operations, you foster a secure and efficient research environment, ensuring the well-being of all personnel while advancing your scientific objectives.
References
- BenchChem. (2025). Safeguarding Your Research: Proper Disposal of Boc-D-4-aminomethylphe(Boc).
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Fisher Scientific. (2014). Safety Data Sheet.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Matrix Scientific. Boc-(S)-3-amino-4-(3-fluorophenyl)butyric acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine 1-oxide.
- Suzhou Highfine Biotech. Double BOC protection selective removal method.
- University of Arizona. (2015). Personal Protective Equipment Selection Guide.
- American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
- Carl ROTH. Safety Data Sheet: Butyric acid.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Double BOC protection selective removal method [en.highfine.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. research.arizona.edu [research.arizona.edu]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
